molecular formula C8H6BrFO2 B1525638 4-Bromo-3-fluoro-2-methylbenzoic acid CAS No. 1349716-97-7

4-Bromo-3-fluoro-2-methylbenzoic acid

Cat. No.: B1525638
CAS No.: 1349716-97-7
M. Wt: 233.03 g/mol
InChI Key: BVAPYHANHITQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-2-methylbenzoic acid (CAS 1349716-97-7) is a high-purity halogenated benzoic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry . Its molecular formula is C₈H₆BrFO₂, with a molecular weight of 233.03 g/mol . The compound is characterized by a benzoic acid core functionalized with bromine and fluorine atoms at the 4- and 3- positions, respectively, and a methyl group at the 2- position . This specific substitution pattern makes it a valuable intermediate for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions like Suzuki or Heck reactions, where the bromine serves as an excellent reactive site . In research and development, this compound is primarily used as a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) . Its structure is significant for modifying drug candidates, where the fluorine atom can influence potency and metabolic stability, and the bromine allows for further structural diversification . It finds specific application in developing compounds with potential anti-inflammatory and analgesic properties . Beyond pharmaceuticals, it is also employed in agrochemical research for the design of new herbicides and fungicides, as the halogenated aromatic structure can enhance bioactivity . The product is offered with a typical purity of 95% to 97% . It is supplied as a solid and should be stored sealed in a dry environment, with recommended storage temperatures between 2-8°C or at room temperature, depending on the supplier's specifications . Handling and Safety: This chemical is for research use only and is not intended for human or veterinary use . It may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302) or cause respiratory irritation (H335) . Precautions include wearing protective gloves, eye and face protection, and using only in a well-ventilated area .

Properties

IUPAC Name

4-bromo-3-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAPYHANHITQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693214
Record name 4-Bromo-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-97-7
Record name 4-Bromo-3-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-fluoro-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-fluoro-2-methylbenzoic Acid in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the benzoic acid scaffold, offers medicinal chemists a versatile platform for structural modification and the exploration of structure-activity relationships (SAR). The presence of the bromine atom provides a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the final compound. The methyl group can also influence the molecule's conformation and metabolic profile. Consequently, this compound is a valuable starting material for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering field-proven insights and detailed, self-validating protocols for researchers and scientists in the pharmaceutical and chemical industries.

Plausible Synthetic Pathway: A Multi-step Approach

While a single, universally adopted synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthesis can be designed based on well-established organic transformations. The proposed pathway commences with the commercially available 3-fluoro-2-methylaniline and proceeds through a series of reliable reactions to yield the target compound.

Synthesis_Workflow A 3-Fluoro-2-methylaniline B Diazonium Salt Intermediate A->B  NaNO2, HBr, H2O, 0-5 °C   C 4-Bromo-3-fluoro-2-methylbenzonitrile B->C  CuCN, KCN, H2O   D This compound C->D  H2SO4, H2O, heat  

Caption: Proposed synthetic workflow for this compound.

Step 1: Diazotization of 3-Fluoro-2-methylaniline

The synthesis initiates with the diazotization of 3-fluoro-2-methylaniline. This reaction, conducted at low temperatures, converts the primary aromatic amine into a diazonium salt, a versatile intermediate for subsequent functionalization. The use of hydrobromic acid not only facilitates the diazotization but also provides the bromide counterion for the subsequent Sandmeyer reaction.

Step 2: Sandmeyer Reaction for Bromination and Nitrile Installation

The diazonium salt is then subjected to a Sandmeyer-type reaction using copper(I) cyanide. This reaction serves a dual purpose: the introduction of the bromine atom at the 4-position and the installation of a nitrile group, which will be later converted to the carboxylic acid. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring.

Step 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The final step involves the acidic hydrolysis of the nitrile group in 4-Bromo-3-fluoro-2-methylbenzonitrile to the corresponding carboxylic acid. This transformation is typically achieved by heating the nitrile in the presence of a strong acid, such as sulfuric acid.

Detailed Experimental Protocols

Synthesis of this compound

Materials and Reagents:

  • 3-Fluoro-2-methylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Deionized water

  • Ice

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 eq) in a mixture of hydrobromic acid (48%, 3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain crude 4-Bromo-3-fluoro-2-methylbenzonitrile.

  • Hydrolysis:

    • To the crude 4-Bromo-3-fluoro-2-methylbenzonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approximately 120-140 °C) for several hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • The solid precipitate of this compound is collected by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure product.

In-depth Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are employed for this purpose.

Characterization_Workflow A Synthesized Product B Structural Elucidation A->B C Purity Assessment A->C D 1H NMR B->D E 13C NMR B->E F FTIR B->F G Mass Spectrometry B->G H HPLC C->H I Melting Point C->I

Caption: Workflow for the comprehensive characterization of the final product.

Physical and Chemical Properties
PropertyValue
CAS Number 1349716-97-7
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Off-white to white solid
Melting Point Expected in the range of 180-200 °C
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~7.8d1HAr-H
~7.5d1HAr-H
~2.4s3H-CH₃

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~165-COOH
~158 (d, J ≈ 250 Hz)C-F
~135Ar-C
~130Ar-C
~125 (d)Ar-C
~120 (d)Ar-C
~115C-Br
~15-CH₃

Note: Predicted chemical shifts and coupling constants. Actual values may vary.

FTIR (Fourier-Transform Infrared) Spectroscopy:

The FTIR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
1710-1680StrongC=O stretch (conjugated carboxylic acid)
~1600, ~1475MediumC=C stretch (aromatic ring)
~1250StrongC-O stretch
~1050MediumC-F stretch
~650MediumC-Br stretch

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a pair of molecular ion peaks (M and M+2) of nearly equal intensity.

  • Expected [M-H]⁻: 230.9, 232.9

Chromatographic Analysis

HPLC (High-Performance Liquid Chromatography):

HPLC is employed to determine the purity of the synthesized compound. A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, to ensure the carboxylic acid is in its protonated form). The purity is determined by the area percentage of the main peak in the chromatogram.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This in-depth technical guide provides a robust framework for the synthesis and characterization of this compound. By following the detailed protocols and utilizing the characterization data provided, researchers and scientists can confidently produce and validate this important building block for their drug discovery and development programs. The presented methodologies are designed to be self-validating, ensuring the production of a high-purity compound suitable for advanced chemical synthesis.

Spectroscopic Characterization of 4-Bromo-3-fluoro-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Bromo-3-fluoro-2-methylbenzoic acid (CAS No. 1349716-97-7), a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. The analysis herein is designed for researchers, scientists, and professionals in drug development, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes established spectroscopic principles and data from analogous compounds to present a robust, predictive analysis.

Introduction

This compound possesses a unique substitution pattern on the benzene ring, featuring a carboxylic acid, a methyl group, and two different halogen atoms. This arrangement of electron-withdrawing (bromo, fluoro, carboxylic acid) and electron-donating (methyl) groups dictates a distinct electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for structural confirmation, purity assessment, and predicting chemical reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of the ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring NMR data for a solid sample like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Reference to Standard phase->reference interpretation Interpretation of Shifts & Coupling reference->interpretation structure Structure Elucidation interpretation->structure

Caption: A generalized workflow for NMR analysis, from sample preparation to structural elucidation.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents.[1][2][3][4] The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, while the methyl protons will resonate in the typical benzylic region.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
COOH~11-13Broad Singlet-
Ar-H (H5)~7.8-8.0Doublet~8-9 (³JH-H)
Ar-H (H6)~7.4-7.6Doublet of Doublets~8-9 (³JH-H), ~1-2 (⁴JH-F)
CH₃~2.3-2.5Singlet-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The proton at position 5 (H5) is ortho to the bromine atom and meta to the carboxylic acid group. The proton at position 6 (H6) is ortho to the carboxylic acid and meta to the bromine atom. The fluorine atom will introduce further splitting. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups will deshield these protons, causing them to resonate downfield.[5] The observed coupling pattern will be crucial for unambiguous assignment.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and often exchanges with trace amounts of water in the solvent, leading to a broad signal. Its chemical shift is also concentration-dependent.

  • Methyl Protons: The methyl group at position 2 is a benzylic methyl group, and its protons are expected to appear as a sharp singlet in the range of 2.3-2.5 ppm.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents. Aromatic carbons typically resonate in the 110-170 ppm range.[3]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~165-170
C-COOH (C1)~130-135
C-CH₃ (C2)~135-140
C-F (C3)~155-160 (d, ¹JC-F ≈ 240-250 Hz)
C-Br (C4)~115-120
C5~130-135
C6~125-130
CH₃~15-20

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically above 165 ppm.

  • Aromatic Carbons: The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond coupling constant (¹JC-F) and will be significantly deshielded. The carbon attached to the bromine atom (C4) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect". The other aromatic carbons will have chemical shifts determined by the cumulative electronic effects of all substituents.

  • Methyl Carbon: The methyl carbon will be the most upfield signal, appearing in the typical aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[6][7][8] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.[6][9]

Experimental Protocol: FT-IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.

  • Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition: Press the sample against the crystal to ensure good contact. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Diagram: FT-IR (ATR) Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis sample_place Place Sample on ATR Crystal background Collect Background Spectrum sample_place->background sample_scan Collect Sample Spectrum background->sample_scan subtract Background Subtraction sample_scan->subtract peak_id Identify Characteristic Absorption Bands subtract->peak_id functional_group Correlate with Functional Groups peak_id->functional_group

Caption: A simplified workflow for acquiring an FT-IR spectrum using an ATR accessory.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the following key absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (methyl)2980-2850Medium
C=O stretch (carboxylic acid)1710-1680Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-O stretch (carboxylic acid)1320-1210Strong
C-F stretch1250-1020Strong
C-Br stretch680-515Medium-Strong

Interpretation of the IR Spectrum:

  • O-H and C=O Stretching: The most prominent features will be the very broad O-H stretching absorption of the hydrogen-bonded carboxylic acid dimer and the strong C=O stretching absorption.[10]

  • Aromatic C-H and C=C Stretching: The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region.[2]

  • C-F and C-Br Stretching: Strong absorptions corresponding to the C-F and C-Br stretching vibrations are expected in the fingerprint region, providing evidence for the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be observed. In positive ion mode, the protonated molecule [M+H]⁺ may be seen.

  • Tandem MS (MS/MS): To obtain structural information, perform fragmentation of the molecular ion (e.g., [M-H]⁻) by collision-induced dissociation (CID) and analyze the resulting product ions.

Diagram: ESI-MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis cluster_output Data Output solution Prepare Dilute Solution infuse Infuse into ESI Source solution->infuse ionize Generate Gaseous Ions infuse->ionize analyzer Separate Ions by m/z ionize->analyzer detector Detect Ions analyzer->detector spectrum Generate Mass Spectrum detector->spectrum

Caption: A schematic of the electrospray ionization mass spectrometry (ESI-MS) process.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₆BrFO₂. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Ion Predicted m/z Notes
[M]⁺232/234Molecular ion peak with characteristic bromine isotopic pattern.
[M-H]⁻231/233Deprotonated molecule, expected in negative ESI mode.
[M-OH]⁺215/217Loss of the hydroxyl radical.
[M-COOH]⁺187/189Loss of the carboxylic acid group (decarboxylation).
[M-H-CO₂]⁻187/189A common fragmentation pathway for deprotonated benzoic acids.[11]

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The most critical information is the molecular ion peak, which should appear as a doublet with a 1:1 intensity ratio, separated by 2 m/z units, confirming the presence of one bromine atom.

  • Fragmentation Pattern: A characteristic fragmentation of benzoic acids is the loss of CO₂ from the deprotonated molecular ion in negative mode.[11] In positive ion mode (using harsher ionization like electron impact), loss of the hydroxyl group or the entire carboxyl group as a radical are common fragmentation pathways.[12][13]

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected data based on fundamental principles and comparison with related structures. The predicted chemical shifts, coupling constants, absorption frequencies, and fragmentation patterns serve as a valuable reference for scientists working with this compound, aiding in its unambiguous identification and characterization. Experimental verification of these predictions will ultimately provide the definitive spectroscopic profile for this molecule.

References

Chemical properties and reactivity of 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-3-fluoro-2-methylbenzoic Acid for Advanced Research & Development

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a highly functionalized aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's core chemical properties, reactivity profile, synthetic considerations, and strategic applications, grounding all claims in established scientific principles and methodologies.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1349716-97-7) is a polysubstituted aromatic building block whose utility stems from the unique electronic interplay of its functional groups.[1][2] The strategic placement of bromo, fluoro, methyl, and carboxylic acid moieties on the benzene ring creates a versatile scaffold for complex molecular engineering.

Structural and Physical Data

A summary of the key physicochemical properties is presented below, providing a foundational dataset for experimental design.

PropertyValueSource(s)
CAS Number 1349716-97-7[1][2]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.03 g/mol [1]
Physical Form Solid, at room temperature[1]
Purity/Specification Typically ≥95%[3][4]
Storage Sealed in a dry environment at room temperature[1]
SMILES O=C(O)C1=CC=C(Br)C(F)=C1C[1]
InChI Key PIMDCUNZRUXGME-UHFFFAOYSA-N[4]
Spectroscopic Signature
  • ¹H NMR: The spectrum would feature distinct signals for the two aromatic protons, a singlet for the methyl protons, and a characteristically broad singlet for the acidic carboxylic acid proton (typically δ 10-13 ppm).[5]

  • ¹³C NMR: Key signals would include the carboxylic carbon (δ 165-175 ppm) and distinct aromatic carbons, with their chemical shifts influenced by the attached substituents.[5] The carbons bonded to bromine and fluorine would show characteristic shifts and coupling patterns (in the case of ¹³C-¹⁹F coupling).

  • ¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C aromatic stretches (~1400-1600 cm⁻¹), and C-F/C-Br stretches in the fingerprint region.[6]

Caption: Structure of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the directing and activating/deactivating effects of its four distinct substituents. This complex interplay allows for highly selective and sequential chemical transformations, making it a valuable intermediate.

Analysis of Substituent Effects

The synthetic utility of this molecule arises from the ability to selectively address different reactive sites. The electronic nature of each group governs the reactivity of the aromatic ring and the functional groups themselves.

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution (EAS) and is meta-directing.

  • Bromine (-Br): An electron-withdrawing group (deactivating) that is ortho, para-directing due to resonance effects.

  • Fluorine (-F): A strongly electron-withdrawing group (deactivating) that is also ortho, para-directing.

  • Methyl (-CH₃): An electron-donating group that activates the ring towards EAS and is ortho, para-directing.[5]

The cumulative effect of these groups makes the remaining aromatic C-H bonds (at positions 5 and 6) electron-poor and thus less susceptible to further electrophilic substitution. The primary value of this scaffold lies not in further ring substitution, but in the transformation of its existing functional groups.

G Molecule This compound COOH Carboxylic Acid (-COOH) Deactivating, meta-directing Molecule->COOH Reactivity Site 1 Br Bromo (-Br) Deactivating, ortho,para-directing Molecule->Br Reactivity Site 2 F Fluoro (-F) Deactivating, ortho,para-directing Molecule->F Modulator CH3 Methyl (-CH₃) Activating, ortho,para-directing Molecule->CH3 Reactivity Site 3

Caption: Substituent influence on molecular reactivity.

Key Reaction Pathways
  • Carboxylic Acid Derivatization: The -COOH group is readily converted into esters, amides, or acid chlorides. This is a primary pathway for incorporating the molecule into larger, more complex structures, such as active pharmaceutical ingredients (APIs).[7]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is an excellent handle for reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[5][8] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring structure-activity relationships (SAR) in drug discovery.[8]

  • Benzylic Functionalization: The methyl group can be a site for radical-initiated reactions, such as benzylic bromination using N-bromosuccinimide (NBS), to introduce another reactive handle onto the scaffold.[7]

Strategic Applications in Drug Discovery and Materials Science

The unique combination of reactive sites makes this compound a versatile intermediate for constructing novel therapeutic agents and functional materials.[5]

Role as a Pharmaceutical Building Block

In medicinal chemistry, halogenated aromatic acids are foundational scaffolds. The trifluoromethyl group, often analogous in effect to the fluoro and bromo combination here, is known to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[8]

  • Scaffold for API Synthesis: The carboxylic acid allows for amide bond formation, a ubiquitous linkage in pharmaceuticals. The bromo-substituent provides a subsequent site for diversification via cross-coupling to build out molecular complexity.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a fragment for screening against biological targets. The fluorine atom can engage in specific hydrogen bonds or other non-covalent interactions, while the bromine provides a vector for fragment evolution once a hit is identified.[5]

Synthesis of Heterocyclic Systems

Many biologically active compounds are heterocyclic in nature. This compound can serve as a precursor for various heterocyclic systems. For example, derivatives can be used to synthesize isoindolinones or quinolones, classes of compounds with known biological activities.[9]

G Start 4-Bromo-3-fluoro- 2-methylbenzoic Acid Step1 Amide Coupling (e.g., with R-NH₂) Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Suzuki Coupling (e.g., with Ar-B(OH)₂) Intermediate->Step2 Product Complex API Target Step2->Product

Caption: A typical synthetic workflow in drug discovery.

Experimental Protocols & Methodologies

The following protocols are representative of the key transformations involving this compound. They are designed to be self-validating, with clear endpoints and purification steps.

Protocol: Esterification to Methyl 4-bromo-3-fluoro-2-methylbenzoate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common step to protect the acid or modify its reactivity.

Rationale: Fischer esterification is a robust and scalable acid-catalyzed reaction. Using methanol as both reactant and solvent drives the equilibrium towards the product. Sulfuric acid is a cost-effective and potent catalyst.[10]

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.33 g, 10 mmol).

  • Reagents: Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with stirring.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Final Product: Purify the crude product by column chromatography on silica gel if necessary to yield the pure methyl ester.

Protocol: Suzuki Cross-Coupling

This protocol outlines the coupling of the bromo-substituent with an arylboronic acid, demonstrating its utility as a diversification point.

Rationale: The Suzuki coupling is a cornerstone of modern organic synthesis due to its functional group tolerance and reliability. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle.[9]

Methodology:

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 4-bromo-3-fluoro-2-methylbenzoate (from protocol 4.1, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst System: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.

  • Solvent: Add a degassed solvent mixture of dioxane and water (4:1 ratio, 10 mL total).

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with water (20 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel to obtain the desired coupled product.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. While a specific safety data sheet for this isomer is not widely available, data from closely related compounds provides guidance.

  • Hazard Profile: Assumed to be an irritant. Compounds like 4-bromo-2-fluorobenzoic acid are irritating to the eyes, respiratory system, and skin.[11] GHS pictograms for similar compounds often include the "Warning" signal word with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the solid powder, use a fume hood to avoid inhalation of dust.[11][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed chemical building block with significant potential in pharmaceutical and materials science research. Its polysubstituted nature provides multiple, orthogonally reactive sites that can be addressed selectively. The carboxylic acid serves as an anchor point for amide or ester formation, while the bromine atom is a versatile handle for carbon-carbon bond formation via cross-coupling chemistry. A thorough understanding of its reactivity, grounded in the electronic effects of its substituents, empowers researchers to leverage this molecule for the efficient synthesis of complex and high-value chemical entities.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-3-fluoro-2-methylbenzoic acid is a highly functionalized aromatic molecule that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a methyl group, and two different halogen atoms, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the viable synthetic strategies for obtaining this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind different synthetic routes, provide detailed experimental protocols, and analyze the directing effects of substituents that govern the regioselectivity of key transformations.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted aromatic ring like this compound requires careful planning to ensure the correct placement of each functional group. The order of introduction of the substituents is critical, as their electronic and steric properties will direct subsequent reactions. This guide will explore three plausible synthetic routes, each commencing from a different commercially available starting material.

Comparative Overview of Synthetic Routes

RouteStarting MaterialKey TransformationsAdvantagesChallenges
A 3-Fluoro-2-methyltolueneElectrophilic Bromination, OxidationPotentially high regioselectivity in bromination.Control of bromination conditions to avoid side products.
B 3-Fluoro-2-methylbenzoic acidElectrophilic BrominationDirect approach with a commercially available starting material.Competing directing effects of substituents may lead to a mixture of isomers.
C 3-Fluoro-2-methylanilineDiazotization, Sandmeyer Bromination, OxidationWell-established and reliable Sandmeyer reaction.Handling of diazonium salts which can be unstable.

Route A: Synthesis from 3-Fluoro-2-methyltoluene

This synthetic approach leverages the directing effects of the fluoro and methyl groups to achieve the desired bromination pattern, followed by a robust oxidation of the methyl group to the carboxylic acid.

Workflow Diagram

Route_A start 3-Fluoro-2-methyltoluene intermediate 4-Bromo-3-fluoro-2-methyltoluene start->intermediate Bromination (NBS, CCl4) product This compound intermediate->product Oxidation (KMnO4, H2O)

Caption: Synthetic workflow for Route A starting from 3-fluoro-2-methyltoluene.

Step 1: Regioselective Bromination of 3-Fluoro-2-methyltoluene

The initial step involves the electrophilic bromination of 3-fluoro-2-methyltoluene. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. The methyl group is an activating ortho, para-director, while the fluorine atom is a deactivating but also ortho, para-director[1][2]. In 3-fluoro-2-methyltoluene, the 4-position is para to the methyl group and ortho to the fluorine atom, making it the most electronically favored position for electrophilic attack. The 6-position is ortho to the methyl group and para to the fluorine, but is sterically hindered by the adjacent methyl group. Therefore, bromination is expected to occur predominantly at the 4-position.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methyltoluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) and a radical initiator such as benzoyl peroxide (0.02 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-3-fluoro-2-methyltoluene. Further purification can be achieved by column chromatography or distillation.

Step 2: Oxidation of 4-Bromo-3-fluoro-2-methyltoluene

The second step is the oxidation of the methyl group of 4-bromo-3-fluoro-2-methyltoluene to a carboxylic acid. Potassium permanganate (KMnO4) is a powerful oxidizing agent commonly used for this transformation[3][4][5]. The reaction is typically carried out in an aqueous basic solution.

Experimental Protocol:

  • To a solution of 4-bromo-3-fluoro-2-methyltoluene (1.0 eq.) in a mixture of pyridine and water, add potassium permanganate (KMnO4) (3.0-4.0 eq.) portion-wise.

  • Heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct through a pad of celite.

  • Wash the filter cake with hot water.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Route B: Synthesis from 3-Fluoro-2-methylbenzoic acid

This route offers a more direct approach by starting with a commercially available benzoic acid derivative and introducing the bromine atom in a single step[6][7][8][9][10]. The success of this route depends on the regioselectivity of the bromination, which is influenced by the combined directing effects of the carboxylic acid, fluoro, and methyl groups. The carboxylic acid group is a meta-director, while the fluoro and methyl groups are ortho, para-directors[1][2]. The interplay of these effects makes the prediction of the major product less straightforward than in Route A.

Workflow Diagram

Route_B start 3-Fluoro-2-methylbenzoic acid product This compound start->product Electrophilic Bromination (Br2, FeBr3)

Caption: Synthetic workflow for Route B starting from 3-fluoro-2-methylbenzoic acid.

Experimental Protocol: Direct Bromination
  • In a flask protected from moisture, suspend 3-fluoro-2-methylbenzoic acid (1.0 eq.) in a suitable solvent like dichloromethane or acetic acid.

  • Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr3).

  • Slowly add bromine (Br2) (1.1 eq.) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding an aqueous solution of sodium bisulfite.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The resulting crude product will likely be a mixture of isomers, which will require careful purification by recrystallization or column chromatography to isolate the desired this compound.

Route C: Synthesis from 3-Fluoro-2-methylaniline

This classic approach utilizes the Sandmeyer reaction, a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate[11][12]. The starting material, 3-fluoro-2-methylaniline, is commercially available[13][14].

Workflow Diagram

Route_C start 3-Fluoro-2-methylaniline intermediate1 Diazonium Salt Intermediate start->intermediate1 Diazotization (NaNO2, HBr) intermediate2 4-Bromo-3-fluoro-2-methylaniline intermediate1->intermediate2 Sandmeyer Reaction (CuBr) product This compound intermediate2->product Oxidation (KMnO4, H2O)

Caption: Synthetic workflow for Route C starting from 3-fluoro-2-methylaniline.

Step 1: Bromination of 3-Fluoro-2-methylaniline

Before the Sandmeyer reaction, the aniline must be brominated. The amino group is a strong activating ortho, para-director. Bromination of 3-fluoro-2-methylaniline with NBS in DMF has been reported to give a near-quantitative yield of 4-bromo-3-fluoro-2-methylaniline[15].

Experimental Protocol:

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 4-bromo-3-fluoro-2-methylaniline, which can be used in the next step without further purification.

Step 2 & 3: Diazotization, Sandmeyer Reaction, and Oxidation

This sequence is a conceptual alternative where the Sandmeyer reaction would be performed first to introduce the bromine, followed by other functional group manipulations. However, a more direct approach is the bromination of the aniline followed by diazotization of the resulting 4-bromo-3-fluoro-2-methylaniline and subsequent conversion of the diazonium salt to the carboxylic acid. A more common approach, however, would be to oxidize the methyl group after the aniline has been appropriately functionalized. For the purpose of this guide, we will proceed with the oxidation of the methyl group of the brominated aniline, followed by diazotization and conversion to the carboxylic acid, although protecting the amine group would be necessary before oxidation. A more straightforward sequence is to perform the Sandmeyer reaction on 3-fluoro-2-methylaniline to get 3-fluoro-2-methylbenzonitrile, followed by hydrolysis to the benzoic acid and then bromination as in Route B.

Given the complexity and potential for side reactions, the most efficient sequence starting from the aniline would be:

  • Protection of the amino group (e.g., as an acetamide).

  • Bromination at the 4-position.

  • Oxidation of the methyl group.

  • Deprotection of the amino group.

  • Diazotization and conversion to the desired benzoic acid.

However, for simplicity and efficiency, Route A and the bromination of 3-fluoro-2-methylaniline followed by oxidation (a modification of Route C) are the most promising.

Conclusion

The synthesis of this compound can be achieved through several strategic routes. Route A, starting from 3-fluoro-2-methyltoluene, appears to be the most promising due to the anticipated high regioselectivity of the initial bromination step. Route B offers a more direct but potentially less selective approach. Route C, involving a Sandmeyer reaction, provides a classic and reliable alternative, with the bromination of 3-fluoro-2-methylaniline being a particularly high-yielding initial step. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the purification capabilities at hand. The detailed protocols and strategic analysis provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this valuable chemical intermediate.

References

An In-depth Technical Guide to 4-Bromo-3-fluoro-2-methylbenzoic Acid (CAS No. 1349716-97-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoro-2-methylbenzoic acid, registered under CAS number 1349716-97-7, is a halogenated and methylated benzoic acid derivative.[1][2] Its molecular structure, featuring a carboxylic acid group, a bromine atom, a fluorine atom, and a methyl group on the benzene ring, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, with a focus on its relevance in medicinal chemistry and drug discovery. The strategic placement of its functional groups offers multiple reaction sites, allowing for the synthesis of complex molecular architectures.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized as follows:

PropertyValueSource
CAS Number 1349716-97-7[1][2]
Molecular Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.03 g/mol [1][2]
Appearance Solid (predicted)
Purity ≥95% (as offered by suppliers)[2]
Storage Store in a cool, dry place. Sealed in dry, room temperature.[1][2]

Synthesis and Reactivity

Synthetic Approaches

For instance, the synthesis of similar compounds often involves:

  • Directed ortho-metalation: A powerful strategy for the regioselective functionalization of aromatic rings.

  • Halogenation: Introduction of bromine and fluorine atoms onto the aromatic ring using appropriate reagents.

  • Oxidation: Conversion of a methyl group to a carboxylic acid using strong oxidizing agents.

A potential, though unverified, synthetic workflow could be conceptualized as follows:

G start Substituted Toluene Precursor step1 Bromination start->step1 step2 Fluorination step1->step2 step3 Oxidation of Methyl Group step2->step3 end_product This compound step3->end_product

Caption: Conceptual synthetic pathway for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its distinct functional groups:

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. It also acts as a meta-director for electrophilic aromatic substitution, although the electronic effects of the other substituents will also influence the regioselectivity.

  • Bromine Atom: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. This makes it a key site for molecular elaboration in drug discovery.

  • Fluorine Atom: The presence of a fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. It can also participate in specific interactions with biological targets.

  • Methyl Group: The methyl group can potentially be a site for further functionalization through benzylic halogenation.

The interplay of these groups—the electron-withdrawing nature of the halogens and the carboxylic acid, and the electron-donating nature of the methyl group—creates a complex reactivity profile that can be strategically exploited in multi-step syntheses.

Applications in Research and Drug Development

Halogenated benzoic acid derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural motifs present in this compound are found in various biologically active molecules. While specific applications for this exact compound are not extensively documented, its utility can be inferred from the roles of similar building blocks.

Potential applications include:

  • Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of new chemical entities. The carboxylic acid allows for linkage to other molecular fragments, while the bromine atom provides a site for introducing diversity through cross-coupling reactions.

  • Fragment-Based Drug Discovery: As a substituted aromatic compound, it can be used in fragment-based screening to identify small molecules that bind to biological targets.

  • Synthesis of Enzyme Inhibitors and Receptor Modulators: The specific substitution pattern may be suitable for designing molecules that fit into the active sites of enzymes or the binding pockets of receptors.

Experimental Protocols

Given the lack of published experimental data, the following are generalized protocols for reactions that would be applicable to this compound, based on standard laboratory procedures.

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, a common derivatization to protect the acid or to modify its properties.

Methodology:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

G start Dissolve in Methanol step1 Add Acid Catalyst start->step1 step2 Reflux step1->step2 step3 Work-up & Purification step2->step3 end_product Methyl 4-bromo-3-fluoro-2-methylbenzoate step3->end_product

References

A Comprehensive Technical Guide to the Discovery and Isolation of 4-Bromo-3-fluoro-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzoids in Modern Drug Discovery

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, serving as versatile building blocks for a vast array of therapeutic agents.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, along with alkyl groups, can profoundly influence a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability.[1][2] 4-Bromo-3-fluoro-2-methylbenzoic acid and its derivatives have emerged as particularly valuable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[3] The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance binding affinity and metabolic stability, and the methyl group can influence conformation and electronic properties.[2] This guide provides an in-depth exploration of the synthetic strategies, isolation techniques, and characterization of this important class of compounds, tailored for researchers and professionals in drug development.

Synthetic Methodologies: Navigating the Path to this compound

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regiochemistry. Several synthetic routes have been developed, each with its own advantages and considerations.

Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis Design

A retrosynthetic approach to this compound reveals several potential starting points and key transformations. The carboxylic acid can be derived from the oxidation of a methyl group or hydrolysis of a nitrile. The bromine and fluorine atoms can be introduced through electrophilic aromatic substitution reactions.

Diagram: Retrosynthetic Analysis of this compound

G target This compound intermediate1 4-Bromo-3-fluoro-2-methyltoluene target->intermediate1 [O] intermediate2 4-Bromo-3-fluoro-2-methylbenzonitrile target->intermediate2 H3O+ step1 Oxidation step2 Hydrolysis step3 Bromination step4 Fluorination step5 Grignard Reaction intermediate3 3-Fluoro-2-methylbenzoic Acid intermediate1->intermediate3 Br2, FeBr3 intermediate5 2-Bromo-5-fluorotoluene intermediate2->intermediate5 1. Mg, Et2O 2. CO2 intermediate4 4-Bromo-2-methylbenzoic Acid intermediate3->intermediate4 Sandmeyer or Halex

Caption: A simplified retrosynthetic analysis illustrating potential synthetic pathways to the target molecule.

Key Synthetic Transformations
1. Oxidation of Substituted Toluenes

A common and direct method for the synthesis of substituted benzoic acids is the oxidation of the corresponding alkylbenzenes.[4] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are often employed.[5] However, these conditions can sometimes lead to over-oxidation and cleavage of the aromatic ring, reducing the yield.[5] Milder, more selective methods, such as catalytic oxidation using transition metal salts (e.g., cobalt or manganese) in the presence of a bromide source and an oxygen-containing gas, offer a more controlled approach.[4]

2. Grignard Reaction and Carboxylation

An alternative strategy involves the use of an organometallic intermediate. For instance, starting from a suitably substituted bromotoluene, a Grignard reagent can be formed by reaction with magnesium. This organomagnesium compound can then be carboxylated by reacting with carbon dioxide (dry ice) to yield the desired benzoic acid.[6][7] This method is particularly useful when the starting halogenated toluene is readily available.

3. Friedel-Crafts Acylation and Subsequent Reactions

Friedel-Crafts acylation of a fluorinated toluene derivative can introduce a keto group that can be further manipulated. For example, m-fluorotoluene can undergo a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis and acidification to yield a mixture of isomers, including 4-fluoro-2-methylbenzoic acid.[6] Subsequent bromination would then be required to install the bromine atom at the desired position.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a plausible multi-step synthesis of this compound, drawing upon established chemical principles.

Step 1: Nitration of 2-Fluoro-6-bromotoluene

  • To a stirred solution of 2-fluoro-6-bromotoluene in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the nitrated intermediate in a solvent such as ethanol or acetic acid.

  • Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., hydrochloric acid).

  • Heat the reaction mixture to reflux until the reduction is complete (monitored by TLC).

  • Cool the reaction, neutralize the acid, and extract the aniline derivative.

Step 3: Sandmeyer Reaction to Introduce the Carboxylic Acid

  • Diazotize the aniline derivative by treating it with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the diazonium salt solution to the copper(I) cyanide solution.

  • Warm the reaction mixture to promote the substitution reaction, leading to the formation of the corresponding benzonitrile.

Step 4: Hydrolysis of the Nitrile

  • Heat the benzonitrile intermediate in the presence of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to hydrolyze the nitrile group to a carboxylic acid.

  • After the reaction is complete, cool the mixture and acidify (if a basic hydrolysis was performed) to precipitate the crude this compound.

Diagram: Synthetic Workflow

G cluster_synthesis Synthetic Pathway Start 2-Fluoro-6-bromotoluene Nitration Nitration (HNO3, H2SO4) Start->Nitration Reduction Reduction (Fe, HCl) Nitration->Reduction Sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCN) Reduction->Sandmeyer Hydrolysis Hydrolysis (H3O+) Sandmeyer->Hydrolysis Product This compound Hydrolysis->Product

Caption: A flowchart illustrating the key steps in a potential synthetic route.

Isolation and Purification: Ensuring High Purity for Downstream Applications

The isolation and purification of the final product are critical to ensure its suitability for further use, especially in pharmaceutical applications where high purity is paramount.

Common Purification Techniques
TechniquePrincipleApplication Notes
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.An effective method for purifying solid benzoic acids.[5] The choice of solvent is crucial; toluene, benzene, and ethyl acetate are often used.[6]
Column Chromatography Separation based on the differential adsorption of compounds onto a stationary phase.Useful for separating isomers and removing closely related impurities. Silica gel is a common stationary phase.
Acid-Base Extraction Exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
Troubleshooting Common Issues in Synthesis and Purification
IssueProbable CauseRecommended Solution
Low Yield Incomplete reaction, over-oxidation, or side reactions.Optimize reaction time and temperature. Use milder oxidizing agents if applicable.[5]
Presence of Isomers Poor regioselectivity in substitution reactions.Carefully control reaction conditions. Purification by recrystallization or chromatography may be necessary.[6]
Product is Difficult to Purify Formation of multiple byproducts with similar properties.Re-evaluate the synthetic route to minimize side reactions. Employ a combination of purification techniques.[5]

Characterization and Structural Elucidation

Unequivocal characterization of the synthesized this compound and its derivatives is essential. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data
TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons (around δ 2.0-2.5 ppm), and a broad singlet for the carboxylic acid proton (typically δ 10-13 ppm).[2]
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the carboxylic carbon (around δ 165-175 ppm).[2]
¹⁹F NMR A singlet or a multiplet depending on the coupling with neighboring protons.
Mass Spectrometry The molecular ion peak corresponding to the mass of the compound (C₈H₆BrFO₂: 233.03 g/mol ).[2] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).

Applications in Drug Discovery and Beyond

This compound is a valuable building block for creating more complex molecules with potential biological activity.[2] The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

  • Cross-Coupling Reactions: The bromine atom is a versatile handle for Suzuki, Heck, and other palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1][2]

  • Amide Bond Formation: The carboxylic acid group can be readily converted to an amide, a common functional group in many drug molecules.

  • Esterification: The formation of esters can be used to modify the pharmacokinetic properties of a lead compound.

Conclusion

The discovery and isolation of this compound derivatives require a deep understanding of synthetic organic chemistry principles and meticulous purification techniques. The strategic combination of functional groups in this scaffold makes it a highly valuable intermediate for the development of novel therapeutics and other advanced materials. This guide has provided a comprehensive overview of the key synthetic strategies, isolation protocols, and characterization methods to aid researchers in this important field.

References

A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluoro-2-methylbenzoic acid is a key substituted aromatic carboxylic acid, often employed as a building block in the synthesis of complex pharmaceutical agents. The isomeric purity, presence of process-related impurities, and residual solvents in this starting material are critical quality attributes that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide presents a holistic and orthogonal analytical strategy for the comprehensive purity assessment of synthetic this compound. We will explore the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of data from multiple analytical techniques, ensuring a robust and reliable quality assessment compliant with regulatory expectations.

Introduction: The "Why" Behind Rigorous Purity Analysis

In drug development, the principle of "garbage in, garbage out" holds absolute authority. The purity of a starting material like this compound is not merely a number on a certificate of analysis; it is a predictive indicator of the success and safety of the entire synthetic cascade. Impurities introduced at this early stage can be carried through, undergo chemical transformations into new, potentially toxic by-products ("reaction-driven impurities"), or interfere with reaction kinetics, leading to process failures.

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate strict control over impurities in new drug substances.[1][2][3][4] Any impurity present at a level of 0.10% or higher must generally be identified and qualified.[2] Therefore, a validated, multi-faceted analytical approach is not just good science—it is a regulatory necessity. This guide provides the technical framework for establishing such an approach.

Deconstructing the Synthesis: A Map to Potential Impurities

To analyze a compound effectively, one must first understand its origin. A plausible and common synthetic route to this compound involves the bromination of a 3-fluoro-2-methylbenzoic acid precursor. This seemingly straightforward step is fraught with potential pitfalls that directly inform our analytical strategy.

Plausible Synthetic Pathway:

  • Step 1: Electrophilic Aromatic Substitution (Bromination): 3-fluoro-2-methylbenzoic acid is treated with a brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) and a catalyst. The directing effects of the existing substituents (methyl, fluoro, and carboxylic acid groups) guide the incoming bromine atom.

This process is the primary source of process-related organic impurities. Our analytical methods must be capable of separating and detecting:

  • Starting Material: Unreacted 3-fluoro-2-methylbenzoic acid.

  • Regioisomers: Bromination occurring at other positions on the aromatic ring. The electronic properties of the substituents make several isomers possible, albeit in smaller quantities.

  • Over-brominated Species: Introduction of a second bromine atom to the ring.

  • Debrominated Species: The starting material itself, which could be mistaken for an impurity if not properly characterized.

Below is a logical map illustrating the relationship between the synthesis and the resulting impurity profile.

G cluster_synthesis Synthesis Stage cluster_impurities Potential Process-Related Impurities SM Starting Material (3-fluoro-2-methylbenzoic acid) Reaction Bromination (e.g., NBS/Catalyst) SM->Reaction Product Target Product (this compound) Reaction->Product Imp1 Unreacted Starting Material Reaction->Imp1 Incomplete Reaction Imp2 Regioisomers (e.g., 6-Bromo isomer) Reaction->Imp2 Non-selective Reaction Imp3 Over-brominated By-product Reaction->Imp3 Side Reaction Imp4 Degradation Products Product->Imp4 Storage/ Stress

Caption: Predicted impurity profile based on the synthetic route.

The Orthogonal Analytical Workflow: A Multi-Pronged Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach , where different techniques with distinct separation and detection principles are used to cross-validate findings. This minimizes the risk of impurities co-eluting or being invisible to a particular detector.

Our workflow is a decision-based process designed for maximum efficiency and confidence in the final purity assignment.

G Start Sample of This compound HPLC Primary Analysis: RP-HPLC with UV Detection (Purity %, Impurity Profile) Start->HPLC KF Parallel Analysis: Karl Fischer Titration (% Water Content) Start->KF Check Any peak > 0.10%? HPLC->Check Purity Final Purity Assignment (Mass Balance Calculation) KF->Purity LCMS Identification: LC-MS/MS (Confirm MW, Elucidate Structure) Check->LCMS Yes NMR Confirmation & Structure: ¹H, ¹³C, ¹⁹F NMR (Confirm Structure, Detect Isomers) Check->NMR Yes Check->Purity No LCMS->Purity NMR->Purity

Caption: Orthogonal analytical workflow for purity determination.

Primary Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For non-volatile, UV-active molecules like our target, RP-HPLC is the workhorse of purity analysis.[5] It provides excellent resolution for separating closely related species.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides strong retention for the aromatic ring system.

  • Mobile Phase (Acidified): Aromatic carboxylic acids can exhibit poor peak shape due to ionization.[5][6] Using an acidic mobile phase modifier (e.g., 0.1% formic or phosphoric acid) suppresses this ionization by keeping the carboxyl group protonated (-COOH), resulting in sharp, symmetrical peaks and reproducible retention times.

  • Detector (UV Diode Array): A Diode Array Detector (DAD) is superior to a single-wavelength UV detector. It captures the entire UV spectrum for each peak, which helps in peak tracking, identity confirmation, and assessing peak purity (i.e., checking for co-eluting impurities). The halogenated benzoic acid structure provides a strong chromophore for sensitive detection.

Experimental Protocol: HPLC Purity Method
  • Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-22 min: Hold at 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD, 230 nm (for quantification), with spectral acquisition from 200-400 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (50:50 v/v) to make a 1.0 mg/mL stock. Dilute as needed.

Data Presentation

The results from the HPLC analysis are summarized by area percent.

Peak IDRetention Time (min)Area %Identification
Impurity 14.50.08Unknown
Impurity 26.80.15Starting Material
Main Peak 8.2 99.65 This compound
Impurity 39.10.12Positional Isomer

Identification and Confirmation: The Role of Mass Spectrometry and NMR

When HPLC analysis reveals impurities above the identification threshold (typically >0.10%), we must determine their structure.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive tool for identifying unknown impurities detected by HPLC.[7][8][9] By coupling the HPLC separation to a mass spectrometer, we can obtain the molecular weight of each impurity as it elutes.

  • Expertise & Causality: The same HPLC method can often be adapted for LC-MS, provided the mobile phase is volatile (formic acid is excellent; non-volatile phosphate buffers must be replaced).[10] High-resolution mass spectrometry (HRMS), such as with a Q-TOF instrument, is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula of an impurity.[10] Tandem MS (MS/MS) fragments the impurity ion, providing structural clues that help distinguish between isomers.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous structural fingerprint of the main component and can be a powerful tool for purity assessment.

  • ¹H NMR: Confirms the proton environment, including the number of aromatic protons and the methyl group signal.

  • ¹⁹F NMR: Crucial for this molecule. It will show a single peak for the fluorine atom, and its coupling pattern can help confirm the substitution pattern on the ring.

  • Quantitative NMR (qNMR): This is a primary analytical method for determining purity without relying on a reference standard of the analyte itself.[11][12][13][14][15] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the target compound can be calculated by comparing the integral of a specific analyte proton signal to that of the standard.[11][12] This provides a true mass purity value, which is orthogonal to the area% purity from chromatography.

Ancillary Techniques for a Complete Profile

Karl Fischer Titration (Water Content)

Water is not a process impurity but an attribute that affects the overall purity calculation. Karl Fischer titration is the gold standard for specific water content determination in pharmaceuticals.[16][17][18][19][20] It is highly specific to water and is not affected by other volatile solvents.[17]

Experimental Protocol: Coulometric Karl Fischer
  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagent: Appropriate coulometric KF reagent (e.g., for ketones/aldehydes if relevant, though not for this molecule).

  • Sample Preparation: Accurately weigh approximately 20-30 mg of the substance directly into the titration vessel.

  • Procedure: Initiate the titration and allow it to proceed to the electrometric endpoint. The instrument will calculate the water content automatically.

  • Replicates: Perform the measurement in triplicate to ensure precision.

Final Purity Assignment: The Mass Balance Approach

The most accurate and defensible purity value is derived from a mass balance calculation, which accounts for all components of the sample.

Purity (Mass %) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Non-combustible Impurities)

  • % Organic Impurities: Determined by area normalization from the validated HPLC method.

  • % Water: Determined by Karl Fischer titration.

  • % Residual Solvents: Determined by Gas Chromatography (GC) with headspace injection (as per ICH Q3C).

  • % Non-combustible Impurities (Inorganic): Determined by the Sulfated Ash test.

This comprehensive approach ensures that the assigned purity is a true reflection of the active substance content, providing the highest degree of confidence for downstream applications. The validation of these analytical methods is a critical, documented process to ensure they are suitable for their intended purpose, covering parameters like accuracy, precision, specificity, and linearity.[21][22][23][24][25]

References

Methodological & Application

The Versatility of 4-Bromo-3-fluoro-2-methylbenzoic Acid in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties.[1][2] Fluorine's unique characteristics, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Among the vast array of fluorinated building blocks, 4-Bromo-3-fluoro-2-methylbenzoic acid stands out as a particularly versatile reagent, offering multiple reaction sites for the construction of complex molecular architectures.[2]

This technical guide provides an in-depth exploration of this compound as a building block in organic synthesis. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its application in crucial synthetic transformations, including palladium-catalyzed cross-coupling and amide bond formation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance Off-white to white solid
CAS Number 1349716-97-7

Note: Experimental values may vary slightly.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons (likely a singlet around 2.0-2.5 ppm), and the carboxylic acid proton (a broad singlet significantly downfield, >10 ppm).

  • ¹³C NMR: The carbon spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the range of 110-140 ppm, with their chemical shifts influenced by the bromine, fluorine, and methyl substituents. The methyl carbon will be the most upfield signal.[6]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling constants providing valuable information about its electronic environment.

Synthesis of this compound: A Plausible Synthetic Route

A robust and scalable synthesis is crucial for the widespread application of any building block. While a specific literature procedure for the title compound is not prominently documented, a reliable synthetic pathway can be devised based on established organic transformations. A plausible multi-step synthesis starting from commercially available 3-fluoro-2-methylaniline is outlined below. This approach leverages a Sandmeyer reaction for the introduction of the bromine atom, followed by oxidation of the methyl group to the carboxylic acid.

Protocol 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

Causality: The Sandmeyer reaction is a classic and reliable method for the introduction of a halide into an aromatic ring via a diazonium salt intermediate. This two-step process begins with the diazotization of the primary aromatic amine.

Step-by-step Methodology:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-fluoro-2-methylaniline (1.0 equiv.) in a mixture of hydrobromic acid (48%, 3.0 equiv.) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv.) in hydrobromic acid (48%, 2.0 equiv.).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-fluoro-2-methylaniline.

Protocol 2: Oxidation to this compound

Causality: The oxidation of the methyl group to a carboxylic acid is a critical final step. Potassium permanganate is a powerful oxidizing agent capable of this transformation under basic conditions. The reaction is typically performed in a mixture of pyridine and water to ensure the solubility of the organic substrate.[7]

Step-by-step Methodology:

  • To a solution of 4-bromo-3-fluoro-2-methylaniline (1.0 equiv.) in a 1:1 mixture of pyridine and water, add potassium permanganate (KMnO₄, 3.0-4.0 equiv.) portion-wise, while maintaining the temperature below 50 °C with external cooling.

  • After the addition is complete, heat the reaction mixture at reflux (around 90-100 °C) for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct through a pad of celite.

  • Wash the filter cake with a dilute sodium hydroxide solution.

  • Acidify the combined filtrate to a pH of 1-2 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product A 3-Fluoro-2-methylaniline B 1. NaNO₂, HBr, 0-5 °C 2. CuBr, HBr A->B Diazotization & Bromination C 4-Bromo-3-fluoro-2-methylaniline B->C D KMnO₄, Pyridine/H₂O, Reflux C->D Methyl Group Oxidation E This compound D->E

Plausible synthetic route for this compound.

Applications in Organic Synthesis: A Versatile Building Block

The strategic placement of the bromo, fluoro, methyl, and carboxylic acid functionalities makes this compound a highly valuable and versatile building block in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the carboxylic acid moiety can be readily converted into a wide range of functional groups, such as amides, esters, and alcohols.[2]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Causality: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. In the case of this compound, the bromine atom readily participates in the catalytic cycle, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[10]

Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

Step-by-step Methodology:

  • In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-4 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 or 5:1), via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl carboxylic acid.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O100>90
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane/H₂O90>85
33-Pyridinylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄1,4-Dioxane/H₂O100>80

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Pd Catalyst Base Solvent, Heat A->C B Ar-B(OH)₂ B->C D 4-Aryl-3-fluoro-2-methylbenzoic acid C->D C-C Bond Formation

General scheme for the Suzuki-Miyaura cross-coupling reaction.
Amide Bond Formation

Causality: The carboxylic acid functionality of this compound is a prime site for derivatization, with amide bond formation being one of the most important transformations in medicinal chemistry.[11] This reaction allows for the coupling of the building block with a wide range of primary and secondary amines to generate biologically active amides. The use of coupling reagents is necessary to activate the carboxylic acid for nucleophilic attack by the amine.[12]

Protocol 4: Amide Coupling using HATU

Step-by-step Methodology:

  • To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add a tertiary amine base, typically diisopropylethylamine (DIPEA, 2.0-3.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1-1.2 equiv.), to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Slowly add the desired primary or secondary amine (1.0-1.2 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

EntryAmineCoupling ReagentBaseSolventYield (%)
1BenzylamineHATUDIPEADMF>90
2MorpholineEDC/HOBtDIPEADCM>85
3AnilinePyBOPNMMDMF>80

Note: The yields are representative and may vary depending on the specific substrates and reaction conditions.

Amide_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Coupling Reagent Base Solvent A->C B R¹R²NH B->C D 4-Bromo-3-fluoro-2-methyl-N-(R¹,R²)-benzamide C->D Amide Bond Formation

General scheme for amide bond formation.

Conclusion: A Key Building Block for Future Innovations

This compound is a powerful and versatile building block with significant potential in the synthesis of novel pharmaceuticals and advanced materials. Its unique substitution pattern provides multiple avenues for synthetic elaboration, enabling the construction of complex and diverse molecular architectures. The protocols detailed in this guide for its synthesis, Suzuki-Miyaura coupling, and amide bond formation offer a solid foundation for researchers to harness the full potential of this valuable synthetic intermediate. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of strategically designed building blocks like this compound will undoubtedly increase, paving the way for future scientific breakthroughs.

References

Application Notes and Protocols: Suzuki Coupling Reactions Using 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, including Akira Suzuki.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on the application of a particularly valuable and challenging substrate: 4-Bromo-3-fluoro-2-methylbenzoic acid . This molecule's unique substitution pattern—a sterically demanding ortho-methyl group, an electron-withdrawing fluorine atom, and a directing carboxylic acid group—makes it a highly strategic building block for accessing complex molecular architectures.[5] The strategic placement of these functional groups allows for the creation of highly functionalized molecules with tailored electronic and steric properties, crucial for tuning the efficacy and selectivity of drug candidates.[6][7]

However, the very features that make this substrate so valuable also present distinct challenges. The ortho-methyl group can sterically hinder the approach of the palladium catalyst, potentially slowing down the rate-limiting oxidative addition step and subsequent reductive elimination.[8][9][10] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for successfully employing this compound in Suzuki coupling reactions, addressing these challenges with field-proven insights and detailed protocols.

Mechanistic Considerations for a Hindered Substrate

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[1][11][12] Understanding this mechanism is paramount to troubleshooting and optimizing reactions, especially with a sterically congested substrate like this compound.

Suzuki_Coupling_Mechanism

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide.[1][11] For this compound, the steric bulk of the ortho-methyl group can impede this step. The choice of a bulky, electron-rich phosphine ligand is crucial to promote this transformation.[8][13] Such ligands stabilize the palladium center and facilitate the cleavage of the strong C-Br bond.

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex.[1] This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[14] The choice of base and solvent can significantly influence the rate and efficiency of transmetalation.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[11] This final step is often fast but can be slowed by steric hindrance between the coupling partners on the palladium complex.

Experimental Protocols: A Starting Point for Optimization

The following protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Given the specific nature of the substrate, optimization of catalyst, ligand, base, and solvent may be necessary to achieve maximum yield.

Materials and Reagents
ReagentPuritySupplierNotes
This compound>98%VariousEnsure dryness before use.
Arylboronic Acid>98%VariousStoichiometry may need optimization (typically 1.1-1.5 equivalents).
Palladium(II) Acetate (Pd(OAc)₂)>98%VariousA common and effective palladium precursor.
Buchwald Ligand (e.g., SPhos, XPhos)>98%VariousCrucial for coupling sterically hindered substrates.[15]
Potassium Carbonate (K₂CO₃)>99%VariousMust be finely powdered and anhydrous.
1,4-DioxaneAnhydrousVariousOther solvents like toluene or DMF can be explored.
Deionized Water-In-houseDegas thoroughly before use.
Step-by-Step Protocol

Experimental_Workflow

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and the chosen phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Subject the flask to three cycles of vacuum backfilling with the inert gas. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe. The use of an aqueous solvent mixture is common in Suzuki reactions and can improve reaction rates.[16]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid and any phenolate byproducts.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Optimization Strategies

Achieving high yields with this compound requires careful consideration of several reaction parameters.

Catalyst and Ligand Selection

For sterically hindered aryl bromides, the choice of ligand is paramount. Bulky, electron-rich biarylmonophosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like triphenylphosphine.[9][17]

  • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): These ligands are known to promote the oxidative addition of challenging aryl halides and facilitate the reductive elimination step.[8][17] They are often the first choice for sterically demanding couplings.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, exhibiting high catalytic activity and longevity, even at low catalyst loadings.[9][14]

Base and Solvent System

The base not only facilitates the transmetalation step but also influences the overall reaction kinetics.

  • Bases: While potassium carbonate is a good starting point, other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, particularly with less reactive boronic acids. For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[14]

  • Solvents: The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. While dioxane/water is a common system, anhydrous solvents like toluene, DMF, or THF in combination with a strong base like potassium tert-butoxide can also be highly effective, especially for hindered substrates.[9]

Potential Side Reactions
  • Protodeboronation: The boronic acid can be cleaved by acidic protons in the reaction medium, leading to the formation of an arene byproduct. Using anhydrous conditions and a slight excess of the boronic acid can mitigate this issue.

  • Dehalogenation: The starting aryl bromide can be reduced to the corresponding arene. This is often promoted by sources of hydride, which can arise from the solvent or base.[11]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is typically more prevalent at higher temperatures and with more reactive boronic acids.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex, highly substituted biaryl compounds. While the inherent steric and electronic properties of this substrate present challenges, a rational approach to reaction design, grounded in a solid understanding of the reaction mechanism, can lead to successful outcomes. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively harness the synthetic potential of this versatile building block, paving the way for innovations in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive starting point for scientists to develop and optimize their synthetic strategies.

References

The Strategic Application of 4-Bromo-3-fluoro-2-methylbenzoic Acid in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-Bromo-3-fluoro-2-methylbenzoic acid as a versatile starting material in the synthesis of complex bioactive molecules. We will explore its reactivity, focusing on two of the most powerful transformations in the medicinal chemist's toolbox: amide bond formation and Suzuki cross-coupling. This document will furnish detailed, field-proven protocols and explain the underlying chemical principles to empower researchers in their quest for novel therapeutics.

Introduction: A Building Block Primed for Discovery

This compound is a trifunctional aromatic compound that offers a unique constellation of reactive sites, making it an exceptionally valuable scaffold for the construction of diverse molecular architectures. The strategic positioning of the bromine, fluorine, and methyl groups around the benzoic acid core allows for a high degree of control over the synthetic route and the final properties of the target molecule.

The carboxylic acid moiety serves as a handle for the formation of amides, esters, and other derivatives. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets. Finally, the methyl group can influence the conformation of the molecule and can also be a site for further functionalization. This unique combination of features makes this compound a powerful tool in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[1]

Core Synthetic Strategies: Amidation and Cross-Coupling

A common and highly effective strategy for elaborating this compound into a complex, drug-like molecule involves a two-step sequence:

  • Amide Bond Formation: The carboxylic acid is coupled with a suitable amine to form a stable amide linkage. This is a cornerstone reaction in medicinal chemistry, as the amide bond is a key structural feature of many biologically active compounds.[2]

  • Suzuki Cross-Coupling: The bromine atom on the aromatic ring is then replaced with a new carbon-carbon bond via a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid. This reaction is renowned for its reliability, functional group tolerance, and ability to construct complex biaryl structures.[3]

This sequential approach allows for the systematic and modular construction of a library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative bioactive molecule using this compound as the starting material.

Protocol 1: Synthesis of 4-Bromo-N-(4-cyanophenyl)-3-fluoro-2-methylbenzamide

This protocol details the formation of an amide bond between this compound and 4-aminobenzonitrile. The resulting product is a key intermediate for further diversification via cross-coupling reactions.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Role
This compound1349716-97-7233.04Starting Material
4-Aminobenzonitrile873-74-5118.14Amine Coupling Partner
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)25952-53-8191.70Coupling Agent
1-Hydroxybenzotriazole (HOBt)2592-95-2135.13Coupling Additive
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Base
N,N-Dimethylformamide (DMF)68-12-273.09Solvent
Dichloromethane (DCM)75-09-284.93Solvent
Saturated aqueous sodium bicarbonate solution--Quenching/Washing Agent
Brine--Washing Agent
Anhydrous magnesium sulfate7487-88-9120.37Drying Agent

Procedure:

  • To a clean, dry 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.33 g, 10 mmol), 4-aminobenzonitrile (1.1 eq, 1.30 g, 11 mmol), and HOBt (1.5 eq, 2.03 g, 15 mmol).

  • Add anhydrous DMF (50 mL) to dissolve the solids.

  • Add DIPEA (3.0 eq, 5.2 mL, 30 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add EDCI (1.5 eq, 2.88 g, 15 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-N-(4-cyanophenyl)-3-fluoro-2-methylbenzamide as a solid.

Rationale for Experimental Choices:

  • EDCI and HOBt: This combination is a widely used and effective coupling system for amide bond formation. EDCI activates the carboxylic acid, and HOBt minimizes side reactions and reduces the risk of racemization if chiral amines are used.

  • DIPEA: A non-nucleophilic organic base is used to neutralize the hydrochloride salt of EDCI and the HOBt, as well as any acidic protons in the reaction mixture.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Protocol 2: Suzuki Cross-Coupling for the Synthesis of N-(4-cyanophenyl)-3-fluoro-2-methyl-4-(pyridin-4-yl)benzamide

This protocol describes the palladium-catalyzed Suzuki cross-coupling of the intermediate from Protocol 1 with 4-pyridinylboronic acid. This introduces a heteroaromatic ring, a common feature in many kinase inhibitors.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Role
4-Bromo-N-(4-cyanophenyl)-3-fluoro-2-methylbenzamide-333.15Starting Material
4-Pyridinylboronic acid168267-08-3122.92Boronic Acid Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.56Palladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane123-91-188.11Solvent
Water7732-18-518.02Co-solvent
Ethyl Acetate141-78-688.11Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04Drying Agent

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add 4-Bromo-N-(4-cyanophenyl)-3-fluoro-2-methylbenzamide (1.0 eq, e.g., 3.33 g, 10 mmol), 4-pyridinylboronic acid (1.2 eq, 1.48 g, 12 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%, 0.347 g, 0.3 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired product.

Rationale for Experimental Choices:

  • Pd(PPh₃)₄: A common and effective palladium(0) catalyst for Suzuki couplings.

  • K₂CO₃: A base is required to activate the boronic acid for transmetalation to the palladium center.

  • Dioxane/Water: A common solvent system for Suzuki reactions, as it dissolves both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium(0) catalyst.

Visualizing the Workflow and Mechanism

To better illustrate the synthetic process and the underlying mechanism, the following diagrams are provided.

G cluster_0 Protocol 1: Amide Bond Formation cluster_1 Protocol 2: Suzuki Cross-Coupling A This compound C Amide Coupling (EDCI, HOBt, DIPEA, DMF) A->C B 4-Aminobenzonitrile B->C D 4-Bromo-N-(4-cyanophenyl)-3-fluoro-2-methylbenzamide C->D F Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O) D->F E 4-Pyridinylboronic acid E->F G Final Bioactive Molecule F->G Suzuki_Mechanism Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArBr Ar-Br ArBr->ArPdBr Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH2->ArPdAr_prime Base Base Base->Ar_prime_BOH2

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-3-fluoro-2-methylbenzoic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Unlocking New Possibilities in Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates a diverse toolbox of versatile chemical building blocks. 4-Bromo-3-fluoro-2-methylbenzoic acid emerges as a highly valuable, yet underexplored, scaffold for the synthesis of next-generation insecticides, herbicides, and fungicides. Its unique substitution pattern—a carboxylic acid for amide coupling, a bromine atom for cross-coupling reactions, and fluorine and methyl groups to fine-tune physicochemical properties—offers a powerful platform for accessing novel chemical space. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of a representative novel diamide insecticide, underscoring its potential in modern agrochemical research and development. While not a direct precursor to a currently registered major agrochemical, its structural motifs are analogous to those found in leading active ingredients, making it a prime candidate for the discovery of new proprietary compounds.

Physicochemical Properties and Strategic Considerations

The strategic arrangement of functional groups on the phenyl ring of this compound dictates its reactivity and its influence on the properties of downstream products.

PropertyValueSignificance in Agrochemical Synthesis
Molecular Formula C₈H₆BrFO₂Provides the elemental composition.
Molecular Weight 233.03 g/mol Important for stoichiometric calculations.
Appearance Off-white to white crystalline solidBasic physical characteristic.
Key Functional Groups Carboxylic Acid, Bromine, Fluorine, MethylOffers multiple, distinct reaction sites.

The carboxylic acid group is the primary handle for amide bond formation, a cornerstone of many successful insecticide classes, including the diamides (e.g., chlorantraniliprole). The bromine atom is a versatile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to modulate the biological activity and spectrum of the final compound. The fluorine atom can enhance metabolic stability, binding affinity to target proteins, and lipophilicity, which influences translocation within the plant or insect. The methyl group can also be a site for further functionalization or can provide steric hindrance to influence molecular conformation.

Application I: Synthesis of a Novel Diamide Insecticide

This section details a representative synthetic route to a novel diamide insecticide, demonstrating the utility of this compound as a key starting material. The target molecule is structurally inspired by the ryanodine receptor modulators.

Overall Synthetic Workflow

The synthesis is a two-part process: the preparation of the core "acid" fragment from this compound, and its subsequent coupling with a commercially available aniline derivative to form the final diamide product.

G A This compound B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B SOCl₂ C 4-Bromo-3-fluoro-2-methylbenzoyl chloride B->C Formation of Acid Chloride D Amide Coupling with 2-Amino-5-chloro-3-methylpyridine C->D Pyridine, DCM E Novel Diamide Insecticide Precursor D->E Amide Bond Formation F Suzuki Coupling with (Het)Arylboronic Acid E->F Pd Catalyst, Base G Final Diamide Insecticide F->G C-C Bond Formation

Caption: Synthetic workflow for a novel diamide insecticide.

Part 1: Synthesis of 4-Bromo-3-fluoro-2-methylbenzoyl chloride

Rationale: The conversion of the carboxylic acid to an acid chloride is a classic and highly efficient method for activating it towards nucleophilic attack by an amine. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 21.46 mmol).

  • Solvent and Reagent Addition: Add thionyl chloride (10 mL, 137.8 mmol) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3-fluoro-2-methylbenzoyl chloride is a pale yellow oil or solid and can be used in the next step without further purification.

Self-Validation: The successful formation of the acid chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch at a higher wavenumber, typically around 1780-1800 cm⁻¹).

Part 2: Amide Coupling to Synthesize the Diamide Precursor

Rationale: This step involves the formation of the key amide bond. A non-nucleophilic base like pyridine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane (DCM) is a suitable inert solvent.

Protocol:

  • Reaction Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 2-amino-5-chloro-3-methylpyridine (3.37 g, 23.61 mmol) and pyridine (2.6 mL, 32.19 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of the crude 4-bromo-3-fluoro-2-methylbenzoyl chloride (from Part 1) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure novel diamide insecticide precursor.

Data Summary:

CompoundStarting Material (g)Product Yield (g)% YieldPurity (by HPLC)
Diamide Precursor5.06.5~85%>98%

Application II: Diversification via Suzuki Cross-Coupling

Rationale: The bromine atom on the diamide precursor is a prime site for introducing further molecular complexity. A Suzuki cross-coupling reaction with a (hetero)arylboronic acid can generate a library of analogs for structure-activity relationship (SAR) studies. This is a powerful strategy in agrochemical discovery to optimize the biological activity.

Workflow for Suzuki Coupling

G A Novel Diamide Insecticide Precursor C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B (Hetero)Arylboronic Acid B->C D Final Diamide Insecticide C->D Suzuki Coupling

Caption: Suzuki coupling for analog synthesis.

Protocol:

  • Reaction Setup: To a microwave vial, add the novel diamide insecticide precursor (500 mg, 1.40 mmol), a selected (hetero)arylboronic acid (1.68 mmol), potassium carbonate (387 mg, 2.80 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (81 mg, 0.07 mmol).

  • Solvent Addition: Add a mixture of dioxane and water (4:1, 10 mL).

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes. Alternatively, the reaction can be heated at reflux under a nitrogen atmosphere for 8-12 hours.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final diamide insecticide.

Trustworthiness and Self-Validation: The success of each step should be validated by appropriate analytical techniques, including TLC, HPLC, LC-MS, and NMR spectroscopy to confirm the structure and purity of the intermediates and final products.

This compound represents a powerful and versatile building block for the synthesis of novel agrochemicals. Its strategically positioned functional groups allow for a modular and efficient approach to the construction of complex molecules. The detailed protocols provided herein for the synthesis of a representative diamide insecticide illustrate its potential in modern agrochemical research. By leveraging established synthetic methodologies such as amide coupling and palladium-catalyzed cross-coupling, researchers can readily access a wide array of novel compounds for biological screening, paving the way for the discovery of the next generation of crop protection agents.

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of substituted biaryl carboxylic acids is a cornerstone of modern medicinal chemistry and materials science. However, substrates bearing multiple substituents, such as 4-Bromo-3-fluoro-2-methylbenzoic acid, present significant challenges due to steric hindrance, electronic deactivation, and the presence of a reactive carboxylic acid moiety. This application note provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura cross-coupling of this challenging substrate. We delve into the rationale behind reagent selection, offer a detailed step-by-step experimental procedure, and provide troubleshooting guidance to empower researchers in achieving high-yield, reproducible results.

Scientific Rationale & Mechanistic Considerations

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

The Challenge of this compound

The target substrate, this compound, poses several distinct challenges that preclude the use of "standard" Suzuki conditions:

  • Steric Hindrance: The ortho-methyl group adjacent to the bromine atom sterically encumbers the reaction site, potentially slowing the initial oxidative addition of the palladium catalyst.[6][7]

  • Electronic Effects: The fluorine atom is electron-withdrawing, which can influence the reactivity of the aryl bromide.

  • Acidic Proton: The carboxylic acid proton can interfere with the basic conditions required for the reaction, potentially neutralizing the base needed to activate the boronic acid.[8][9][10]

To overcome these hurdles, a carefully selected catalyst system and reaction conditions are paramount.

Catalyst System Selection: The Power of Buchwald Precatalysts

Traditional catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates, requiring harsh conditions and high catalyst loadings.[11] Modern palladium precatalysts, particularly the third-generation (G3) Buchwald precatalysts, are designed for high activity and stability, making them ideal for this transformation.[12][13]

We recommend XPhos Pd G3 . XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the crucial oxidative addition step even with hindered aryl halides.[14] The G3 precatalyst is air- and moisture-stable, simplifying handling and ensuring accurate ligand-to-palladium ratios, which leads to more reproducible outcomes.[12][15]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Substrate) PdII R¹-Pd(II)L-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OH)₃]⁻ (from Base + R²-B(OH)₂) PdII_R2 R¹-Pd(II)L-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale reaction. Adjustments can be made as necessary.

Materials and Reagents
ReagentSupplierPurityRole
This compoundCommercial Source>97%Aryl Halide (Substrate)
Arylboronic AcidCommercial Source>98%Coupling Partner
XPhos Pd G3Commercial Source>95%Catalyst Precursor
Potassium Phosphate, tribasic (K₃PO₄)Commercial Source>98%Base
1,4-Dioxane, anhydrousCommercial Source>99.8%Solvent
Deionized WaterIn-house-Solvent
Diethyl Ether / Ethyl AcetateCommercial SourceACSExtraction Solvent
Hydrochloric Acid (1M)Commercial SourceACSAcid for Workup
Brine (Saturated NaCl solution)In-house-Washing Agent
Anhydrous Magnesium Sulfate (MgSO₄)Commercial SourceACSDrying Agent
Reaction Parameters Table
ComponentMol. Wt. ( g/mol )Amount (mg)MmolEquivalents
This compound233.022331.01.0
Arylboronic AcidVaries-1.21.2
XPhos Pd G3864.4717.30.020.02 (2 mol%)
K₃PO₄212.276373.03.0
1,4-Dioxane-4 mL--
Water-1 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (233 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This process is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) followed by deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup - Cooldown and Quench: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Workup - Acidification: Carefully add 1M HCl (approx. 10-15 mL) to the reaction mixture until the pH is ~2-3. This step protonates the product's carboxylate salt, rendering it soluble in organic solvents.[16]

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl carboxylic acid.

Experimental Workflow Diagram

Workflow start Start setup 1. Add Reactants & Base to Schlenk Flask start->setup catalyst 2. Add XPhos Pd G3 setup->catalyst inert 3. Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Dioxane/Water inert->solvent react 5. Heat at 100°C (4-12 h) solvent->react monitor 6. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 7. Cool & Acidify with 1M HCl monitor->workup Complete extract 8. Extract with Ethyl Acetate (3x) workup->extract wash 9. Wash with Brine extract->wash dry 10. Dry (MgSO₄) & Concentrate wash->dry purify 11. Purify (Chromatography or Recrystallization) dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting & Field-Proven Insights

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Poor quality boronic acid (protodeborylation).1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality anhydrous solvents.2. Use freshly opened or properly stored K₃PO₄. Ensure 3.0 equivalents are used.3. Use a fresh bottle of boronic acid. Consider using a boronate ester (e.g., pinacol ester) which can be more stable.
Significant Side Product Formation (e.g., Homocoupling) 1. Reaction temperature is too high.2. Oxygen contamination leading to oxidative homocoupling of the boronic acid.1. Reduce the reaction temperature to 80-90 °C and monitor.2. Improve the degassing procedure (evacuate/backfill cycle). Sparging the solvent with argon before addition can also help.
Protodebromination (Starting material loses Br) Presence of a proton source and active Pd(0) catalyst.This is a known side reaction. Ensure the base is strong enough and the boronic acid is active to favor transmetalation over competing pathways. Using a slightly higher excess of boronic acid (1.3-1.4 equiv) may help.
Difficulty in Purification Co-elution of product with boronic acid residues or other impurities.During workup, after extraction, washing the organic layer with a dilute base (e.g., 1M Na₂CO₃) can help remove unreacted boronic acid. Ensure complete acidification to protonate the carboxylic acid product before extraction.

Safety Precautions

  • Palladium Catalysts: While generally stable, palladium compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides. Always use anhydrous grade from a freshly opened bottle or that has been tested for peroxides.

  • Bases: Potassium phosphate is corrosive. Avoid skin and eye contact.

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing this experiment.

References

Application Note: Derivatization of the Sterically Hindered Carboxylic Acid Group of 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-3-fluoro-2-methylbenzoic acid is a multifunctional building block of significant interest in the development of novel pharmaceuticals and advanced materials. Its utility is often predicated on the successful derivatization of its carboxylic acid group. However, the presence of a methyl group at the ortho position introduces substantial steric hindrance, which significantly impedes conventional derivatization reactions such as esterification and amidation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on overcoming these synthetic challenges. We present an in-depth analysis of the molecule's reactivity profile and offer validated, step-by-step protocols for its conversion into key derivatives: acid chlorides, esters, and amides. The methodologies discussed prioritize efficiency, yield, and reliability, leveraging both classic and modern synthetic strategies to navigate the steric constraints of the substrate.

Scientific Rationale: The Challenge of Steric Hindrance

The primary obstacle in the derivatization of this compound is not electronic but steric. The methyl group at the C2 position physically obstructs the incoming nucleophile's path to the electrophilic carbonyl carbon of the carboxylic acid. This spatial blockade raises the activation energy of the transition state, dramatically slowing down reaction rates for standard condensation protocols.

  • Electronic Effects: The fluorine at C3 and bromine at C4 are electron-withdrawing groups, which slightly increase the acidity of the carboxyl proton but do not fundamentally alter the reactivity of the carboxyl group itself. The bromine atom also serves as a versatile synthetic handle for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, making this scaffold highly valuable.[1]

  • Steric Hindrance: As illustrated in the diagram below, the ortho-methyl group acts as a "gatekeeper," limiting access to the carboxylic acid. Therefore, successful derivatization requires either forcing conditions to overcome this barrier or, more effectively, converting the carboxylic acid into a highly reactive intermediate that is less sensitive to steric bulk.[2][3]

G cluster_molecule This compound cluster_approach Nucleophilic Attack Pathway mol Nu Nucleophile (e.g., R-OH, R-NH2) Carbonyl Electrophilic Carbonyl Carbon Nu->Carbonyl Attack Path Steric_Hindrance Steric Hindrance from ortho-Methyl Group

Caption: Steric hindrance from the ortho-methyl group impeding nucleophilic attack.

Recommended Derivatization Strategies and Protocols

To bypass the challenge of steric hindrance, the most robust strategy involves a two-step process: first, activate the carboxylic acid by converting it to a highly reactive acyl chloride, and second, react this intermediate with the desired nucleophile (alcohol or amine). Direct coupling methods using modern, highly active reagents are also viable alternatives, particularly for amide formation.

Strategy 1: Conversion to 4-Bromo-3-fluoro-2-methylbenzoyl Chloride

The formation of the acyl chloride is the cornerstone of derivatizing this hindered acid. The acyl chloride is significantly more electrophilic than the parent carboxylic acid and reacts readily with a wide range of nucleophiles under mild conditions. Oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is the preferred reagent, as the byproducts are entirely gaseous, simplifying purification.

Protocol 1: Synthesis of 4-Bromo-3-fluoro-2-methylbenzoyl Chloride

  • Materials:

    • This compound

    • Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

    • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension with stirring.

    • Reagent Addition: Slowly add oxalyl chloride (1.5–2.0 eq) dropwise to the mixture at room temperature. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

    • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until the solution becomes clear and gas evolution ceases. The reaction can be gently warmed to 40 °C if necessary to ensure completion.

    • Isolation: Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-Bromo-3-fluoro-2-methylbenzoyl chloride is typically a yellow to brown oil or low-melting solid and is used immediately in the next step without further purification.

Strategy 2: Esterification via the Acid Chloride Intermediate

Fischer esterification, which involves heating the carboxylic acid with an alcohol and a strong acid catalyst, is notoriously slow and inefficient for ortho-substituted benzoic acids.[2] A far superior method is the reaction of the pre-formed acyl chloride with the desired alcohol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Protocol 2: Synthesis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate

  • Materials:

    • Crude 4-Bromo-3-fluoro-2-methylbenzoyl chloride (from Protocol 1)

    • Anhydrous Methanol (MeOH)

    • Anhydrous Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer, ice bath, nitrogen inlet

  • Procedure:

    • Setup: Dissolve the crude 4-Bromo-3-fluoro-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Nucleophile & Base Addition: In a separate flask, prepare a solution of anhydrous methanol (1.2 eq) and anhydrous pyridine (1.2 eq) in a small amount of anhydrous DCM.

    • Reaction: Add the methanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates the consumption of the acid chloride.

    • Work-up and Purification:

      • Quench the reaction with water and transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography to yield the pure ester.

Strategy 3: Amidation via Coupling Reagents or the Acid Chloride

Directly coupling a hindered acid with an amine is challenging even with standard reagents like DCC or EDC.[3][4] Success requires either the use of a highly reactive uronium/aminium-based coupling reagent or, more reliably, the acid chloride intermediate.[5][6]

Protocol 3A: Amidation using HATU Coupling Reagent

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that creates a very reactive activated ester intermediate, facilitating the coupling of sterically hindered substrates.[6]

  • Materials:

    • This compound

    • HATU

    • Desired amine (e.g., Benzylamine)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF or DCM

    • Magnetic stirrer, nitrogen inlet

  • Procedure:

    • Activation: To a solution of this compound (1.0 eq), the amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature under nitrogen.

    • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Protocol 3B: Amidation via the Acid Chloride Intermediate (Most Robust)

  • Rationale: This method is often the most effective and highest-yielding for a broad range of primary and secondary amines.

  • Materials:

    • Crude 4-Bromo-3-fluoro-2-methylbenzoyl chloride (from Protocol 1)

    • Desired amine (e.g., Morpholine)

    • Triethylamine (TEA) or Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Setup: Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Amine Addition: Add the desired amine (1.2 eq) followed by the dropwise addition of TEA (1.5 eq).

    • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-3 hours until completion.

    • Work-up and Purification: Perform an aqueous work-up as described in Protocol 2. Purify the resulting amide by column chromatography or recrystallization.

Workflow and Method Selection

The choice of derivatization pathway depends on the target derivative and the stability of the coupling partners. The following flowchart provides a decision-making guide for researchers.

Derivatization_Workflow Start Start: This compound Acid_Chloride Protocol 1: Convert to Acid Chloride (Oxalyl Chloride, cat. DMF) Start->Acid_Chloride Highly Recommended First Step Target_Amide Target: Amide (R1R2-NH) Start->Target_Amide Direct Route for Sensitive Amines Target_Ester Target: Ester (R-OH) Acid_Chloride->Target_Ester Acid_Chloride->Target_Amide Robust Route Ester_Protocol Protocol 2: React Acid Chloride with R-OH + Base Target_Ester->Ester_Protocol Amide_Protocol_AC Protocol 3B (Recommended): React Acid Chloride with Amine + Base Target_Amide->Amide_Protocol_AC Amide_Protocol_HATU Protocol 3A (Alternative): Direct Coupling with HATU + DIPEA Target_Amide->Amide_Protocol_HATU Final_Product Purified Derivative Ester_Protocol->Final_Product Amide_Protocol_AC->Final_Product Amide_Protocol_HATU->Final_Product

Caption: Decision workflow for derivatizing this compound.

Summary of Protocols and Reagents

The following table summarizes the recommended protocols for the primary derivatizations of this compound.

Derivative Protocol Key Reagents Typical Temp. Typical Time Key Advantage
Acid Chloride Protocol 1Oxalyl Chloride, cat. DMF, DCMRoom Temp.2-4 hCreates highly reactive intermediate; clean reaction.
Ester Protocol 2Acid Chloride, Alcohol, Pyridine/TEA0 °C to RT1-3 hHigh yield; avoids unfavorable equilibrium.
Amide Protocol 3ACarboxylic Acid, Amine, HATU, DIPEARoom Temp.4-12 hGood for sensitive amines; single step.
Amide Protocol 3BAcid Chloride, Amine, Pyridine/TEA0 °C to RT1-4 hMost robust and generally highest yielding method.

References

Application Notes & Protocols: Strategic Functionalization of the 4-Bromo-3-fluoro-2-methylbenzoic Acid Aromatic Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

4-Bromo-3-fluoro-2-methylbenzoic acid is a highly valuable building block in modern synthetic chemistry, particularly within the realms of pharmaceutical research and materials science. Its strategic arrangement of functional groups—a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid—provides a versatile platform for constructing complex molecular architectures.[1]

  • The Bromine Atom: Serves as a key "handle" for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional regioselectivity.[1][2]

  • The Fluoro and Methyl Groups: These substituents modulate the electronic properties of the aromatic ring, influence the molecule's conformation, and can enhance metabolic stability or target-binding affinity in drug candidates.[1][2]

  • The Carboxylic Acid Group: Offers a site for derivatization through esterification or amidation, allowing the scaffold to be incorporated into larger molecular frameworks.[3]

This guide provides an in-depth exploration of the primary strategies for functionalizing the aromatic ring of this compound, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer field-proven insights to guide your synthetic endeavors.

Core Mechanistic Principles: The Palladium-Catalyzed Cross-Coupling Cycle

The majority of C-C and C-N bond-forming reactions at the bromine position of this compound are accomplished via palladium-catalyzed cross-coupling.[4] These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle.[4] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The generalized mechanism involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is a primary reason why aryl bromides are more commonly used than the less reactive aryl chlorides.[4][5]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center. In Suzuki coupling, an organoboron species transfers its organic group to the palladium.[6] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amide complex.[7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired new bond (Ar-R' or Ar-NR'R'') and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[4]

Palladium_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L_nPd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation or Amine Binding/Deprotonation pd2_complex->transmetal pd2_couple L_nPd(II)(Ar)(R') transmetal->pd2_couple red_elim Reductive Elimination pd2_couple->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R' (Product) red_elim->product arx Ar-X (Substrate) arx->ox_add r_m R'-M (Coupling Partner) r_m->transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[8] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[5]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand (e.g., SPhos, XPhos). These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps, increasing reaction rates and yields, especially with challenging substrates.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is crucial. Its primary role is to activate the organoboron reagent by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex.[9]

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

Principle: This protocol details the palladium-catalyzed coupling of this compound with a generic arylboronic acid to form a biaryl carboxylic acid derivative.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Arylboronic Acid (1.2 - 1.5 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq., 2 mol%)

  • SPhos (Spherical-phos) (0.04 eq., 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 eq.)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Ethyl Acetate (for workup)

  • Brine (for workup)

  • 1 M HCl (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 233 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water (10 mL) and carefully acidify to pH ~2-3 with 1 M HCl to protonate the carboxylic acid product.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with water (1 x 15 mL) and then brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure biaryl product.

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[7][10] It provides a powerful alternative to classical methods that often require harsh conditions and have limited substrate scope.[7] The reaction couples an aryl halide with a primary or secondary amine.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands are essential. They facilitate the challenging C-N reductive elimination step from the palladium center.[7] The development of these advanced ligands has been critical to expanding the reaction's scope to include a wide range of amines and less reactive aryl chlorides.[10]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Its role is to deprotonate the amine after it coordinates to the palladium(II) center, forming the key palladium-amido intermediate necessary for reductive elimination.[7] Other bases like LHMDS or K₃PO₄ can also be used depending on the specific substrates.

  • Solvent: Anhydrous, non-protic polar aprotic solvents like toluene, dioxane, or THF are typically used to ensure the stability of the strong base and the catalytic intermediates.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Principle: This protocol outlines the palladium-catalyzed amination of this compound with a representative secondary amine (e.g., morpholine).

Materials and Reagents:

  • This compound (1.0 eq.)

  • Secondary Amine (e.g., Morpholine) (1.2 - 2.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq., 1-2 mol%)

  • XPhos (0.02-0.04 eq., 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.5 eq.)

  • Toluene (Anhydrous, degassed)

  • Ethyl Acetate (for workup)

  • Saturated Ammonium Chloride (NH₄Cl) solution (for workup)

Equipment:

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed reaction tube or Schlenk flask with a magnetic stir bar

  • Heating mantle or oil bath with temperature control

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction tube, add NaOtBu (e.g., 135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Add Substrates: Add this compound (233 mg, 1.0 mmol).

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (e.g., 5 mL) followed by the secondary amine (e.g., morpholine, 105 µL, 1.2 mmol).

  • Reaction Execution: Seal the tube tightly and remove it from the glovebox. Place it in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.

Summary of Reaction Conditions & Workflow

The following table provides a comparative overview of typical conditions for the functionalization of this compound.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²)C(sp²) - N
Coupling Partner Aryl- or Vinyl-boronic Acid/EsterPrimary or Secondary Amine
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand SPhos, XPhos, P(tBu)₃XPhos, RuPhos, BrettPhos
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOtBu, LHMDS, Cs₂CO₃
Solvent System Dioxane/H₂O, Toluene/H₂O, DMEToluene, Dioxane, THF (Anhydrous)
Temperature (°C) 80 - 11090 - 120
Typical Yield Good to Excellent (70-95%)Good to Excellent (65-90%)

digraph "Experimental_Workflow" {
graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Start: Reagent Preparation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="Reaction Setup\n(Under Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="Solvent Degassing\n(Sparging or Freeze-Pump-Thaw)"]; addition [label="Reagent & Solvent Addition"]; reaction [label="Heating & Stirring\n(Controlled Temperature)"]; monitor [label="Reaction Monitoring\n(TLC / LC-MS)"]; workup [label="Aqueous Workup\n(Quenching & Extraction)"]; purify [label="Purification\n(Chromatography / Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Product Characterization\n(NMR, MS, HPLC)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> degas; start -> setup; degas -> addition; setup -> addition; addition -> reaction; reaction -> monitor; monitor -> reaction [label=" If incomplete"]; monitor -> workup [label=" If complete"]; workup -> purify; purify -> analysis; }

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Future Directions

This compound is a powerful synthon whose reactivity is dominated by palladium-catalyzed cross-coupling at the C-Br bond. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways to diverse libraries of C-C and C-N coupled products, respectively. Mastery of these protocols, grounded in a solid understanding of their underlying mechanisms, empowers chemists to rapidly advance drug discovery and materials science programs. Further functionalization can be explored at the carboxylic acid moiety or, under specific conditions, via C-H activation, opening even more avenues for molecular innovation.

References

Scale-up synthesis of derivatives from 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Scale-up Synthesis of Derivatives from 4-Bromo-3-fluoro-2-methylbenzoic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of this compound

This compound is a highly functionalized and versatile building block in modern synthetic chemistry. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom to modulate physicochemical properties, a methyl group influencing ring electronics, and a carboxylic acid for further derivatization—makes it an exceptionally valuable starting material.[1] Derivatives of this scaffold are pivotal in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2] The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates, a strategy widely employed in medicinal chemistry.[1][3]

This guide provides a detailed framework for the scale-up synthesis of key derivatives from this starting material, focusing on two of the most powerful and scalable transformations in modern organic synthesis: Palladium-catalyzed Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The protocols and insights provided are grounded in established chemical principles and tailored for reproducibility and scalability.

Core Synthetic Strategies & Mechanistic Considerations

The bromine atom on the aromatic ring serves as the primary reactive handle for transition metal-catalyzed cross-coupling reactions.[1] Palladium-based catalysts are particularly effective for these transformations due to their high efficiency, functional group tolerance, and generally mild reaction conditions.[4]

A critical consideration for this specific starting material is the presence of the acidic carboxylic acid proton. In many cross-coupling reactions, particularly those employing organometallic reagents or strong bases, this acidic proton can interfere with the catalytic cycle or cause unwanted side reactions. Therefore, a common and often necessary preliminary step is the protection of the carboxylic acid, typically as a methyl or ethyl ester. This is a crucial decision point in process development to ensure high yields and purity.

Below is a general workflow for the derivatization process.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Core Derivatization (Scale-Up) cluster_2 Phase 3: Final Product Generation A 4-Bromo-3-fluoro- 2-methylbenzoic acid B Esterification (Protection) A->B MeOH, H₂SO₄ (cat.) C Methyl 4-Bromo-3-fluoro- 2-methylbenzoate B->C D Suzuki-Miyaura Coupling C->D Arylboronic Acid, Pd Catalyst, Base E Buchwald-Hartwig Amination C->E Amine/Amide, Pd Catalyst, Base F C-C Coupled Product (Ester) D->F G C-N Coupled Product (Ester) E->G H Hydrolysis (Deprotection) F->H NaOH or LiOH I Hydrolysis (Deprotection) G->I NaOH or LiOH J Final C-C Coupled Acid Derivative H->J K Final C-N Coupled Acid Derivative I->K

Caption: General workflow for derivatization of the title compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming carbon-carbon bonds, specifically for creating biaryl structures.[5][6][7] The reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) using a palladium catalyst and a base.[7]

The catalytic cycle is a well-understood three-step process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[5][7]

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArBr Ar-Br (Starting Material) Pd_Complex1 Ar-Pd(II)L₂-Br Pd_Complex3 Ar-Pd(II)L₂-Ar' Pd_Complex1->Pd_Complex3 Transmetalation ArAr Ar-Ar' (Product) Pd_Complex3->ArAr Reductive Elimination ArBr->Pd_Complex1 Oxidative Addition ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

For the synthesis of arylamines and related N-heterocyclic compounds, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[8] The choice of ligand on the palladium catalyst is critical and often dictates the scope and efficiency of the reaction, especially with less reactive aryl halides.[8]

The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of a boronic acid:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and the base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[9]

Key Considerations for Safe and Efficient Scale-Up

Transitioning from bench-scale (milligram to gram) to pilot or production scale (kilogram) introduces significant challenges that must be proactively addressed.

  • Safety and Handling: Halogenated aromatic compounds require careful handling.[10][11] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[12] Large-scale reactions can have significant exotherms; therefore, temperature must be carefully monitored and controlled, often requiring jacketed reactors with efficient cooling capabilities.

  • Catalyst Selection and Loading: On a large scale, the cost of the palladium catalyst becomes a significant factor. The goal is to use a catalyst with a high turnover number (TON) to minimize loading. For many aryl bromides, simple catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ are effective.[4][9] However, for more challenging couplings, specialized and more expensive biarylphosphine ligands may be necessary. Reducing catalyst loading is a key optimization parameter for process chemistry.[13]

  • Solvent and Base Selection: Solvents must be chosen based on solubility, reaction performance, safety (flash point), and environmental impact. A mixture of an organic solvent like toluene or 1,4-dioxane with water is common for Suzuki reactions.[14][15] For Buchwald-Hartwig aminations, anhydrous ethereal or aromatic solvents are typical.[9] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) must be strong enough to facilitate the reaction but not so strong as to cause unwanted side reactions. Inorganic bases are preferred for scale-up due to their low cost and ease of removal during work-up.[15]

  • Work-up and Purification: Large-scale purification via column chromatography is often impractical and expensive. The process should be designed to yield a crude product that can be purified by crystallization or recrystallization.[16] This involves selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below.[16] Washing the crystals with a small amount of cold solvent can further improve purity.[16] Treatment with activated charcoal during recrystallization can be effective for removing colored impurities.[17]

Detailed Experimental Protocols

Safety Precaution: Before beginning any work, review the Safety Data Sheet (SDS) for all reagents. All steps must be performed in a chemical fume hood with appropriate PPE.[12] Halogenated organic waste must be collected and disposed of according to institutional guidelines.[12]

Protocol 1: Scale-Up Suzuki-Miyaura Coupling of Methyl 4-Bromo-3-fluoro-2-methylbenzoate with Phenylboronic Acid

This protocol details a representative Suzuki coupling on a 50-gram scale.

Part A: Esterification of Starting Material

  • Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (50.0 g, 0.213 mol).

  • Reaction: Add methanol (500 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL).

  • Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator. Slowly pour the concentrated mixture into 1 L of ice-cold water with stirring.

  • Isolation: Collect the precipitated white solid by vacuum filtration, washing the filter cake thoroughly with water (3 x 200 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50°C to a constant weight to yield methyl 4-bromo-3-fluoro-2-methylbenzoate. (Expected yield: >95%).

Part B: Suzuki-Miyaura Coupling

  • Setup: To a 2 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the methyl 4-bromo-3-fluoro-2-methylbenzoate (from Part A, ~52.5 g, 0.211 mol), phenylboronic acid (30.8 g, 0.253 mol, 1.2 eq), and potassium carbonate (87.5 g, 0.633 mol, 3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.44 g, 0.0021 mol, 1 mol%).

  • Solvent Addition: Add a mixture of toluene (750 mL) and water (250 mL). Degas the mixture by bubbling nitrogen through it for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 90-95°C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 8-12 hours. Monitor the reaction progress by HPLC.

  • Work-up: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 150 mL).

  • Purification (Aqueous Wash): Combine the organic layers and wash with water (200 mL) and then with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Crystallization): Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the purified methyl 3-fluoro-2-methyl-[1,1'-biphenyl]-4-carboxylate.

ParameterValueReference/Rationale
Starting Material Scale 50.0 gRepresentative lab scale-up quantity.
Boronic Acid Stoichiometry 1.2 equivalentsA slight excess ensures complete consumption of the aryl bromide.
Catalyst Pd(PPh₃)₄A common, effective catalyst for Suzuki couplings of aryl bromides.[15]
Catalyst Loading 1 mol%A typical loading for scale-up; can be optimized further.
Base K₂CO₃ (3.0 eq)Inexpensive, effective, and easily removed inorganic base.[15]
Solvent System Toluene/WaterBiphasic system common for Suzuki reactions, aiding in base solubility.[15]
Temperature 90-95°CProvides sufficient thermal energy for the reaction without significant solvent loss.
Protocol 2: Scale-Up Buchwald-Hartwig Amination with Morpholine

This protocol details a representative C-N coupling on a 25-gram scale.

  • Setup: To a 1 L oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add methyl 4-bromo-3-fluoro-2-methylbenzoate (25.0 g, 0.100 mol) and sodium tert-butoxide (14.5 g, 0.151 mol, 1.5 eq).

  • Catalyst & Ligand: In a separate flask, pre-mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.46 g, 0.0005 mol, 0.5 mol%) and XPhos (0.96 g, 0.0020 mol, 2 mol%) in anhydrous toluene (50 mL) under nitrogen.

  • Reagent Addition: Add anhydrous toluene (400 mL) to the main reaction flask, followed by morpholine (10.5 mL, 0.121 mol, 1.2 eq). Add the pre-mixed catalyst solution via cannula.

  • Reaction: Heat the reaction mixture to 100-110°C under a nitrogen atmosphere. Maintain this temperature for 12-18 hours, monitoring progress by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Dilute with ethyl acetate (300 mL) and transfer to a separatory funnel. Wash with water (2 x 150 mL) and brine (150 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent (e.g., isopropanol) or by silica gel chromatography if necessary.

ParameterValueReference/Rationale
Starting Material Scale 25.0 gRepresentative lab scale-up quantity.
Amine Stoichiometry 1.2 equivalentsA slight excess drives the reaction to completion.
Catalyst System Pd₂(dba)₃ / XPhosA robust catalyst system for C-N coupling of aryl bromides.[15]
Catalyst Loading 0.5 mol% PdLower catalyst loading is often possible with highly active ligands.
Base NaOtBu (1.5 eq)A strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent Anhydrous TolueneA standard high-boiling, non-protic solvent for this reaction.[9]
Temperature 100-110°CStandard temperature for amination of aryl bromides.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling Reactions with 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 4-bromo-3-fluoro-2-methylbenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of a Hindered and Electronically Modified Substrate

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2] However, its success is highly dependent on the specific substrates used.[2] The molecule this compound presents a unique set of challenges due to a combination of steric hindrance and electronic effects.

  • Steric Hindrance: The methyl group at the 2-position and the fluorine atom at the 3-position create significant steric bulk around the reactive bromide at the 4-position. This can impede the oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond.[3][4]

  • Electronic Effects: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aryl halide.[5] The carboxylic acid group also adds another layer of complexity, as it can interact with the base and the catalyst.

  • Substrate Complexity: The presence of multiple functional groups requires careful selection of reaction conditions to avoid unwanted side reactions.

This guide will address these challenges in a practical, question-and-answer format to provide clear and actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Conversion of Starting Material

Question: I am seeing very little or no consumption of my this compound. What are the likely causes and how can I fix this?

This is a common issue when dealing with sterically hindered and electron-deficient aryl halides. The primary bottleneck is often the initial oxidative addition step.

Potential Cause 1: Inactive Catalyst or Ligand

The choice of palladium source and, more importantly, the phosphine ligand is critical for activating the C-Br bond.

  • Troubleshooting Steps:

    • Catalyst Selection: While Pd(PPh₃)₄ is a common starting point, it may not be effective for this hindered substrate.[4] Consider more electron-rich and bulky phosphine ligands, which are known to facilitate oxidative addition with challenging substrates.[6][7][8][9] Examples include tri-tert-butylphosphine (P(t-Bu)₃), SPhos, or XPhos.

    • Pre-catalyst vs. In-situ Generation: Using a pre-formed catalyst like [Pd(P(t-Bu)₃)₂] or a G3-precatalyst can sometimes be more effective than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand.

    • Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can be beneficial.

Potential Cause 2: Inappropriate Base Selection

The base plays a crucial role in the transmetalation step, but its choice can also influence the overall reaction rate.[10][11] For substrates with acidic protons, like our benzoic acid, the choice of base is even more critical.

  • Troubleshooting Steps:

    • Base Strength and Solubility: A common first choice is an aqueous solution of Na₂CO₃ or K₂CO₃.[10][12] However, for this substrate, a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate the reaction without causing unwanted side reactions with the carboxylic acid.[10][13]

    • Fluoride Additives: The use of fluoride ions, such as from KF or CsF, can sometimes be beneficial in Suzuki couplings, as they can activate the boronic acid.[14]

Potential Cause 3: Suboptimal Solvent and Temperature

The reaction medium and temperature dictate the solubility of reagents and the energy available to overcome activation barriers.

  • Troubleshooting Steps:

    • Solvent System: A mixture of an organic solvent and water is common for Suzuki reactions to dissolve both the organic substrates and the inorganic base.[15] Toluene/water, dioxane/water, or THF/water are good starting points.[13][15] For this particular substrate, a higher boiling point solvent like dioxane or toluene may be necessary to drive the reaction at elevated temperatures.

    • Reaction Temperature: Due to the steric hindrance, this reaction will likely require heating. Start with a temperature around 80-100 °C and, if necessary, cautiously increase it to the reflux temperature of the solvent.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products, such as the debrominated starting material or homocoupled boronic acid. What is causing this and how can I minimize it?

The formation of byproducts is a common problem in Suzuki couplings and often points to issues with reaction conditions or reagent stability.[16]

Potential Cause 1: Protodeboronation of the Boronic Acid

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[17] This is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and can be exacerbated by prolonged reaction times or harsh conditions.[15][17]

  • Troubleshooting Steps:

    • Use a Boronic Ester: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[13][15][18]

    • Milder Reaction Conditions: If possible, try to run the reaction at a lower temperature or for a shorter duration.

    • Anhydrous Conditions: In some cases, switching to anhydrous conditions with a suitable base can suppress protodeboronation.[15]

Potential Cause 2: Dehalogenation of the Aryl Bromide

The replacement of the bromine atom with a hydrogen atom on the starting material is another common side reaction.[15]

  • Troubleshooting Steps:

    • High Purity Reagents: Ensure that all reagents and solvents are of high purity and free from any potential sources of hydride.

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus other side reactions. Screening different ligands may be necessary.

Potential Cause 3: Homocoupling of the Boronic Acid

The formation of a biaryl product from two molecules of the boronic acid is often a sign of the presence of oxygen in the reaction mixture.[15]

  • Troubleshooting Steps:

    • Rigorous Degassing: It is crucial to thoroughly degas the reaction mixture and the solvent before adding the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for an extended period or by using the freeze-pump-thaw method.[13]

    • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to Pd(II) sources that require in-situ reduction.[13]

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br (4-Bromo-3-fluoro- 2-methylbenzoic acid) ArBr->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Suzuki Start Low Yield or No Reaction Check_Catalyst Is the Catalyst/Ligand Active and Appropriate? Start->Check_Catalyst Check_Base Is the Base Suitable for the Substrate? Check_Catalyst->Check_Base Yes Sol_Catalyst Use Fresh Catalyst. Screen Bulky/Electron-Rich Ligands (e.g., P(t-Bu)3, SPhos). Increase Catalyst Loading. Check_Catalyst->Sol_Catalyst No Check_Conditions Are the Solvent and Temperature Optimized? Check_Base->Check_Conditions Yes Sol_Base Screen Bases (K3PO4, Cs2CO3). Consider Fluoride Additives (KF). Check_Base->Sol_Base No Side_Products Are Side Products Observed? Check_Conditions->Side_Products Yes Sol_Conditions Try Higher Boiling Solvents (Dioxane, Toluene). Increase Reaction Temperature. Check_Conditions->Sol_Conditions No Sol_Protodeboronation Use Boronic Ester. Use Milder Conditions. Side_Products->Sol_Protodeboronation Protodeboronation Sol_Dehalogenation Ensure High Purity of Reagents. Side_Products->Sol_Dehalogenation Dehalogenation Sol_Homocoupling Improve Degassing Procedure. Use a Pd(0) Pre-catalyst. Side_Products->Sol_Homocoupling Homocoupling

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Recommended Starting Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound. Further optimization may be required depending on the specific boronic acid or ester used.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.5 mmol, 2.5 equiv)

  • Dioxane (5 mL)

  • Water (1 mL)

Procedure:
  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid or ester, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the Pd₂(dba)₃ and SPhos under a positive pressure of inert gas.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary of Key Parameters and Recommendations

ParameterRecommendation for this compoundRationale
Palladium Source Pd₂(dba)₃ or a Pd(II) pre-catalyst that can be easily reduced.Provides a reliable source of Pd(0).
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃).Facilitates oxidative addition with sterically hindered substrates.[6][7][8]
Base K₃PO₄ or Cs₂CO₃.Stronger bases are often required for challenging couplings and can be compatible with the carboxylic acid functionality.[10][13]
Solvent Dioxane/Water or Toluene/Water.Higher boiling point solvents allow for increased reaction temperatures to overcome activation barriers.[15]
Temperature 80-110 °C.Necessary to promote the reaction with a sterically hindered substrate.
Boron Source Consider using a pinacol ester of the boronic acid.More stable towards protodeboronation than the free boronic acid.[13][15][18]

By systematically addressing the potential points of failure and carefully selecting the reaction components, the successful Suzuki-Miyaura coupling of this compound is achievable. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize this challenging yet important transformation.

References

Technical Support Center: Optimizing Palladium Catalysis for 4-Bromo-3-fluoro-2-methylbenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing palladium-catalyzed reactions with 4-Bromo-3-fluoro-2-methylbenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address specific challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the initial troubleshooting steps?

A1: When encountering low or no product yield, a systematic evaluation of your reaction components and setup is crucial. Here are the primary checkpoints:

  • Reagent Quality: Ensure all your reagents, especially the solvent and base, are anhydrous. Moisture can significantly impede the reaction's progress. It's also important to verify the purity of your starting materials, including the this compound and your boronic acid or ester.

  • Catalyst Activity: The palladium source and ligand are central to the reaction's success. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient. Consider employing a pre-activated Pd(0) source or a more advanced precatalyst system. The choice of ligand is equally critical, as it dictates the stability and activity of the catalyst.

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel was thoroughly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen).[1][2]

Q2: I'm observing significant byproduct formation, such as homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen.[2] To mitigate this:

  • Thorough Degassing: Employ rigorous degassing techniques for your solvents and the reaction mixture. Freeze-pump-thaw cycles are highly effective.

  • Inert Gas Blanket: Maintain a positive pressure of an inert gas throughout the reaction.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the boronic acid can sometimes favor homocoupling.

Q3: Can I use this compound directly in a Suzuki-Miyaura coupling, or does the carboxylic acid group interfere with the reaction?

A3: The carboxylic acid group is generally well-tolerated in Suzuki-Miyaura couplings.[3] However, the choice of base is important. A strong base could potentially deprotonate the carboxylic acid, affecting its solubility and potentially interacting with the catalyst. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[4]

II. Troubleshooting Guide: Low Yield & Incomplete Conversion

This section provides a more in-depth look at specific issues that can lead to poor reaction outcomes.

A. Catalyst and Ligand Selection

Q4: I am using a standard Pd(PPh₃)₄ catalyst and getting poor results with this sterically hindered substrate. What should I try next?

A4: this compound is a sterically demanding substrate due to the ortho-methyl group. Standard catalysts like Pd(PPh₃)₄ may not be effective.[5] Consider switching to a catalyst system with bulky, electron-rich phosphine ligands.[4][6] These ligands promote the crucial oxidative addition and reductive elimination steps in the catalytic cycle and can stabilize the active catalytic species.[4]

Recommended Ligand Classes for Sterically Hindered Substrates:

Ligand TypeExamplesKey Advantages
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosHighly effective for sterically hindered and electron-rich or -poor aryl halides.[4]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesOffer strong electron donation and high stability to the palladium center.[7]

Experimental Protocol: General Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium phosphate (K₃PO₄) (2.0-3.0 eq.).

  • Degassing: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

B. Reaction Parameters: Base and Solvent Effects

Q5: What is the optimal base for my reaction? I've tried K₂CO₃ with limited success.

A5: While K₂CO₃ is a common choice, for challenging substrates, a stronger, non-nucleophilic base might be necessary to facilitate the transmetalation step.[8]

Base Selection Guide:

BasepKa of Conjugate AcidRecommended SolventNotes
K₂CO₃10.3Toluene/H₂O, Dioxane/H₂OA good starting point, but may be too weak for hindered substrates.[2]
K₃PO₄12.3THF/H₂O, DioxaneA stronger inorganic base that is often effective for less reactive substrates.[2][4]
Cs₂CO₃10.3Dioxane, TolueneOften provides higher yields but is more costly.[2]
NaOtBu19Toluene, DioxaneA very strong base, typically used in Buchwald-Hartwig aminations, but can be effective in Suzuki couplings with careful optimization.[9]

Q6: How does solvent choice impact the reaction outcome?

A6: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and selectivity.[10][11] For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Common Solvent Systems:

  • Toluene/Water: A versatile system for a wide range of substrates.

  • 1,4-Dioxane/Water: Often used for more challenging couplings.

  • THF/Water: Another common choice, but THF can sometimes promote the formation of palladium black.[12]

  • DMF: Can aid in the solubility of starting materials but may require higher temperatures.[13]

III. Troubleshooting Guide: Specific Reaction Types

A. Buchwald-Hartwig Amination

Q7: I'm attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. What adjustments should I make?

A7: The Buchwald-Hartwig amination is also sensitive to steric hindrance.[9]

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich ligands are essential. Ligands like t-BuXPhos or XPhos are often effective.[14]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred.[9]

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine this compound (1.0 eq.), the amine (1.2 eq.), and NaOtBu (1.4 eq.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 1 mol%) and the ligand (e.g., t-BuXPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.

B. Sonogashira Coupling

Q8: My Sonogashira coupling with a terminal alkyne is failing. I'm observing decomposition of my catalyst.

A8: Sonogashira couplings are typically co-catalyzed by copper(I) iodide.

  • Inert Atmosphere: This reaction is extremely sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[12]

  • Base: A liquid amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used as both the base and a co-solvent.

  • Temperature: Elevated temperatures can sometimes lead to catalyst decomposition. If you observe the formation of palladium black, try running the reaction at a lower temperature for a longer period.[12]

IV. Visual Guides

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Product Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield or No Reaction check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere re_run Re-run Reaction with Verified Reagents check_atmosphere->re_run change_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) re_run->change_catalyst Still Low Yield success Successful Reaction re_run->success Improved Yield optimize_base Screen Different Bases (K3PO4, Cs2CO3) change_catalyst->optimize_base optimize_solvent Try Different Solvent System (e.g., Dioxane/H2O) optimize_base->optimize_solvent optimize_solvent->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

V. References

References

Purification and recrystallization of 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification and recrystallization of 4-Bromo-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for obtaining high-purity material, a critical step for reliable downstream applications.

Introduction to the Purification of this compound

This compound is a substituted aromatic carboxylic acid, a class of compounds often used as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in biological assays. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent or solvent system.[1][2]

The key to successful recrystallization lies in selecting an appropriate solvent in which the compound of interest has high solubility at elevated temperatures and low solubility at lower temperatures.[2][3] For a polysubstituted benzoic acid like this compound, a mixed-solvent system is often advantageous to fine-tune the solubility properties and achieve optimal purification.[4]

Troubleshooting Guide

This section addresses common issues encountered during the purification and recrystallization of this compound.

Problem 1: The compound does not fully dissolve in the hot solvent.
  • Possible Cause 1: Insufficient Solvent. The amount of solvent may be inadequate to dissolve the entire sample at its boiling point.

    • Solution: Add small increments of the hot solvent to the mixture until the solid dissolves completely. Be cautious not to add a large excess, as this will reduce the recovery yield.

  • Possible Cause 2: Insoluble Impurities. The undissolved material may be an insoluble impurity.

    • Solution: If a small amount of solid remains after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid particles before allowing the solution to cool.

  • Possible Cause 3: Incorrect Solvent Choice. The selected solvent may not be a good choice for this particular compound.

    • Solution: Re-evaluate the solvent system. Based on the structure of this compound (an aromatic carboxylic acid), a mixed solvent system of a polar protic solvent (like ethanol or methanol) and water, or a polar aprotic solvent (like acetone) with a non-polar co-solvent (like hexanes) could be effective.[5] A good starting point is an ethanol/water mixture.

Problem 2: Oiling out instead of crystallization.
  • Possible Cause 1: Solution is too supersaturated. The concentration of the compound in the solvent is too high, causing it to separate as a liquid phase (oil) upon cooling.

    • Solution: Add a small amount of hot solvent to the oiled mixture to reduce the concentration and then allow it to cool slowly again.

  • Possible Cause 2: Cooling is too rapid. Rapid cooling can prevent the molecules from arranging into a crystal lattice, leading to the formation of an amorphous oil.

    • Solution: Ensure the solution cools slowly. Insulate the flask to reduce the rate of cooling.

  • Possible Cause 3: High concentration of impurities. Impurities can interfere with crystal lattice formation.[6][7]

    • Solution: The presence of significant impurities may require a pre-purification step, such as a wash with a solvent in which the desired compound is sparingly soluble, or column chromatography if the impurities are substantially different in polarity.

Problem 3: No crystals form upon cooling.
  • Possible Cause 1: Solution is not saturated. Too much solvent was used, and the solution is not saturated enough for crystallization to occur upon cooling.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.

  • Possible Cause 2: Lack of nucleation sites. Crystal formation requires an initial seed or nucleation site.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a small seed crystal of the pure compound.[1]

  • Possible Cause 3: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: If using a mixed-solvent system, carefully add the "insoluble" or "anti-solvent" dropwise to the cooled solution until turbidity persists, then warm slightly to redissolve and cool slowly.[4]

Problem 4: Poor recovery of the purified compound.
  • Possible Cause 1: Too much solvent was used. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. To recover some of the dissolved product, the mother liquor can be concentrated and cooled again for a second crop of crystals, although this second crop may be less pure.

  • Possible Cause 2: The compound has significant solubility in the cold solvent.

    • Solution: Cool the solution in an ice bath for a longer period to maximize precipitation. When washing the collected crystals, use a minimal amount of ice-cold solvent.

  • Possible Cause 3: Premature crystallization during hot filtration. The compound crystallizes in the filter funnel, leading to loss of product.

    • Solution: Use a pre-heated filter funnel and flask for the hot filtration. Keep the solution at or near its boiling point during the filtration process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on the structure (an aromatic carboxylic acid with halogen substituents), a mixed-solvent system is a logical starting point. We recommend trying an ethanol/water or methanol/water mixture. The compound is likely to be soluble in the alcohol (the "good" solvent) and less soluble in water (the "poor" or "anti-solvent").[4] This allows for fine-tuning of the solubility to achieve a saturated solution at high temperatures that will yield crystals upon cooling.

Q2: How do I perform a mixed-solvent recrystallization?

A2:

  • Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Heat the solution to boiling.

  • Add the "poor" solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.[4]

Q3: What are the likely impurities in a sample of this compound?

A3: The impurities will depend on the synthetic route. Common synthetic strategies for similar compounds involve the bromination of a substituted toluene followed by oxidation of the methyl group.[8][9] Potential impurities could include:

  • Starting materials: Unreacted 3-fluoro-2-methylbenzoic acid or the precursor to the bromo-functionalization.

  • Isomeric byproducts: Bromination at other positions on the aromatic ring.

  • Over- or under-oxidized products: If the benzoic acid is formed by oxidation of a methyl group, related aldehydes or benzylic alcohols might be present.

  • Reagents from the workup: Inorganic salts that can be removed by a water wash.

Q4: How can I assess the purity of my recrystallized this compound?

A4: Several analytical techniques can be used to determine the purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and lower the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed structural information and reveal the presence of impurities.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a sample.

Q5: What safety precautions should I take when working with this compound?

A5: Always consult the Safety Data Sheet (SDS) for the specific compound. General safety precautions include:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization (Trial)
  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., water, ethanol, methanol, acetone, toluene, hexanes) at room temperature and upon heating. A suitable single solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization (Recommended)

This protocol uses an ethanol/water solvent system.

StepProcedureRationale
1 Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
2 Add approximately 5 mL of ethanol and heat the mixture to boiling.Ethanol is the "good" solvent in which the compound is soluble.
3 Add more ethanol in small portions until the solid is completely dissolved.Ensures a saturated solution is approached.
4 While maintaining the boiling temperature, add hot water dropwise until the solution becomes faintly cloudy.Water is the "anti-solvent" that reduces the solubility. The cloudiness indicates the point of saturation.
5 Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.This ensures the solution is just below saturation at the boiling point, promoting good crystal growth on cooling.
6 Remove the flask from the heat source and allow it to cool slowly to room temperature.Slow cooling is crucial for the formation of pure, well-defined crystals.
7 Place the flask in an ice-water bath for at least 15 minutes.Maximizes the precipitation of the product.
8 Collect the crystals by vacuum filtration using a Büchner funnel.
9 Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 1:1 ratio).Removes any soluble impurities adhering to the crystal surfaces.
10 Dry the purified crystals in a vacuum oven.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_dissolution_problems Dissolution Problems cluster_crystallization_problems Crystallization Problems start Recrystallization Issue not_dissolving Solid Not Dissolving start->not_dissolving oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals poor_recovery Poor Recovery start->poor_recovery add_solvent add_solvent not_dissolving->add_solvent Add more hot solvent hot_filtration hot_filtration not_dissolving->hot_filtration Insoluble impurities present add_more_solvent add_more_solvent oiling_out->add_more_solvent Too concentrated slow_cooling slow_cooling oiling_out->slow_cooling Cooling too fast concentrate concentrate no_crystals->concentrate Not saturated induce Scratch flask/ Add seed crystal no_crystals->induce Needs nucleation min_solvent min_solvent poor_recovery->min_solvent Used too much solvent ice_bath_longer ice_bath_longer poor_recovery->ice_bath_longer Soluble in cold solvent

Caption: A logic diagram to guide troubleshooting during the recrystallization process.

References

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-3-fluoro-2-methylbenzoic acid (CAS 1349716-97-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important building block.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on the likely synthetic route—electrophilic bromination of 3-fluoro-2-methylbenzoic acid—the following impurities are most probable:

  • Unreacted Starting Material: Residual 3-fluoro-2-methylbenzoic acid.

  • Isomeric Byproducts: Bromination occurring at other positions on the aromatic ring. The directing effects of the substituents (-COOH, -F, -CH₃) can lead to the formation of regioisomers.[1]

  • Di-brominated Species: Over-bromination of the aromatic ring, resulting in the addition of a second bromine atom.[2]

  • Residual Reagents and Solvents: Traces of the brominating agent (e.g., N-Bromosuccinimide), acid catalyst, or solvents used during the reaction and workup.[2]

Q2: How can I reliably assess the purity of my final product?

A2: A multi-faceted approach is recommended for purity determination:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a standard industrial method for quantifying the purity of substituted benzoic acids and detecting impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of characteristic peaks of the product versus those of the impurities.[4] The presence of unreacted starting material or isomers will result in extra, unaccounted-for signals in the aromatic region.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for identifying the mass of the primary product and any lower-level impurities, confirming their molecular weights.[5]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities.[4]

Q3: What is the expected appearance of pure this compound?

A3: It is typically supplied as a solid powder.[1] The color can range from white to off-white or light brown depending on trace impurities.

Q4: What are suitable solvents for recrystallization?

A4: The choice of solvent depends on the specific impurities present. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. Common choices for benzoic acid derivatives include:

  • Toluene

  • Ethanol/Water mixtures

  • Acetic Acid/Water mixtures

  • Heptane/Ethyl Acetate mixtures

Solvent screening on a small scale is always recommended to find the optimal system.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides a logical framework for resolving them.

Problem 1: Low Reaction Yield
Potential CauseProposed SolutionScientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or incrementally increasing the temperature.[2]Electrophilic aromatic substitution can be slow, especially with multiple deactivating groups on the ring. Ensuring the reaction has gone to completion before workup is critical.
Suboptimal Temperature The efficiency of many bromination reactions is highly temperature-dependent.[2] If the reaction is sluggish, a modest increase in temperature (e.g., 10-20 °C) can significantly increase the reaction rate. Conversely, if multiple products are forming, the temperature may be too high.
Ineffective Brominating Agent Use a fresh, high-purity brominating agent like N-Bromosuccinimide (NBS). Ensure it has been stored correctly, away from moisture. For some reactions, a radical initiator may be required if using NBS.[2]The bromine atom in NBS is electrophilic and reacts with electron-rich aromatic rings.[6] Deactivated or old reagents can lead to failed or low-yielding reactions.
Loss During Workup/Purification Optimize the extraction and purification steps. If using recrystallization, ensure the product does not have significant solubility in the cold solvent. For column chromatography, select a solvent system that provides good separation without excessive band broadening.Physical loss of product during transfer, extraction, and purification is a common cause of reduced yield.
Problem 2: Presence of Isomeric Impurities in NMR/HPLC

The formation of multiple products is a common challenge in the bromination of polysubstituted aromatic rings.[2] The regioselectivity is dictated by the complex interplay of the directing effects of the existing substituents.

  • -CH₃ (Methyl): Activating and ortho, para-directing.[1]

  • -F (Fluoro): Deactivating but ortho, para-directing.[1]

  • -COOH (Carboxyl): Deactivating and meta-directing.[1]

The desired product requires bromination para to the fluorine and ortho to the methyl group. This is a favorable outcome, but substitution at other positions can still occur.

Potential CauseProposed SolutionScientific Rationale
Lack of Regioselectivity Modify reaction conditions. The choice of solvent can significantly influence the isomeric ratio.[6] Using a non-polar solvent may favor one isomer over another. Lowering the reaction temperature can also increase selectivity by favoring the thermodynamically preferred product.The transition state energies leading to different isomers can be very close. Altering solvent polarity or temperature can change the relative activation energies, thus favoring the formation of the desired isomer.
Co-elution or Co-crystallization Utilize a more effective purification method. 1. Fractional Recrystallization: Attempt recrystallization from various solvents. Isomers often have slightly different solubilities, which can be exploited. 2. Preparative HPLC or Column Chromatography: This is the most effective method for separating isomers with different polarities. See the detailed protocol below.Isomers often have very similar physical properties, making separation difficult. Chromatographic methods that exploit subtle differences in polarity are often necessary for achieving high purity.

III. Experimental Protocols & Workflows

Workflow for Impurity Identification and Remediation

The following diagram illustrates a logical workflow for identifying and resolving purity issues during your synthesis.

Caption: Troubleshooting workflow for synthesis and purification.

Protocol: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound from less polar isomeric impurities and non-polar byproducts.

1. Slurry Preparation:

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

2. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or heptane).

  • Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.

3. Loading and Elution:

  • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. The exact gradient will depend on the separation observed by TLC.

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. References

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). U.S. Food & Drug Administration. Retrieved from --INVALID-LINK--

  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Retrieved from 3

  • Various Authors. (2018). How can benzoic acid be tested for purity? Quora. Retrieved from 4

  • BenchChem. (n.d.). Troubleshooting common issues in alpha-bromination reactions. Retrieved from 2

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. Retrieved from 6

  • BenchChem. (n.d.). 2-Bromo-4-fluoro-3-methylbenzoic Acid. Retrieved from 1

  • Request PDF. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from 5

References

Technical Support Center: Synthesis of 4-Bromo-3-fluoro-2-methylbenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Bromo-3-fluoro-2-methylbenzoic acid and its derivatives. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of this important chemical intermediate.

Introduction

The synthesis of polysubstituted aromatic compounds like this compound requires careful control of regioselectivity and the mitigation of potential side reactions. The interplay of electronic and steric effects of the substituents on the benzoic acid ring can lead to a variety of challenges, including the formation of isomeric impurities, low yields, and difficult purifications. This guide is structured to provide a clear understanding of the underlying chemical principles behind these challenges and to offer practical solutions for overcoming them.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Directed ortho-Metalation (DoM) of 3-Fluoro-2-methylbenzoic Acid

A common synthetic route to this compound involves the directed ortho-metalation (DoM) of 3-fluoro-2-methylbenzoic acid, followed by quenching with a bromine source. However, achieving the desired regioselectivity can be challenging.

Question 1: We are attempting to synthesize this compound via ortho-lithiation of 3-fluoro-2-methylbenzoic acid, but we are observing a mixture of products. What is causing this lack of regioselectivity?

Answer: The regioselectivity of directed ortho-metalation is determined by the directing ability of the substituents on the aromatic ring. In the case of 3-fluoro-2-methylbenzoic acid, you have three directing groups to consider: the carboxylic acid, the fluorine atom, and the methyl group. The carboxylate, formed in situ by deprotonation with the organolithium base, is a powerful ortho-directing group.[1][2][3][4] The fluorine atom is also an ortho-directing group. The methyl group is a weaker ortho, para-directing group.

The likely cause of product mixtures is competition between the directing effects of the carboxylate and the fluorine atom. The carboxylate directs lithiation to the C2 and C6 positions, while the fluorine directs to the C2 and C4 positions. Since the C2 position is already substituted with a methyl group, the competition is between lithiation at C4 (directed by fluorine) and C6 (directed by the carboxylate).

Troubleshooting and Solutions:

  • Choice of Base and Solvent: The choice of organolithium base and solvent system is critical. The use of a bulky base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can favor deprotonation at the less sterically hindered position. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the directing ability of the carboxylate group.[1][2]

  • Temperature Control: Directed ortho-metalation reactions are typically carried out at low temperatures (-78 °C) to ensure the kinetic stability of the aryllithium intermediate and to minimize side reactions.[1][4]

  • Order of Addition: The order of addition of reagents can also influence the outcome. Slowly adding the benzoic acid substrate to the organolithium base at low temperature can help to control the reaction.

dot

sub 3-Fluoro-2-methylbenzoic Acid intermediate Lithium 3-fluoro-2-methylbenzoate sub->intermediate Deprotonation base Organolithium Base (e.g., s-BuLi/TMEDA) base->intermediate desired_lithiation 4-Lithio species intermediate->desired_lithiation Path A (Desired) Directed by Fluorine undesired_lithiation 6-Lithio species intermediate->undesired_lithiation Path B (Side Reaction) Directed by Carboxylate desired_product This compound desired_lithiation->desired_product Quench with Br+ undesired_product 6-Bromo-3-fluoro-2-methylbenzoic Acid undesired_lithiation->undesired_product Quench with Br+

Caption: Competing lithiation pathways in the synthesis of this compound.

Section 2: Side Reactions in Electrophilic Bromination

An alternative approach to the target molecule is the direct electrophilic bromination of 3-fluoro-2-methylbenzoic acid. This method also presents challenges in controlling regioselectivity.

Question 2: We are attempting the direct bromination of 3-fluoro-2-methylbenzoic acid using Br₂ and a Lewis acid catalyst, but we are obtaining a mixture of isomeric products. How can we improve the selectivity for the desired 4-bromo isomer?

Answer: The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the existing substituents. In 3-fluoro-2-methylbenzoic acid, you have:

  • -CH₃ (at C2): An activating, ortho, para-directing group.

  • -F (at C3): A deactivating, ortho, para-directing group.

  • -COOH (at C1): A deactivating, meta-directing group.

The interplay of these directing effects can lead to the formation of multiple isomers. The methyl and fluoro groups will direct bromination to the C4 and C6 positions. The carboxylic acid group will direct to the C5 position. The relative activating/deactivating strength of these groups will determine the major product. The methyl group is the strongest activating group, and its para-directing effect to the C5 position is sterically unhindered. However, the ortho-directing effects of the methyl and fluoro groups to the C4 position are also strong.

Troubleshooting and Solutions:

  • Reaction Conditions: Milder reaction conditions can sometimes improve selectivity. This includes using a less reactive brominating agent, such as N-bromosuccinimide (NBS), and a milder Lewis acid or even performing the reaction without a catalyst if the ring is sufficiently activated.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of electrophilic bromination.

  • Purification: Careful purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.

SubstituentPositionDirecting EffectActivating/Deactivating
-COOHC1metaDeactivating
-CH₃C2ortho, paraActivating
-FC3ortho, paraDeactivating

Table 1: Directing effects of substituents in the electrophilic bromination of 3-fluoro-2-methylbenzoic acid.

Section 3: Halogen Dance Rearrangement

The "halogen dance" is a potential side reaction that can lead to the formation of unexpected isomers, particularly when using strong bases with halogenated aromatics.[5][6][7][8]

Question 3: During the synthesis of a derivative of this compound using an organolithium reagent, we have identified an impurity that appears to be an isomer where the bromine atom has migrated. Could this be a "halogen dance" reaction?

Answer: Yes, it is highly likely that you are observing a halogen dance rearrangement. This is a base-catalyzed migration of a halogen atom on an aromatic ring. The mechanism involves a series of deprotonation and halogen-metal exchange steps, ultimately leading to a thermodynamically more stable aryllithium species. In your case, the initial aryllithium species may be rearranging to a more stable isomer before you quench the reaction.

Factors Influencing Halogen Dance:

  • Base: Strong bases like organolithium reagents and lithium amides can initiate the halogen dance.

  • Temperature: The reaction is often temperature-dependent, with higher temperatures favoring the rearrangement.

  • Solvent: The coordinating ability of the solvent can influence the stability of the intermediate aryllithium species and thus the likelihood of the halogen dance.[5]

Prevention and Mitigation:

  • Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C or lower) throughout the generation and quenching of the aryllithium species.

  • Rapid Quenching: Quench the reaction with the electrophile as soon as the aryllithium formation is complete to minimize the time for rearrangement.

  • Alternative Reagents: Consider using alternative metalating agents, such as magnesium-based reagents (e.g., Grignard reagents), which are generally less prone to inducing halogen dance reactions.

dot

start 4-Bromo-3-fluoro-2-methyl -aryllithium intermediate1 Dilithiated intermediate start->intermediate1 Deprotonation at another position base Strong Base (e.g., excess R-Li) base->intermediate1 intermediate2 Isomeric aryllithium intermediate1->intermediate2 Halogen-Metal Exchange side_product Isomeric Bromo-product intermediate2->side_product Quench

Caption: Simplified representation of a halogen dance mechanism.

Section 4: Benzyne Formation

The presence of a halogen, particularly fluorine, on the aromatic ring can lead to the formation of a highly reactive benzyne intermediate in the presence of a strong base.

Question 4: We are seeing the formation of unexpected amino-substituted byproducts when using a lithium amide base in our reaction. Could this be due to benzyne formation?

Answer: Yes, the formation of amino-substituted byproducts is a strong indication of a benzyne mechanism. In the presence of a strong base like a lithium amide, elimination of H-X (where X is a halogen) can occur to form a benzyne intermediate. The amide base can then act as a nucleophile and add to the benzyne, leading to the formation of an amino-substituted benzoic acid derivative.

The regioselectivity of the nucleophilic addition to the benzyne will depend on the electronic effects of the other substituents on the ring.

Prevention:

  • Avoid Strong Amide Bases: If benzyne formation is a problem, avoid using strong amide bases like LDA or LiHMDS.

  • Use Organolithium Reagents at Low Temperature: While organolithium reagents can also induce benzyne formation, this is often less favorable at very low temperatures compared to deprotonation at other sites.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to temporarily mask the acidic proton that is eliminated to form the benzype.

Section 5: Decarboxylation

The loss of the carboxylic acid group is a potential side reaction, especially under harsh reaction conditions.

Question 5: Our reaction is resulting in a low yield of the desired benzoic acid, and we have identified the corresponding bromofluorotoluene as a major byproduct. What is causing this decarboxylation?

Answer: Decarboxylation is the loss of CO₂ from the carboxylic acid group. This can be promoted by:

  • High Temperatures: Many benzoic acids will decarboxylate at elevated temperatures.

  • Strong Acid or Base: The presence of strong acids or bases can catalyze decarboxylation.

  • Transition Metal Catalysts: Certain transition metals are known to catalyze decarboxylation reactions.

Troubleshooting:

  • Temperature Control: Ensure that the reaction temperature is not exceeding the stability threshold of your product.

  • pH Control: During workup, avoid prolonged exposure to strongly acidic or basic conditions.

  • Choice of Catalyst: If you are using a catalyst, ensure that it is not known to promote decarboxylation under your reaction conditions.

Experimental Protocols

Protocol 1: Directed ortho-Metalation and Bromination of 3-Fluoro-2-methylbenzoic Acid

Materials:

  • 3-Fluoro-2-methylbenzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C.

  • Add TMEDA, followed by the slow, dropwise addition of s-BuLi. Stir the solution for 15 minutes at -78 °C.

  • In a separate flask, dissolve 3-fluoro-2-methylbenzoic acid in anhydrous THF.

  • Slowly add the solution of the benzoic acid to the s-BuLi/TMEDA mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium species.

  • Slowly add a solution of 1,2-dibromoethane in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Optimizing the Synthesis of 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable chemical intermediate. As a versatile building block in medicinal chemistry and materials science, achieving an efficient and selective synthesis is paramount.[1][2] This document provides in-depth, field-proven insights based on established chemical principles to address the specific challenges encountered during its synthesis.

Overview of the Primary Synthetic Challenge: Regioselectivity

A common and direct approach to synthesizing this compound is through the electrophilic bromination of 4-Fluoro-2-methylbenzoic acid. While seemingly straightforward, this pathway presents a significant regiochemical challenge that is often the primary source of yield loss.

The core issue lies in the competing directing effects of the three substituents on the aromatic ring:

  • -CH₃ (Methyl group): Activating and ortho, para-directing.

  • -F (Fluoro group): Deactivating but ortho, para-directing.

  • -COOH (Carboxylic acid group): Deactivating and meta-directing.

The desired product requires the introduction of a bromine atom at the C3 position. This position is ortho to the fluorine, meta to the methyl group, and ortho to the carboxylic acid. The alignment of these directing effects is not perfectly synergistic, leading to the potential formation of multiple undesired regioisomers and making reaction control essential for a high-yield process.

G cluster_main Primary Synthetic Route Start 4-Fluoro-2-methylbenzoic acid Product This compound Start->Product + Br₂ / Lewis Acid Byproduct Undesired Regioisomers Start->Byproduct + Br₂ / Lewis Acid

Caption: A simplified workflow of the electrophilic bromination route.

Troubleshooting Guide & Optimization Protocols

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction yield is low due to the formation of multiple isomers. How can I improve the regioselectivity for the desired 3-bromo product?

This is the most critical challenge. Improving selectivity requires fine-tuning the reaction conditions to favor bromination at the C3 position over other possible sites.

Causality: The formation of isomers is a direct result of the competing directing effects of the substituents. Aggressive reaction conditions (high temperature, overly active catalyst) can overcome the subtle electronic differences between the possible sites of attack, leading to a mixture of products. By using milder, more controlled conditions, we can exploit these differences to favor the desired kinetic product.

Troubleshooting & Optimization Strategies:

  • Temperature Control: This is your most powerful tool for enhancing selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures.

    • Action: Begin the reaction at 0°C or even -10°C. Add the brominating agent slowly to maintain this temperature and control the exothermic reaction. Allow the reaction to warm to room temperature slowly only after the addition is complete.

  • Choice of Brominating Agent & Catalyst: The nature of the electrophile is key.

    • Action: Use bromine (Br₂) as the brominating agent. While N-Bromosuccinimide (NBS) is an option, Br₂ often provides more predictable results in the presence of a mild Lewis acid.

    • Catalyst: Use a mild Lewis acid like iron(III) bromide (FeBr₃). Avoid highly reactive catalysts like aluminum chloride (AlCl₃) which can decrease selectivity and promote side reactions.[1] Ensure the catalyst is anhydrous, as moisture will deactivate it.

  • Solvent Selection: The solvent can influence the reactivity of the electrophile.

    • Action: Use a non-polar, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. These solvents are effective without overly solvating and activating the brominating agent, which can help maintain selectivity.

Data Summary: Recommended Conditions for Improved Selectivity

ParameterStandard ConditionOptimized Condition for SelectivityRationale
Temperature Room Temperature (20-25°C)0°C to 10°C (during addition)Lower energy state favors the kinetically preferred product, increasing selectivity.
Catalyst AlCl₃Anhydrous FeBr₃ (catalytic amount)FeBr₃ is a milder Lewis acid, reducing the likelihood of non-selective bromination.[1]
Brominating Agent Br₂Br₂ (slow, dropwise addition)Slow addition maintains low temperature and prevents localized concentration spikes.
Solvent VariousDichloromethane (DCM)An inert solvent that provides good solubility without interfering with the reaction.
Q2: The reaction is sluggish and fails to proceed to completion. What are the potential causes?

A slow or incomplete reaction is typically due to the deactivating nature of the starting material or issues with the reagents.

Causality: The aromatic ring of 4-Fluoro-2-methylbenzoic acid is electronically deactivated by two of its three substituents (the electron-withdrawing -F and -COOH groups). This inherent low reactivity can make the reaction slow, especially under the mild conditions required for selectivity.

Troubleshooting & Optimization Strategies:

  • Catalyst Integrity: The Lewis acid catalyst is highly susceptible to deactivation.

    • Action: Ensure your FeBr₃ is completely anhydrous. Purchase from a reliable supplier and handle it in a dry environment (e.g., under nitrogen or in a glovebox). If necessary, you can generate it in situ by adding a small piece of iron wool or filings to the reaction mixture before adding bromine.

  • Purity of Reagents: Impurities can inhibit the reaction.

    • Action: Use high-purity 4-Fluoro-2-methylbenzoic acid. Purify the starting material by recrystallization if its purity is questionable. Ensure the solvent is anhydrous.

  • Reaction Time: Deactivated systems require more time.

    • Action: After the slow addition of bromine at low temperature, allow the reaction to stir at room temperature for an extended period (12-24 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: Purification of the final product is difficult, and I cannot effectively separate it from isomers and starting material. What are the best strategies?

The structural similarity between the desired product and its isomers makes purification challenging.

Causality: Regioisomers of substituted benzoic acids often have very similar polarities and boiling points, making separation by standard chromatography or distillation difficult. However, differences in crystal lattice energy can often be exploited.

Troubleshooting & Optimization Strategies:

  • Recrystallization: This is the most effective method for purifying the final product on a larger scale.

    • Action: Experiment with a range of solvent systems. Toluene is a good starting point for recrystallizing aromatic acids.[3] Alternatively, a mixed solvent system like ethyl acetate/heptane or ethanol/water can be effective. The goal is to find a system where the desired product has high solubility at high temperatures but low solubility at room temperature, while the impurities remain in solution. Multiple recrystallization steps may be necessary.

  • Column Chromatography: For smaller scales or very difficult separations, flash chromatography can be employed.

    • Action: Use a silica gel column. To prevent peak tailing, which is common with carboxylic acids, add a small amount (0.5-1%) of acetic acid to your mobile phase (e.g., a gradient of ethyl acetate in hexanes). This keeps the carboxylic acid group protonated and reduces its interaction with the stationary phase.

  • Initial Workup: A proper aqueous workup is crucial.

    • Action: After the reaction is complete, quench it with a reducing agent solution (e.g., sodium bisulfite) to destroy excess bromine. Perform an acid-base extraction by dissolving the crude material in a suitable organic solvent (like ethyl acetate) and washing with water. Then, extract the product into a basic aqueous solution (e.g., 1M NaOH). The organic layer will retain non-acidic impurities. Finally, re-acidify the aqueous layer with concentrated HCl to precipitate your crude product, which can then be subjected to recrystallization.[4] This will not separate isomers but will remove many other impurities.

Detailed Experimental Protocol: Selective Bromination

Disclaimer: This protocol is a representative methodology. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Objective: To synthesize this compound with improved selectivity.

G cluster_protocol Experimental Workflow Setup 1. Setup Dry Glassware (N₂ Atmosphere) Dissolution 2. Dissolve Starting Material in Anhydrous DCM Setup->Dissolution Cooling 3. Cool to 0°C (Ice Bath) Dissolution->Cooling Catalyst 4. Add Anhydrous FeBr₃ Cooling->Catalyst Addition 5. Add Br₂ in DCM (Dropwise, <10°C) Catalyst->Addition Reaction 6. Stir at RT (12-24h, Monitor by TLC) Addition->Reaction Quench 7. Quench with Na₂S₂O₃ (aq) Reaction->Quench Workup 8. Acid-Base Extraction Quench->Workup Purification 9. Recrystallize from Toluene Workup->Purification

Caption: Step-by-step experimental workflow for the synthesis.

Methodology:

  • Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charging Reagents: To the flask, add 4-Fluoro-2-methylbenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of starting material). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, ~0.05 eq) to the cooled solution.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: Cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium bisulfite or sodium thiosulfate until the red-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then brine. Extract the organic layer with 1M sodium hydroxide solution. Combine the aqueous basic extracts and acidify to pH ~2 with concentrated HCl. Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and dry under vacuum. Purify the crude product by recrystallization from toluene.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Frequently Asked Questions (FAQs)

  • Q: Can a Sandmeyer reaction be used to synthesize this molecule?

    • A: Yes, a Sandmeyer reaction is a powerful tool for converting an aryl amine into a halide, nitrile, or other functional groups.[5][6] A plausible alternative route could start from 2-amino-3-fluorotoluene, proceed through bromination, and then a Sandmeyer sequence (diazotization followed by cyanation and subsequent hydrolysis) to install the carboxylic acid. However, this route involves more steps and the synthesis and purification of the aniline intermediate may present its own challenges.

  • Q: Why is it not advisable to start with 3-bromo-4-fluorotoluene and then oxidize the methyl group?

    • A: While oxidizing a methyl group to a carboxylic acid is a standard transformation (e.g., using KMnO₄), synthesizing the 3-bromo-4-fluorotoluene precursor with correct regiochemistry is difficult.[7] Direct bromination of 4-fluorotoluene would predominantly yield 2-bromo-4-fluorotoluene due to the directing effects of the methyl and fluoro groups.

  • Q: What are the key signals to look for in ¹H NMR to confirm the correct isomer?

    • A: For the desired this compound, you should expect to see two aromatic protons. Due to the substitution pattern, these protons will appear as doublets. The coupling constants, particularly the through-space coupling to the fluorine atom (H-F coupling), will be characteristic and can help distinguish it from other isomers. A detailed 2D NMR analysis (COSY, HMBC) would be definitive.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-fluoro-2-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation in catalytic reactions, such as Suzuki-Miyaura and Heck cross-couplings, where this versatile building block is employed.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each troubleshooting step.

Q1: My cross-coupling reaction shows low to no conversion. What are the primary causes and how should I begin troubleshooting?

A1: Low or no conversion is a common but multifaceted issue when using substrates like this compound. The problem often originates from the catalyst's inability to initiate or sustain the catalytic cycle. The primary causes are typically related to the integrity of the catalyst, poisoning of the active sites, or suboptimal reaction conditions.

Causality: The active form of the catalyst, typically a Pd(0) species in Suzuki or Heck reactions, is electronically sensitive and prone to deactivation through various pathways. The substituents on your specific substrate—a halide (Br), a Lewis basic carboxylate group, and an electron-withdrawing fluorine—create a challenging environment for the catalyst.

Troubleshooting Workflow:

  • Verify Catalyst and Ligand Integrity:

    • Palladium Source: Pd(II) precatalysts can degrade over time. Ensure your palladium source is fresh and has been stored under an inert atmosphere.[1]

    • Ligand Oxidation: Phosphine ligands are highly susceptible to oxidation by atmospheric oxygen, which renders them ineffective at stabilizing the Pd(0) center.[1] Use fresh ligands or those stored in a glovebox.

  • Ensure a Scrupulously Inert Atmosphere:

    • Oxygen is a potent poison for Pd(0) catalysts.[1] It can oxidize the active metal center and the supporting phosphine ligands, leading to rapid deactivation.

    • Action: Use degassed solvents (via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and ensure all reaction glassware is flame-dried and maintained under a positive pressure of an inert gas.[1][2]

  • Evaluate the Base and Solvent System:

    • Base Purity & Strength: Impurities in the base can act as catalyst poisons. The base must also be strong enough to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling) but not so harsh as to cause substrate or catalyst degradation.[1]

    • Solvent Purity: Use anhydrous, high-purity solvents. Water content can interfere with the reaction, particularly by promoting side reactions like protodeboronation in Suzuki couplings.[1]

A logical workflow for diagnosing the root cause of low conversion is essential. The following diagram outlines a systematic approach to troubleshooting.

G start Low or No Conversion Observed check_reagents Verify Reagent Quality (Catalyst, Ligand, Substrates, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup Confirm Inert Atmosphere (Degassed Solvents, N2/Ar Purge) setup_ok Setup OK? check_setup->setup_ok reagents_ok->check_setup Yes fix_reagents Use fresh, pure reagents. Store properly. reagents_ok->fix_reagents No screen_conditions Systematically Vary Conditions (Ligand, Base, Temperature, Conc.) setup_ok->screen_conditions Yes fix_setup Improve inerting technique. Use dry/degassed solvents. setup_ok->fix_setup No success Problem Solved screen_conditions->success Optimization Successful

Caption: Troubleshooting workflow for low conversion.

Q2: My reaction begins, as confirmed by early-stage LC-MS analysis, but then stalls before completion. What does this indicate?

A2: A reaction that initiates but fails to proceed to completion is a classic symptom of catalyst deactivation occurring during the reaction.[2] The initial turnover indicates that the active catalyst was successfully formed, but its lifetime is insufficient to convert all the starting material.

Primary Mechanisms for In-Situ Deactivation:

  • Formation of Palladium Black: This is the most common visual indicator of catalyst deactivation. The active, soluble Pd(0) species can agglomerate into larger, insoluble, and catalytically inactive palladium nanoparticles or bulk metal, which appears as a black precipitate.[2][3] This process is often accelerated by higher temperatures or if the catalytic cycle is sluggish.[4]

  • Product or Substrate Inhibition: The carboxylic acid moiety of your substrate or product can coordinate to the palladium center. This coordination can form a stable, off-cycle complex that effectively sequesters the catalyst and prevents it from participating in further reactions. This is analogous to the "2-pyridyl problem" seen in nitrogen-containing heterocycles.[4]

  • Ligand Degradation: Over the course of a heated reaction, phosphine ligands can undergo P-C bond cleavage or other degradation pathways, leading to the loss of the stabilizing ligand shell and subsequent catalyst agglomeration.[5]

Troubleshooting & Optimization:

Problem Probable Cause Suggested Solution & Rationale
Reaction Stalls Catalyst Agglomeration (Pd Black) 1. Use a more robust ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can form more stable complexes with palladium, preventing agglomeration.[3]2. Lower the reaction temperature: While this may slow the reaction rate, it can significantly extend the catalyst's lifetime.
Substrate/Product Inhibition 1. Modify the carboxylic acid: Temporarily protecting the carboxylic acid as an ester (e.g., methyl ester) can prevent its coordination to the metal center. The ester can be hydrolyzed post-coupling.2. Increase catalyst loading: A modest increase (e.g., from 1 mol% to 2-3 mol%) can sometimes provide enough active catalyst to overcome the inhibition and drive the reaction to completion.[4]
Gradual Ligand/Catalyst Decomposition 1. Check for impurities: Trace impurities in starting materials can slowly poison the catalyst over time.[3] Re-purify starting materials if necessary.2. Incremental substrate addition: Adding the this compound slowly over time can maintain a low concentration of the potential poison, extending the catalyst's life.[6]

Frequently Asked Questions (FAQs)

Q3: What are the main types of catalyst deactivation I should be aware of?

A3: Catalyst deactivation is broadly categorized into several mechanisms. Understanding these can help you preemptively design more robust reaction conditions.

  • Poisoning: This is a chemical deactivation where a substance binds strongly to the catalyst's active sites, blocking them from reactants.[7] Common poisons include sulfur compounds, halides, carbon monoxide, and even coordinating functional groups on the substrate itself.[8][9][10]

  • Sintering / Agglomeration: This is a physical deactivation mechanism, common with metal nanoparticle catalysts. At higher temperatures, the small metal particles can migrate and coalesce into larger, less active particles (like palladium black), reducing the available active surface area.[6]

  • Fouling / Coking: This involves the physical deposition of substances, such as carbonaceous materials (coke) or polymers, onto the catalyst surface, blocking pores and active sites.[11][12]

  • Leaching: In heterogeneous catalysis, the active metal component can dissolve from its solid support into the reaction medium, leading to a loss of activity and contamination of the product.[13][14] In homogeneous catalysis, this term can refer to the loss of the catalyst into an undesired phase during workup, hindering recycling.[15][16]

The following diagram illustrates these primary deactivation pathways.

Deactivation cluster_0 Active Catalyst cluster_1 Deactivated Catalyst Active Active Sites Metal Nanoparticle on Support Poisoned Blocked Sites (Poisons) Metal Nanoparticle Active:f0->Poisoned:f0 Poisoning (e.g., Halides, Sulfur) Sintered Reduced Surface Area Agglomerated Particles Active:f1->Sintered:f1 Sintering (High Temperature) Fouled Blocked Pores (Coke) Coated Nanoparticle Active:f1->Fouled:f1 Fouling (Coke Deposition) Leached Leached Metal Ions in Solution Active:f1->Leached Leaching

Caption: Major pathways for catalyst deactivation.

Q4: Can a deactivated palladium catalyst be regenerated? If so, how?

A4: Yes, in some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts or when the deactivation is due to fouling rather than irreversible poisoning or severe sintering. Regeneration aims to restore the catalyst's activity to a state near that of the fresh catalyst.[11]

Common Regeneration Strategies:

  • Solvent Washing: For deactivation caused by the deposition of organic residues or products, washing the catalyst with specific solvents can be effective. A sequence of washes with different polarity solvents may be required. A reported method for regenerating Pd(OH)₂/C involved washing with chloroform and glacial acetic acid, combined with sonication, to remove adsorbed organic species and restore activity.[17]

  • Thermal Treatment (Calcination): This method is used to burn off carbonaceous deposits (coke) from the catalyst surface.[11] The deactivated catalyst is heated in a controlled atmosphere (often containing a low concentration of oxygen) to oxidize the coke into CO₂ and H₂O. Care must be taken, as excessive temperatures can cause irreversible sintering.[18] A multi-step thermal process might involve an initial treatment in an inert atmosphere to volatilize materials, followed by a controlled oxidation step.[19]

  • Chemical Treatment: For certain types of poisoning, chemical treatments can strip the poison from the active sites. For example, mild acid or base washes can sometimes remove poisoning species. Hydrogen treatment at elevated temperatures can also be used to reduce oxidized metal sites and remove some adsorbed species.[18]

Experimental Protocol: General Procedure for Regeneration of Pd/C by Washing

This protocol is a general guideline and should be optimized for your specific catalyst and reaction system.

  • Catalyst Recovery: After the reaction, carefully separate the solid catalyst (e.g., Pd/C) from the reaction mixture by filtration. Use a suitable solvent (e.g., ethyl acetate) to wash away any residual product.

  • Initial Solvent Wash: Transfer the recovered catalyst to a flask. Add a solvent known to dissolve the likely fouling agents (e.g., product, byproducts). Stir or sonicate the suspension for 30-60 minutes.

  • Filtration and Rinsing: Filter the catalyst again and wash thoroughly with the same solvent, followed by a more volatile solvent (e.g., acetone or dichloromethane) to facilitate drying.

  • Acid/Base Wash (Optional): If ionic poisons are suspected, a dilute acid wash (e.g., 0.1 M acetic acid) or base wash (e.g., 0.1 M NaHCO₃) may be performed, followed by extensive washing with deionized water to remove all traces of the acid/base.

  • Drying: Dry the catalyst thoroughly under high vacuum, optionally with gentle heating (e.g., 60-80 °C), to remove all traces of water and solvents.

  • Activity Test: Test the regenerated catalyst's activity in a small-scale control reaction and compare the results to those obtained with a fresh catalyst.

References

Overcoming low reactivity of 4-Bromo-3-fluoro-2-methylbenzoic acid in coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the low reactivity of this substrate in palladium-catalyzed cross-coupling reactions. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven strategies to help you achieve your synthetic goals.

Understanding the Challenge: Why is This Substrate So Difficult?

This compound presents a "perfect storm" of steric and electronic challenges that impede standard cross-coupling methodologies. A clear understanding of these underlying factors is the first step toward overcoming them.

  • Severe Steric Hindrance: The primary obstacle is the steric congestion around the C-Br bond. The bromine atom is flanked by two ortho substituents: a methyl group and a fluorine atom. This crowding significantly hinders the approach of the palladium catalyst, making the crucial oxidative addition step—often the rate-determining step of the catalytic cycle—energetically unfavorable.[1][2] This decelerating effect is a well-documented phenomenon for di-ortho-substituted aryl halides.[1][3]

  • Antagonistic Electronic Effects: The electronic nature of the aromatic ring is pulled in opposing directions:

    • Deactivating Groups: The fluorine atom and the carboxylic acid group are both electron-withdrawing through their inductive effects (-I).[4] This lowers the electron density of the aromatic ring, making it less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

    • Activating Group: The methyl group is weakly electron-donating (+I), but its steric influence far outweighs its electronic contribution in this case.

  • Carboxylic Acid Complications: The presence of the benzoic acid moiety introduces further potential side reactions:

    • Decarboxylation: Under high temperatures or certain basic conditions, the substrate can undergo decarboxylation to yield 2-bromo-6-fluorotoluene, a common and frustrating byproduct.[5][6]

    • Base-Acid Interactions: The acidic proton can neutralize the base required for the catalytic cycle, necessitating careful selection and stoichiometry of the base.

This combination of factors means that catalyst systems that work well for simpler aryl bromides will often fail, leading to low or no conversion, starting material decomposition, or the formation of undesired side products.

Troubleshooting Workflow

When a reaction with this compound fails, a systematic approach to troubleshooting is essential. The following workflow helps diagnose the most likely points of failure.

TroubleshootingWorkflow start Reaction Analysis: Low or No Yield check_sm Is Aryl Bromide Starting Material Consumed? start->check_sm no_conversion_node Problem: No Conversion (Oxidative Addition Failure) check_sm->no_conversion_node  No side_products Problem: SM Consumed, but No Desired Product check_sm->side_products  Yes sm_consumed_yes YES sm_consumed_no NO check_catalyst 1. Check Catalyst System - Use bulky, electron-rich ligands (e.g., Buchwald or NHC type). - Use air-stable precatalysts (G3/G4). - Increase catalyst loading (2-5 mol%). no_conversion_node->check_catalyst check_conditions 2. Check Reaction Conditions - Ensure rigorously inert atmosphere (N2/Ar). - Use anhydrous, degassed solvents. - Re-evaluate base/solvent choice. check_catalyst->check_conditions check_deboronation Identify Side Products (LC-MS/NMR) Is Protodeboronation/Decarboxylation observed? side_products->check_deboronation fix_deboronation Address Side Reactions - For Protodeboronation (Suzuki): Use KF or K3PO4, protect boronic acid (e.g., as pinacol ester), lower temperature. - For Decarboxylation: Lower reaction temperature, avoid excessively harsh bases. check_deboronation->fix_deboronation  Yes reductive_elim Problem: Reductive Elimination Failure (Stalled Catalyst) check_deboronation->reductive_elim  No deboronation_yes YES deboronation_no NO fix_reductive_elim Promote Reductive Elimination - Ligand choice is critical; bulky ligands that favor the L1Pd-Ar intermediate can facilitate this step. - Consider additives if applicable. reductive_elim->fix_reductive_elim

Caption: A logical workflow for troubleshooting coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction isn't working at all. What is the most likely cause?

A: The most probable cause is a failure of the oxidative addition step due to the severe steric hindrance around the C-Br bond.[1] Your standard catalyst system (e.g., Pd(PPh₃)₄) is likely not reactive enough. You must switch to a modern catalyst system designed for hindered substrates, featuring bulky, electron-rich phosphine ligands (like SPhos, XPhos, or AntPhos) or N-heterocyclic carbene (NHC) ligands.[2][7][8][9]

Q2: I'm seeing a major byproduct in my mass spec that corresponds to the loss of CO₂. How can I prevent this?

A: You are observing decarboxylation, a common side reaction for benzoic acids at elevated temperatures.[5][6] The best way to prevent this is to lower the reaction temperature. Many modern catalyst systems are highly active and can facilitate coupling at temperatures below 100°C, minimizing this pathway.[9] If lower temperatures stall the reaction, consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling.

Q3: In my Suzuki coupling, I see my aryl bromide being consumed, but my main product is 2-bromo-6-fluorotoluene. What's happening?

A: This is a classic sign of protodeboronation of your boronic acid coupling partner.[10] The boronic acid is being replaced by a proton from the solvent or trace water before it can transmetalate to the palladium center. To mitigate this, use a milder, non-hydroxide base like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[10][11] You can also use a more stable boronic acid derivative, such as a pinacol ester.[10][12]

Q4: Can I use this substrate in a Buchwald-Hartwig amination?

A: Yes, but the same challenges apply. Success will depend heavily on using a catalyst system capable of overcoming the steric barrier. Use a palladium precatalyst with a highly effective ligand such as Xantphos or one of the Buchwald biarylphosphine ligands.[13] Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.

In-Depth Troubleshooting by Reaction Type

A. Suzuki-Miyaura Coupling

The Suzuki reaction is often the first choice for C-C bond formation. For this substrate, success hinges on promoting the difficult oxidative addition step.

SuzukiCycle pd0 Pd(0)L_n pd_ar_x Ar-Pd(II)-X L_n pd0->pd_ar_x Oxidative Addition pd_ar_r Ar-Pd(II)-R L_n pd_ar_x->pd_ar_r Transmetalation pd_ar_r->pd0 Reductive Elimination product Ar-R pd_ar_r->product sub Ar-X sub->pd0 boronic R-B(OR')_2 boronic->pd_ar_x base Base base->boronic caption The sterically hindered Oxidative Addition is the key barrier.

Caption: Suzuki-Miyaura cycle highlighting the challenging step.

Problem: Low conversion, starting material remains.

  • Causality: The Pd(0) catalyst is failing to insert into the C-Br bond. Standard phosphine ligands like PPh₃ are too small and not electron-donating enough.

  • Solution 1: Upgrade the Ligand/Catalyst System. This is the most critical variable. Use catalyst systems known to be effective for di-ortho-substituted substrates.[7][8][9]

Catalyst System ComponentExamplesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., SPhos G3)Precatalysts offer improved air stability and generate the active Pd(0) species more reliably.
Ligands Biaryl Monophosphines: SPhos, XPhos, RuPhosBulky and electron-rich, they promote the formation of monoligated Pd(0)L₁, which is more reactive for oxidative addition.[1][7]
N-Heterocyclic Carbenes (NHCs): IPr, IMesOffer high thermal stability and are strong electron donors, effectively activating the palladium center.[8][9]
Specialized Ligands: AntPhosSpecifically designed and proven effective for extremely sterically demanding couplings.[2][3]
  • Solution 2: Optimize Base and Solvent.

    • Base: Use K₃PO₄ or Cs₂CO₃. These bases are effective in the transmetalation step without being overly harsh, which could promote decarboxylation.[10] If protodeboronation is an issue, switch to anhydrous KF.[11]

    • Solvent: Aprotic polar solvents are preferred. Combinations like 1,4-Dioxane/H₂O or THF/H₂O (typically in a 4:1 to 10:1 ratio) are common and effective.[14]

B. Buchwald-Hartwig Amination

For C-N bond formation, the principles of overcoming steric hindrance remain the same. The choice of amine and base is also critical.

Problem: No reaction between the aryl bromide and the amine.

  • Causality: Similar to the Suzuki reaction, a failure in oxidative addition is the primary suspect. The subsequent C-N reductive elimination can also be challenging.

  • Solution 1: Employ a High-Performance Catalyst System. Use ligands specifically developed for challenging C-N couplings.[15]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard and effective precursors.
Ligand Xantphos, Josiphos-type ligands, Buchwald BiarylphosphinesThese ligands possess the wide bite angles and steric bulk needed to facilitate both oxidative addition and C-N reductive elimination.[13][15]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential to deprotonate the amine or amide coupling partner.[13][15]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are required.
  • Solution 2: Consider the Amine Nucleophilicity. Highly hindered or weakly nucleophilic amines will require more forcing conditions (higher temperature, longer reaction times). Ensure at least a stoichiometric amount of strong base is used to generate the active amide anion.

Recommended Starting Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point that employs a modern, air-stable palladium precatalyst designed to overcome the inherent challenges of the substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 637 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 mmol, 15.2 mg). Using a syringe, add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL). The solvent should be sparged with inert gas for 15-20 minutes prior to use.[10]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting aryl bromide. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Purifying 4-Bromo-3-fluoro-2-methylbenzoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-bromo-3-fluoro-2-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical laboratory experience. Our goal is to empower you to overcome common purification challenges and achieve high-purity products efficiently.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles common problems encountered during the column chromatography of this compound. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.

Issue 1: Severe Tailing of the Product Peak

Q: My this compound product is exhibiting significant tailing on a silica gel column, leading to poor separation from impurities and diluted fractions. What is causing this, and how can I resolve it?

A: Peak tailing with acidic compounds like this compound is a frequent issue in normal-phase chromatography on silica gel.[1][2]

  • Causality: The primary cause is the interaction between the acidic carboxylic acid group of your product and the silanol groups (Si-OH) on the surface of the silica gel.[3] These silanol groups are themselves acidic and can lead to strong, non-ideal interactions, causing the product to "stick" to the stationary phase and elute slowly and unevenly.[1] This results in a chromatographic peak with a pronounced tail.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a volatile acid to your mobile phase.[4][5] Acetic acid or formic acid at a concentration of 0.1-1% is typically sufficient.[4] This works by protonating the silanol groups, reducing their interaction with your acidic product.[5] The added acid also ensures that your product remains in its less polar, protonated form, leading to more uniform elution.

    • Solvent System Check: Ensure your chosen solvent system is appropriate. A common starting point for aromatic acids is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase. Alumina (neutral or acidic) can sometimes provide better peak shape for acidic compounds.[6] Alternatively, reversed-phase chromatography on a C18-functionalized silica gel is an excellent option, as it separates compounds based on hydrophobicity.[5][7]

Issue 2: Co-elution with a Structurally Similar Impurity

Q: I am struggling to separate my target compound from an impurity with a very similar polarity. How can I improve the resolution?

A: Achieving separation between closely related compounds requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor resolution between two compounds indicates that their partitioning between the stationary and mobile phases is too similar under the current conditions. To improve this, you need to alter the system to exploit more subtle differences in their chemical properties.

  • Troubleshooting Protocol:

    • Solvent Selectivity Triangle: Systematically vary your mobile phase composition. Instead of just a two-solvent system (e.g., hexanes/ethyl acetate), consider introducing a third solvent with different properties (e.g., dichloromethane or tert-butyl methyl ether) to modulate the selectivity.

    • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient can often improve separation. A slow, gradual increase in the polar component of the mobile phase can effectively resolve compounds with close Rf values.

    • Column Dimensions and Particle Size: For difficult separations, using a longer, narrower column can increase the number of theoretical plates and improve resolution.[8] Additionally, using silica gel with a smaller particle size (e.g., 40-63 µm) enhances efficiency.[4]

Issue 3: Low Product Recovery from the Column

Q: After running my column, I'm getting a significantly lower yield than expected. Where could my product be going?

A: Low recovery can be due to several factors, from irreversible adsorption on the column to decomposition.

  • Causality: Acidic compounds can sometimes irreversibly bind to the stationary phase, especially if there are highly active sites on the silica gel.[9] It is also possible for some sensitive compounds to degrade on the acidic surface of silica.[6]

  • Troubleshooting Protocol:

    • Silica Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots or significant streaking, your compound may be degrading on the silica.[6]

    • Deactivating the Silica Gel: If you suspect decomposition, you can try deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-volatile base like triethylamine in your mobile phase before loading your sample. However, this is generally more applicable for purifying basic compounds. For acidic compounds, sticking to the acidified mobile phase is usually the best approach.

    • Check for Insolubility: Ensure your compound is soluble in the mobile phase. If it precipitates on the column, it will not elute properly. This compound has limited solubility in non-polar solvents.

    • Dry Loading: If your compound has poor solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel or Celite, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point for developing your TLC conditions would be a 7:3 or 8:2 mixture of hexanes:ethyl acetate. To improve peak shape and get a more accurate Rf value, add about 0.5-1% acetic acid to the eluent.[4] The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Q2: Should I use normal-phase or reversed-phase chromatography for this purification?

A2: Both can be effective, and the choice depends on the nature of your impurities.

  • Normal-Phase (Silica Gel): This is the most common and cost-effective method. It is well-suited for separating your moderately polar product from less polar or much more polar impurities. As discussed, using an acidified mobile phase is crucial for good results.[4][5]

  • Reversed-Phase (C18): This is an excellent alternative, especially if you have greasy, non-polar impurities to remove. The elution order is inverted, with the most polar compounds eluting first. For acidic compounds like yours, the mobile phase (typically acetonitrile/water or methanol/water) should be acidified (e.g., with 0.1% formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid, which leads to better retention and peak shape.[5]

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For relatively easy separations (large ΔRf on TLC), a 30-50:1 ratio may be sufficient. For more challenging separations, a higher ratio (e.g., 70:1 or more) will provide better resolution.[4]

Q4: What are the differences between wet packing and dry packing a column?

A4:

  • Wet Packing: Involves preparing a slurry of silica gel in the mobile phase and pouring it into the column. This method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which can compromise separation efficiency.[4]

  • Dry Packing: Involves adding dry silica gel powder to the column and then carefully running the mobile phase through it. While simpler, it requires more care to ensure a homogeneously packed bed.[4]

Data Summary and Visualization

Table 1: Recommended Starting Mobile Phase Systems
Stationary PhaseNon-Polar SolventPolar SolventAdditive (v/v)Typical Ratio (Non-Polar:Polar)
Silica GelHexanes/HeptaneEthyl Acetate0.5-1% Acetic Acid8:2 to 7:3
Silica GelDichloromethaneMethanol0.5-1% Acetic Acid9.8:0.2 to 9.5:0.5
C18 (Reversed-Phase)WaterAcetonitrile/Methanol0.1% Formic AcidGradient (e.g., 10-95% organic)

Experimental Workflow: Column Chromatography Protocol

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis (e.g., 7:3 Hex/EtOAc + 1% AcOH) Solvent 2. Prepare Mobile Phase (with 0.5-1% Acetic Acid) TLC->Solvent Column 3. Pack Column (Wet Packing Preferred) Solvent->Column Dissolve 4. Dissolve Crude Product (in minimal solvent) Column->Dissolve Load 5. Load Sample onto Column Dissolve->Load Elute 6. Elute with Mobile Phase Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for purifying this compound.

Troubleshooting Decision Tree

G start Problem Identified tailing Peak Tailing? start->tailing Yes coelution Co-elution? start->coelution No add_acid Add 0.5-1% Acetic Acid to Mobile Phase tailing->add_acid low_yield Low Yield? coelution->low_yield No shallow_gradient Use a Shallow Gradient coelution->shallow_gradient Yes stability_test Perform TLC Stability Test low_yield->stability_test Yes check_peak_shape Improved Peak Shape? add_acid->check_peak_shape check_peak_shape->coelution Yes consider_rp Consider Reversed-Phase (C18) with Acidic Modifier check_peak_shape->consider_rp No change_solvent Change Solvent System (e.g., add DCM) shallow_gradient->change_solvent long_column Use Longer Column / Smaller Particle Size change_solvent->long_column long_column->low_yield degradation Degradation Observed? stability_test->degradation dry_load Use Dry Loading Technique degradation->dry_load No use_alumina Try Neutral Alumina degradation->use_alumina Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Validation & Comparative

A Comparative Study of 4-Bromo-3-fluoro-2-methylbenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the nuanced structural variations of aromatic carboxylic acids can lead to profound differences in their chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive comparative analysis of 4-Bromo-3-fluoro-2-methylbenzoic acid and its key positional isomers. As a senior application scientist, my aim is to not only present data but also to elucidate the underlying chemical principles that govern the observed properties, thereby empowering researchers in their synthetic design and application development.

This document delves into the synthesis, physicochemical characteristics, and spectroscopic signatures of these closely related molecules. We will explore how the strategic placement of bromo, fluoro, and methyl substituents on the benzoic acid scaffold dictates their behavior, offering insights for drug development professionals and organic chemists.

Introduction to Substituted Benzoic Acids

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials science. The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, while the substituents on the aromatic ring modulate properties such as acidity (pKa), lipophilicity (logP), and crystal packing. Halogens like bromine and fluorine are particularly valuable; bromine serves as a versatile reactive handle for cross-coupling reactions (e.g., Suzuki, Heck), while fluorine can enhance metabolic stability and binding affinity to biological targets.[1] The methyl group, an electron-donating substituent, also influences the electronic properties and can be a site for further functionalization.[1] Understanding the interplay of these substituents in an isomeric series is crucial for rational molecular design.

Comparative Physicochemical Properties

The positioning of the bromo, fluoro, and methyl groups around the benzoic acid ring significantly impacts the molecule's physicochemical properties. These differences arise from a combination of inductive and resonance effects of the substituents, as well as steric interactions.

Electron-withdrawing groups like halogens generally increase the acidity of benzoic acid (lower pKa) by stabilizing the resulting benzoate conjugate base.[2] Conversely, electron-donating groups like methyl decrease acidity. The "ortho effect" is a well-documented phenomenon where any substituent at the ortho position (C2 or C6) of benzoic acid tends to increase its acidity more than at other positions, due to a combination of steric and electronic factors.[3][4]

Below is a table summarizing the key physicochemical properties of this compound and a selection of its isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 1349716-97-7C₈H₆BrFO₂233.04Not available
2-Bromo-4-fluoro-3-methylbenzoic acid1373412-97-5C₈H₆BrFO₂233.03Not available
4-Bromo-2-fluoro-3-methylbenzoic acid194804-90-5C₈H₆BrFO₂233.04Not available
2-Bromo-3-fluoro-4-methylbenzoic acid1427365-64-7C₈H₆BrFO₂233.04Not available
3-Bromo-4-fluoro-2-methylbenzoic acidNot availableC₈H₆BrFO₂233.04Not available
4-Bromo-2-fluoro-5-methylbenzoic acid415965-24-1C₈H₆BrFO₂233.03Not available

Synthetic Strategies and Methodologies

The synthesis of polysubstituted benzoic acids often requires multi-step sequences that carefully control the regioselectivity of each transformation. Common strategies include electrophilic aromatic substitution, Sandmeyer reactions, and directed ortho-lithiation. The choice of route is dictated by the directing effects of the substituents and the availability of starting materials.

General Synthetic Approaches:
  • Electrophilic Aromatic Substitution: The existing substituents on the benzene ring direct the position of incoming electrophiles. The carboxyl group is a deactivating, meta-director, while halogens are deactivating but ortho, para-directing, and the methyl group is an activating, ortho, para-director.[1] The interplay of these directing effects must be carefully considered when planning a synthesis.

  • Sandmeyer Reaction: This reaction is a powerful method for introducing a variety of substituents, including bromine, onto an aromatic ring via a diazonium salt intermediate.[5] This is particularly useful when direct bromination is not regioselective. The process involves the diazotization of a primary aromatic amine with nitrous acid, followed by displacement of the diazonium group with a copper(I) bromide catalyst.[4][5]

  • Directed Ortho-Lithiation (DoM): This strategy utilizes a directing group to selectively deprotonate an adjacent ortho position with a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an electrophile. The carboxylic acid group itself can act as a directing group for ortho-lithiation.[3][6][7]

Below are representative protocols for the synthesis of key isomers.

Experimental Protocol 1: Synthesis of 2-Bromo-4-fluoro-5-methylbenzoic acid via Sandmeyer Reaction

This protocol is adapted from the synthesis of the corresponding methyl ester.[2] The final step would be the hydrolysis of the ester to the carboxylic acid.

Synthesis_of_2_Bromo_4_fluoro_5_methylbenzoic_acid start Methyl 2-amino-4-fluoro-5-methylbenzoate step1 Diazotization (NaNO₂, HBr, 0 °C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuBr) intermediate->step2 product_ester Methyl 2-bromo-4-fluoro-5-methylbenzoate step2->product_ester step3 Hydrolysis (e.g., NaOH, H₃O⁺) product_ester->step3 final_product 2-Bromo-4-fluoro-5-methylbenzoic acid step3->final_product Synthesis_of_2_Bromo_3_methylbenzoic_acid start p-Nitrotoluene step1 Bromination (Br₂, Fe powder) start->step1 intermediate1 2-Bromo-4-nitrotoluene step1->intermediate1 step2 Cyanation & Hydrolysis (KCN, then H₃O⁺) intermediate1->step2 final_product 2-Bromo-3-methylbenzoic acid step2->final_product

References

A Comparative Reactivity Analysis of 4-Bromo-3-fluoro-2-methylbenzoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 4-Bromo-3-fluoro-2-methylbenzoic acid against other functionalized halobenzoic acids. As a versatile building block, its unique substitution pattern offers a nuanced reactivity profile that is critical for the strategic design of complex molecules in pharmaceutical and materials science. We will explore its performance in key synthetic transformations, supported by experimental principles and protocols, to inform rational substrate selection in research and development.

Introduction: The Architectural Significance of Substituted Halobenzoic Acids

Halogenated benzoic acids are cornerstone intermediates in modern organic synthesis, particularly in the construction of novel pharmaceutical agents. The specific halogen and its position, along with other substituents on the aromatic ring, profoundly influence the molecule's electronic properties and steric environment. This, in turn, dictates its reactivity in a wide array of chemical transformations. This compound is a particularly interesting scaffold due to the interplay of four distinct functional groups, each imparting specific characteristics that can be leveraged for precise molecular engineering.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the fluorine atom and carboxylic acid group act as electron-withdrawing groups that can modulate ring electronics and participate in nucleophilic aromatic substitution (SNAr), and the ortho-methyl group introduces significant steric and electronic effects.[1] Understanding the balance of these competing influences is paramount for predicting reaction outcomes and designing efficient synthetic routes.

The Substituent Effect: A Quad-Functional Interplay

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents. A clear understanding of these individual contributions is essential to rationalize its behavior compared to simpler halobenzoic acids.

  • 4-Bromo Group : A moderately deactivating group that is ortho, para-directing in electrophilic substitutions.[1] Its primary role in modern synthesis is as an exceptional leaving group in palladium-catalyzed cross-coupling reactions. The Carbon-Bromine (C-Br) bond's strength is intermediate between that of C-I and C-Cl, offering a good balance of reactivity and stability.[2]

  • 3-Fluoro Group : A strongly electronegative atom, it exerts a powerful electron-withdrawing inductive effect (-I), deactivating the ring.[3] While it is also an ortho, para-director due to resonance (+R), its inductive effect dominates.[3] This deactivation makes the ring more electron-deficient and thus more susceptible to nucleophilic attack.

  • 2-Methyl Group : An electron-donating group (+I and hyperconjugation) that activates the ring and is ortho, para-directing.[1][4] Crucially, its position ortho to the carboxylic acid introduces significant steric hindrance, which can impede reactions involving the carboxyl group.[5][6]

  • 1-Carboxylic Acid Group : A deactivating, meta-directing electron-withdrawing group (-I and -R).[1] Its acidity and ability to form esters and amides are primary reaction pathways, but its reactivity is sterically hindered by the adjacent methyl group.

The combination of these groups results in a complex electronic landscape, with the fluorine and carboxylic acid groups making the ring electron-poor, while the methyl group partially counteracts this effect.

Caption: Electronic and steric contributions of substituents.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7] The reactivity of aryl halides in this transformation is fundamentally governed by the carbon-halogen bond dissociation energy, following the general trend: I > Br > Cl >> F .[2]

Comparison:

  • This compound vs. Iodo-analogs (e.g., 4-Iodo-3-fluoro-2-methylbenzoic acid): The iodo-analog would be significantly more reactive. It would likely require lower catalyst loadings, milder bases, and lower temperatures to achieve high yields. The C-I bond undergoes the rate-limiting oxidative addition step of the catalytic cycle much more readily than the C-Br bond.

  • This compound vs. Chloro-analogs (e.g., 4-Chloro-3-fluoro-2-methylbenzoic acid): Our title compound is substantially more reactive than its chloro-counterpart.[8] Aryl chlorides are notoriously less reactive and often require more specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and stronger reaction conditions to facilitate the challenging oxidative addition step.[9] While advances in catalyst systems have expanded the utility of aryl chlorides, aryl bromides remain a more reliable and versatile choice for routine synthesis.[8]

The ortho-methyl and meta-fluoro groups also play a role. The electron-withdrawing nature of the fluorine atom can slightly increase the rate of reductive elimination, while the ortho-methyl group can sterically influence the catalyst-substrate interaction, though this is generally a secondary effect compared to the identity of the halogen.

Table 1: Relative Reactivity in Suzuki-Miyaura Coupling

CompoundHalogenRelative ReactivityTypical Conditions
4-Iodo -benzoic acidIodoVery HighPd(PPh₃)₄, Na₂CO₃, 80 °C
4-Bromo -benzoic acidBromoHighPd(PPh₃)₄, Na₂CO₃, 100 °C
4-Bromo -3-fluoro-2-methylbenzoic acidBromoHighPdCl₂(dppf), K₂CO₃, 100 °C
4-Chloro -benzoic acidChloroModeratePd₂(dba)₃/XPhos, K₃PO₄, 110 °C
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require an aromatic ring activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[10] The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]

Comparison: In this compound, the potential for SNAr is complex.

  • Leaving Group: Both Bromine and Fluorine can act as leaving groups. In SNAr, the reactivity order is often F > Cl > Br > I . This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the highly electronegative fluorine atom, rather than the expulsion of the leaving group.[11]

  • Activating Groups: The carboxylic acid group is an EWG, but it is meta to the fluorine and para to the bromine. The fluorine atom is also an EWG. The ring is therefore activated for nucleophilic attack.

Compared to a simpler molecule like 4-fluoronitrobenzene, where the nitro group provides powerful activation, this compound is less reactive. However, compared to 4-bromobenzoic acid, the presence of the additional electron-withdrawing fluorine atom makes the ring more electrophilic and thus more susceptible to SNAr, particularly under forcing conditions. The reaction would likely favor displacement of the fluorine atom over the bromine if a strong nucleophile were used under appropriate conditions.

Reactions at the Carboxylic Acid Group (Esterification & Amide Coupling)

The conversion of the carboxylic acid to esters or amides is a fundamental transformation. The rate of these reactions is highly sensitive to steric hindrance around the carboxyl group.

Comparison: The ortho-methyl group in this compound creates significant steric shielding of the carboxylic acid's carbonyl carbon.[5]

  • vs. 4-Bromobenzoic Acid: Standard Fischer esterification of 4-bromobenzoic acid proceeds readily with an alcohol under acid catalysis. In contrast, esterifying this compound under the same conditions would be considerably slower and may result in lower yields. The bulky methyl group physically blocks the trajectory of the incoming alcohol nucleophile.[12]

  • vs. 2,6-Disubstituted Benzoic Acids: The steric hindrance is even more pronounced in 2,6-disubstituted benzoic acids (e.g., 2,6-dimethylbenzoic acid), which are notoriously difficult to esterify.[6] While the single ortho-methyl group in our title compound presents a challenge, it is less extreme than a doubly-substituted analog. To overcome this hindrance, more powerful coupling reagents (e.g., DCC, EDC, HATU) or conversion to the more reactive acyl chloride (using SOCl₂ or (COCl)₂) is often required for efficient amide or ester formation.

Experimental Protocols

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 4-Aryl-3-fluoro-2-methylbenzoic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. If the product is in the aqueous layer due to the carboxylate salt, acidify the aqueous layer with 1M HCl until pH ~2-3 and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Workflow A 1. Add Reagents (Aryl Bromide, Boronic Acid, Base) to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Pd Catalyst & Anhydrous Solvent B->C D 4. Heat & Stir (90-110 °C, 4-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Acidify, Extract) E->F Reaction Complete G 7. Purification (Chromatography / Recrystallization) F->G H Pure Product G->H

Caption: A typical Suzuki-Miyaura cross-coupling workflow.

Protocol: Thionyl Chloride Mediated Esterification

This protocol addresses the steric hindrance for esterification by first converting the carboxylic acid to a more reactive acyl chloride intermediate.

Objective: To synthesize a methyl ester of this compound.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq)

  • Anhydrous Methanol (MeOH) (as solvent and reagent)

  • Anhydrous Toluene or DCM (optional co-solvent)

  • Catalytic DMF (1-2 drops)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and a stir bar.

  • Add anhydrous toluene (optional, helps with solubility) followed by the slow, dropwise addition of thionyl chloride at 0 °C.

  • Add one drop of DMF (catalyst).

  • Allow the mixture to warm to room temperature, then heat to reflux (approx. 80 °C) for 1-3 hours. The evolution of HCl and SO₂ gas will be observed (ensure proper ventilation in a fume hood).

  • Monitor the conversion to the acyl chloride by taking a small aliquot, quenching with methanol, and analyzing by TLC/LC-MS.

  • Once the formation of the acyl chloride is complete, cool the reaction mixture and carefully remove all volatile components (excess SOCl₂ and solvent) under reduced pressure.

  • To the crude acyl chloride at 0 °C, slowly add anhydrous methanol. An exothermic reaction will occur.

  • Stir the reaction at room temperature for 1-2 hours until the ester formation is complete (monitor by TLC/LC-MS).

  • Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester, which can be further purified if necessary.

Conclusion

This compound is a highly functionalized building block with a distinct reactivity profile governed by a delicate balance of electronic and steric factors.

  • For Cross-Coupling: It serves as an excellent substrate, offering reactivity that is superior to aryl chlorides and provides a good balance of stability and reactivity compared to more labile aryl iodides.[2][8]

  • For SNAr: Its electron-deficient ring makes it a potential, though moderately reactive, substrate for nucleophilic aromatic substitution, with the potential for regioselective functionalization.

  • For Carboxyl Group Reactions: The ortho-methyl group presents significant steric hindrance, necessitating more robust reaction conditions or the use of highly reactive intermediates (e.g., acyl chlorides) for efficient esterification or amidation compared to unhindered analogs like 4-bromobenzoic acid.[5][6]

This comparative analysis equips researchers with the predictive insight needed to strategically incorporate this versatile intermediate into complex synthetic campaigns, enabling the efficient construction of novel molecular architectures.

References

A Comparative Guide to the Structural Validation of 4-Bromo-3-fluoro-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural confirmation of novel molecules is paramount. Derivatives of 4-Bromo-3-fluoro-2-methylbenzoic acid represent a class of compounds with significant potential as building blocks in medicinal chemistry, owing to their unique substitution pattern that allows for diverse synthetic modifications. This guide provides a comprehensive comparison of analytical techniques for the structural validation of these derivatives, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and interpretation.

The Imperative of Orthogonal Structural Verification

The journey from a synthesized molecule to a validated lead candidate hinges on the unambiguous determination of its chemical structure. For a polysubstituted aromatic compound like this compound, the potential for isomeric impurities necessitates a multi-faceted analytical approach. Relying on a single technique can be misleading; therefore, orthogonal methods—those that measure different chemical properties—are essential for robust structural elucidation. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Chromatographic Techniques (HPLC and GC), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Key Spectroscopic and Chromatographic Techniques

The selection of an analytical technique is governed by the specific question being asked—be it connectivity, molecular weight, functional group identification, purity, or absolute stereochemistry. Below is a comparative overview of the primary methods for validating the structure of this compound derivatives.

Technique Information Provided Strengths Limitations Typical Application
NMR Spectroscopy Detailed information on the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), revealing connectivity and stereochemistry.Unparalleled for determining the precise arrangement of atoms in a molecule.Requires a relatively pure sample and may not be suitable for highly insoluble compounds.Primary structure elucidation, isomer differentiation.
Mass Spectrometry Provides the molecular weight and elemental composition of the molecule and its fragments.High sensitivity, allows for the determination of molecular formula.Isomers are often indistinguishable; fragmentation can be complex.Molecular weight confirmation, impurity identification.
IR Spectroscopy Identifies the functional groups present in a molecule based on their vibrational frequencies.Fast, non-destructive, and provides a unique "fingerprint" for a compound.Provides limited information on the overall molecular structure.Functional group confirmation (e.g., carboxylic acid).
HPLC/GC Separates the target compound from impurities, allowing for purity assessment and quantification.High-resolution separation, quantitative accuracy.Does not provide direct structural information on its own.Purity analysis, impurity profiling.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state.[1][2][3]Unambiguous determination of molecular structure and absolute configuration.[1]Requires a suitable single crystal, which can be challenging to grow.[4]Absolute structure confirmation.

In-Depth Technical Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing a detailed map of the atomic framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The substitution pattern will lead to characteristic splitting patterns and chemical shifts.

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
Carboxylic Acid (-COOH)10.0 - 13.0broad singletThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.
Aromatic Proton (H-5)~7.8doublet of doubletsCoupled to H-6 and the fluorine atom.
Aromatic Proton (H-6)~7.2doubletCoupled to H-5.
Methyl Protons (-CH₃)~2.5singletProtons on the methyl group are chemically equivalent.

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The presence of the electronegative bromine and fluorine atoms will significantly influence the chemical shifts of the aromatic carbons.

Carbon Expected Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C=O)165 - 175The carbonyl carbon is highly deshielded.
Aromatic Carbons110 - 140The chemical shifts will be influenced by the inductive and mesomeric effects of the substituents. Carbons directly attached to halogens will show characteristic shifts.
Methyl Carbon (-CH₃)~20Typical chemical shift for a methyl group attached to an aromatic ring.

A well-prepared sample is crucial for obtaining high-quality NMR data.

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, and 50-100 mg for ¹³C NMR.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[5][7] The choice of solvent can affect the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.[5][9]

  • Homogenization: Gently agitate the tube to ensure a homogeneous solution.[6]

  • Labeling: Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinctive signature in the mass spectrum.

  • Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weight of the compound containing ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).

Fragment Ion m/z (⁷⁹Br / ⁸¹Br) Neutral Loss
[M]⁺232 / 234-
[M-OH]⁺215 / 217OH
[M-COOH]⁺187 / 189COOH

For volatile or semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[10] For non-volatile carboxylic acids, derivatization to a more volatile ester is often necessary.[11]

  • Derivatization (if necessary): Esterify the carboxylic acid group to form a methyl or other suitable ester.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Separation: The sample is vaporized and separated on a capillary column based on the components' boiling points and interactions with the stationary phase.

  • Ionization: As the components elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron ionization (EI).

  • Detection: The ions are separated based on their mass-to-charge ratio and detected.

Caption: Workflow for GC-MS based structural validation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups.

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted aromatic ring.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500 - 3300 (broad)O-H stretch
Carboxylic Acid C=O1680 - 1710C=O stretch
Aromatic C-H3000 - 3100C-H stretch
Aromatic C=C1450 - 1600C=C stretch
C-O1210 - 1320C-O stretch
C-Br500 - 600C-Br stretch
C-F1000 - 1400C-F stretch
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the workhorse for assessing the purity of pharmaceutical compounds.[12] A well-developed HPLC method can separate the target compound from starting materials, by-products, and isomers.

  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. A common choice for acidic compounds is a buffered aqueous phase (e.g., with formic or phosphoric acid) and acetonitrile or methanol as the organic modifier.[13]

  • HPLC System Setup:

    • Column: A C18 reversed-phase column is a good starting point.

    • Gradient Elution: A gradient from a lower to a higher percentage of the organic solvent is typically used to ensure the elution of all components.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Method Validation: A robust HPLC method should be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.[14][15][16]

HPLC_Validation MethodDevelopment Method Development Specificity Specificity (Peak Purity, Resolution) MethodDevelopment->Specificity Linearity Linearity & Range (Correlation Coefficient) MethodDevelopment->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Robustness Robustness (Varying Parameters) Precision->Robustness ValidatedMethod Validated HPLC Method Robustness->ValidatedMethod

Caption: Key parameters in HPLC method validation.

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[1][3][4] It provides precise bond lengths, bond angles, and the absolute configuration of chiral molecules.

  • Crystal Growth: This is often the most challenging step.[4] Slow evaporation of a saturated solution, slow cooling, or vapor diffusion are common techniques. A variety of solvents should be screened to find conditions that yield high-quality single crystals.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion: An Integrated Approach to Structural Certainty

The structural validation of this compound derivatives demands a rigorous and integrated analytical strategy. While NMR and Mass Spectrometry provide the foundational evidence for the proposed structure, chromatographic techniques are essential for confirming purity. For absolute structural confirmation, particularly in the context of regulatory submissions, single-crystal X-ray crystallography is unparalleled. By employing these techniques in a complementary fashion, researchers can have the utmost confidence in the structure and quality of their synthesized compounds, paving the way for successful drug discovery and development programs.

References

Navigating the Challenges of Suzuki Coupling with 4-Bromo-3-fluoro-2-methylbenzoic Acid: A Comparative Guide to Catalyst Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. However, the efficiency of this powerful carbon-carbon bond-forming reaction is highly dependent on the judicious selection of the catalytic system, particularly when dealing with sterically hindered and electronically demanding substrates. This guide provides an in-depth comparison of various catalyst systems for the Suzuki coupling of 4-bromo-3-fluoro-2-methylbenzoic acid, a challenging substrate due to the cumulative effects of its ortho-methyl group, electron-withdrawing fluorine, and the presence of a carboxylic acid moiety.

The unique substitution pattern of this compound presents a trifecta of challenges for the synthetic chemist. The ortho-methyl group introduces significant steric hindrance around the reactive carbon-bromine bond, which can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the electronic properties of the aryl bromide, affecting its reactivity. Finally, the acidic proton of the carboxylic acid can potentially interfere with the basic conditions typically required for the Suzuki reaction, leading to catalyst deactivation or undesired side reactions.[1] Therefore, a careful selection of the palladium catalyst, ligand, base, and solvent system is paramount to achieving high yields and reaction efficiency.

Comparative Analysis of Catalyst Systems

Catalyst SystemLigand TypeKey AdvantagesPotential ConsiderationsExpected Efficacy
Pd(OAc)₂ / SPhos Buchwald Biaryl PhosphineHighly active for sterically hindered and electron-deficient substrates. Often allows for lower catalyst loadings and milder reaction temperatures.[2][3]Higher cost compared to traditional phosphine ligands.Excellent
Pd₂(dba)₃ / XPhos Buchwald Biaryl PhosphineBroad substrate scope, effective for both electron-rich and electron-poor aryl halides.[4]Similar cost considerations to SPhos.Excellent
[Pd(dppf)Cl₂] Ferrocenyl PhosphineRobust and reliable for a variety of Suzuki couplings, including those with functionalized substrates.May require higher temperatures and catalyst loadings for highly hindered substrates compared to Buchwald ligands.Good to Very Good
Pd(PPh₃)₄ TriphenylphosphineWidely available and cost-effective. A good starting point for optimization.[2][5]Often less effective for sterically hindered and electron-deficient substrates, requiring higher temperatures and longer reaction times.[5]Moderate to Good
Pd-NHC Complexes N-Heterocyclic CarbeneStrong σ-donating ability and steric bulk can be highly effective for hindered substrates.[6][7][8][9]Synthesis of specific NHC ligands and their palladium complexes can be more involved.Very Good to Excellent

Causality Behind Experimental Choices: Ligand Selection is Key

The success of the Suzuki coupling of this compound hinges on the selection of a ligand that can overcome the steric buttress of the ortho-methyl group. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are particularly well-suited for this task.[3] Their steric bulk promotes the reductive elimination step of the catalytic cycle, which is often the rate-limiting step for the formation of sterically congested biaryls.[5] Furthermore, their electron-rich nature facilitates the initial oxidative addition of the aryl bromide to the palladium(0) center.

N-heterocyclic carbenes (NHCs) represent another class of highly effective ligands for challenging Suzuki couplings.[6][7][8][9] Their strong σ-donating properties create a highly electron-rich palladium center, enhancing its reactivity in the oxidative addition step. The tunable steric bulk of NHC ligands also allows for fine-tuning of the catalyst's performance.

Traditional phosphine ligands like triphenylphosphine (PPh₃) may struggle with this substrate due to their smaller cone angle, leading to lower yields and the need for more forcing reaction conditions.[5]

The presence of the carboxylic acid group necessitates careful consideration of the base. While inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used, they can potentially lead to the formation of palladium carboxylates that may deactivate the catalyst.[1] Using a milder base or protecting the carboxylic acid as an ester prior to the coupling are viable strategies to mitigate this issue.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a Pd(OAc)₂/SPhos catalyst system. Optimization of the reaction conditions (temperature, reaction time, stoichiometry) may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the underlying mechanisms and decision-making processes, the following diagrams have been generated.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Workflow Start Substrate: this compound Steric_Hindrance High Steric Hindrance (ortho-methyl group) Start->Steric_Hindrance Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, NHC) Steric_Hindrance->Bulky_Ligand Yes Standard_Ligand Standard Ligand may be inefficient (e.g., PPh3) Steric_Hindrance->Standard_Ligand No (Implied) Carboxylic_Acid Carboxylic Acid Present? Bulky_Ligand->Carboxylic_Acid Standard_Ligand->Carboxylic_Acid Base_Consideration Careful Base Selection (e.g., K3PO4) or Protect as Ester Carboxylic_Acid->Base_Consideration Yes Proceed Proceed with Suzuki Coupling Base_Consideration->Proceed

References

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold

4-Bromo-3-fluoro-2-methylbenzoic acid is a highly functionalized aromatic building block of increasing importance in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a carboxylic acid for amide coupling or directed functionalization, a bromine atom as a versatile handle for cross-coupling reactions, and fluorine and methyl groups to modulate electronic properties and lipophilicity, makes it a valuable intermediate for the synthesis of complex target molecules.[1]

The efficient and regioselective synthesis of such a polysubstituted arene presents a significant chemical challenge. The placement of four different substituents on a benzene ring requires a robust and well-planned synthetic strategy to overcome issues of selectivity and yield. This guide provides an in-depth comparison of two primary synthetic methodologies for preparing this compound: a modern, convergent approach using Directed ortho-Metalation (DoM) , and a classical, linear route employing Electrophilic Aromatic Substitution (EAS) followed by a Sandmeyer Reaction . By presenting detailed experimental protocols, comparative data, and the underlying strategic reasoning, this document aims to equip researchers with the knowledge to select the optimal method for their specific needs.

Method 1: Directed ortho-Metalation (DoM) - A Convergent C-H Functionalization Strategy

Directed ortho-Metalation is a powerful technique that leverages the coordinating ability of a functional group on an aromatic ring—the Directed Metalation Group (DMG)—to guide a strong base to deprotonate a specific, adjacent C-H bond.[2] This generates a stabilized organometallic intermediate that can be trapped with an electrophile, achieving highly regioselective substitution. For this target molecule, the carboxylic acid itself can serve as a potent DMG after in-situ conversion to its conjugate base.[3][4][5]

Strategic Rationale & Workflow

This approach is highly convergent, installing the final bromine atom in a single, regioselective step onto a readily prepared precursor. The strategy hinges on the powerful directing effect of the carboxylate group, which guides lithiation to the C6 position. The fluorine atom at C3 further acidifies the adjacent C4 proton, reinforcing the regioselectivity of the deprotonation at the desired position.

DoM_Workflow Start 3-Fluoro-2-methylbenzoic Acid (Starting Material) Step1 Deprotonation & Lithiation (s-BuLi/TMEDA, THF, -78 °C) Start->Step1 Intermediate Ortho-lithiated Intermediate (Regioselective) Step1->Intermediate Step2 Electrophilic Quench (Brominating Agent, e.g., CBr4) Intermediate->Step2 Product This compound (Final Product) Step2->Product

Caption: Workflow for the Directed ortho-Metalation (DoM) synthesis.

Experimental Protocol

Materials:

  • 3-Fluoro-2-methylbenzoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Carbon tetrabromide (CBr₄)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-fluoro-2-methylbenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (2.5 eq) to the solution, followed by the slow, dropwise addition of s-BuLi (2.2 eq). The use of a strong, non-nucleophilic base is critical, and TMEDA helps to break up lithium aggregates and increase basicity.[4]

  • Stir the resulting deep-red solution at -78 °C for 1.5 hours to ensure complete formation of the dianion and subsequent ortho-lithiated species.

  • In a separate flask, prepare a solution of CBr₄ (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the lithiated intermediate solution via cannula into the CBr₄ solution. The reaction is quenched as the aryl anion attacks the bromine atom of CBr₄.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding 1 M HCl until the pH is acidic (~pH 2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Method 2: Linear Synthesis via EAS and Sandmeyer Reaction

This classical approach builds the molecule in a linear sequence, relying on well-established and robust transformations. The strategy involves installing a nitro group via Electrophilic Aromatic Substitution (EAS), which then serves as a precursor to an amine. The amino group is subsequently converted into the target bromine substituent via the Sandmeyer reaction.[6]

Strategic Rationale & Workflow

The success of this route depends on the predictable directing effects of the substituents. In the initial nitration step, the methyl and fluoro groups are ortho, para-directing, while the carboxylic acid is meta-directing.[7] Their combined influence strongly favors the introduction of the nitro group at the C4 position. Subsequent reduction and diazotization are typically high-yielding, and the Sandmeyer reaction is a reliable method for converting aryl diazonium salts into aryl bromides.[8][9]

EAS_Sandmeyer_Workflow Start 3-Fluoro-2-methylbenzoic Acid (Starting Material) Step1 Nitration (HNO₃/H₂SO₄) Start->Step1 Intermediate1 4-Nitro-3-fluoro- 2-methylbenzoic Acid Step1->Intermediate1 Step2 Reduction (e.g., H₂/Pd-C) Intermediate1->Step2 Intermediate2 4-Amino-3-fluoro- 2-methylbenzoic Acid Step2->Intermediate2 Step3 Diazotization & Sandmeyer (NaNO₂, HBr, CuBr) Intermediate2->Step3 Product This compound (Final Product) Step3->Product

Caption: Workflow for the EAS and Sandmeyer reaction synthesis.

Experimental Protocol

Step A: Nitration

  • To a flask cooled in an ice bath (0-5 °C), slowly add 3-fluoro-2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture over crushed ice. The solid product will precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain crude 4-Nitro-3-fluoro-2-methylbenzoic acid.

Step B: Reduction

  • Place the crude nitro compound (1.0 eq) and a catalytic amount of 10% Palladium on carbon (Pd/C) in a hydrogenation vessel with methanol as the solvent.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 6-12 hours).

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with methanol and concentrate the combined filtrates under reduced pressure to yield 4-Amino-3-fluoro-2-methylbenzoic acid.

Step C: Sandmeyer Reaction

  • Suspend the amino compound (1.0 eq) in a mixture of 48% hydrobromic acid (HBr) and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq), keeping the temperature below 5 °C to form the aryl diazonium salt.[10] Stir for an additional 30 minutes.

  • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

  • Cool the mixture, filter the solid product, and wash with water.

  • Purify the crude product by recrystallization to yield this compound.

Comparative Benchmarking

The choice between these two distinct synthetic strategies involves a trade-off between elegance, efficiency, and practicality. The following table summarizes the key performance indicators for each method.

ParameterMethod 1: Directed ortho-Metalation (DoM)Method 2: EAS & Sandmeyer Reaction
Number of Steps 1 (from precursor)3
Overall Strategy Convergent, C-H FunctionalizationLinear, Functional Group Interconversion
Key Reagents s-BuLi, TMEDA, CBr₄HNO₃/H₂SO₄, H₂/Pd-C, NaNO₂, CuBr
Typical Yields Moderate to Good (50-70%)Good to Excellent (60-80% overall)
Scalability Challenging; requires cryogenic temperatures and strictly anhydrous conditions.Highly scalable; uses common industrial reagents and conditions.
Safety Concerns Pyrophoric s-BuLi; cryogenic temperatures.Strong corrosive acids; potentially unstable diazonium intermediate (used in situ).[10]
Atom Economy Lower; uses stoichiometric organometallic reagents and TMEDA.Higher; catalytic reduction step.
Starting Material 3-Fluoro-2-methylbenzoic acid3-Fluoro-2-methylbenzoic acid
Key Advantage Elegant, highly regioselective, and rapid access to the final product.Robust, well-understood reactions, and more amenable to large-scale production.

Conclusion and Recommendation

Both the Directed ortho-Metalation and the classical EAS/Sandmeyer routes represent viable pathways for the synthesis of this compound.

The Directed ortho-Metalation (DoM) route is the more modern and elegant approach. Its primary advantage is its convergency, allowing for the late-stage, highly regioselective introduction of the key bromine atom. This method is exceptionally well-suited for medicinal chemistry applications where rapid analog synthesis and structural diversification on a small to medium scale are paramount. However, the requirement for cryogenic temperatures and pyrophoric reagents makes it less attractive for large-scale industrial production.

Conversely, the linear synthesis via Electrophilic Aromatic Substitution and the Sandmeyer reaction is a testament to the robustness of classical organic chemistry. While it involves more steps, each transformation is high-yielding, uses relatively inexpensive reagents, and is readily scalable. This makes it the preferred method for bulk manufacturing where cost, safety at scale, and process reliability are the primary drivers.

Ultimately, the selection of the synthetic route should be guided by the specific goals of the research or production campaign. For rapid, lab-scale synthesis and analog generation, the DoM approach offers unparalleled efficiency. For large-scale, cost-effective production, the classical multi-step sequence remains the more pragmatic and validated choice.

References

A Comparative Guide to the Biological Activity Screening of Compounds Derived from 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection and modification of chemical scaffolds are paramount to developing novel therapeutics with enhanced efficacy and specificity. Halogenated benzoic acids, particularly those incorporating fluorine, represent a privileged class of building blocks. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive framework for the biological activity screening of novel compounds derived from the versatile scaffold, 4-Bromo-3-fluoro-2-methylbenzoic acid.

We will explore a hypothetical screening cascade for a library of amide and ester derivatives of this parent compound. This guide will objectively compare the potential performance of these novel molecules against established alternatives, supported by detailed experimental protocols and data presentation formats. The causality behind experimental choices is elucidated to provide a self-validating system for researchers, scientists, and drug development professionals.

The Rationale for Derivatization of this compound

The parent scaffold, this compound, offers multiple points for chemical diversification. The carboxylic acid group is readily converted to amides or esters, allowing for the introduction of a wide array of functional groups to probe interactions with biological targets. The bromine atom serves as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The fluorine and methyl groups on the aromatic ring create a specific electronic and steric environment that can be exploited to achieve selective binding to target proteins.

Hypothetical Library of Derivatives

For the purpose of this guide, we will consider a hypothetical library of amide and ester derivatives of this compound.

Table 1: Hypothetical Library of this compound Derivatives

Compound IDDerivative TypeR Group
BFM-A01 Amide-CH₂CH₂OH (Ethanolamine)
BFM-A02 Amide-C₆H₅ (Aniline)
BFM-A03 Amide-(CH₂)₃CH₃ (n-Butylamine)
BFM-E01 Ester-CH₃ (Methanol)
BFM-E02 Ester-CH₂C₆H₅ (Benzyl alcohol)

Biological Activity Screening Workflow

A tiered screening approach is proposed to efficiently evaluate the biological potential of the synthesized derivatives.

Screening Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Studies Primary_Antimicrobial Antimicrobial Screening (MIC Assay) Secondary_Antimicrobial Bactericidal/Bacteriostatic Determination Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Primary_Anti_inflammatory Anti-inflammatory Screening (Cell Viability & Nitric Oxide Assay) Secondary_Anti_inflammatory Cytokine Profiling (ELISA) Western Blot (COX-2, iNOS) Primary_Anti_inflammatory->Secondary_Anti_inflammatory Active Compounds Primary_Anticancer Anticancer Screening (MTT Assay on Cancer Cell Lines) Secondary_Anticancer Kinase Inhibition Assays Apoptosis & Cell Cycle Analysis Primary_Anticancer->Secondary_Anticancer Active Compounds Hit_Identification Hit Identification & Lead Optimization Secondary_Antimicrobial->Hit_Identification Secondary_Anti_inflammatory->Hit_Identification Secondary_Anticancer->Hit_Identification Start Synthesized Derivatives (BFM-A01 to BFM-E02) Start->Primary_Antimicrobial Start->Primary_Anti_inflammatory Start->Primary_Anticancer

Caption: A tiered workflow for the biological activity screening of novel compounds.

Comparative Analysis: Antimicrobial Activity

Fluorinated benzoic acid derivatives have shown promise as antimicrobial agents.[1][2] The primary screening for antimicrobial activity will be conducted using a Minimum Inhibitory Concentration (MIC) assay against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
BFM-A01 TBDTBDTBDTBD
BFM-A02 TBDTBDTBDTBD
BFM-A03 TBDTBDTBDTBD
BFM-E01 TBDTBDTBDTBD
BFM-E02 TBDTBDTBDTBD
Ciprofloxacin (Control) 0.50.250.0150.5
4-bromo-3-methyl substituted pyrazole (Alternative)[1] 21>128>128

TBD: To Be Determined

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains and Culture Conditions: Obtain bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853). Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth) at 37°C.

  • Preparation of Test Compounds: Dissolve synthesized compounds and controls in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 2 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Analysis: Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties.[3][4] The screening for anti-inflammatory activity will be initiated by assessing the compounds' ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µM)

CompoundNO Inhibition IC₅₀Cell Viability (at 100 µM)
BFM-A01 TBDTBD
BFM-A02 TBDTBD
BFM-A03 TBDTBD
BFM-E01 TBDTBD
BFM-E02 TBDTBD
Diclofenac (Control) 15.2>95%
LX007 (Alternative)[5] 8.5Not specified

TBD: To Be Determined

Signaling Pathway: NF-κB in Inflammation

NF-kB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces NO_PGs NO, Prostaglandins Gene_Expression->NO_PGs

Caption: Simplified NF-κB signaling pathway in LPS-induced inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Cell Viability (MTT Assay): After collecting the supernatant, assess cell viability in the remaining cells using the MTT assay to rule out cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC₅₀ value using non-linear regression analysis.

Comparative Analysis: Anticancer Activity (Kinase Inhibition)

The 4-halo-benzonitrile scaffold is a key component in the synthesis of kinase inhibitors like Alectinib.[6] This suggests that derivatives of this compound may also possess kinase inhibitory activity. An initial screening will be performed against a panel of cancer cell lines, followed by targeted kinase inhibition assays for the most promising compounds.

Table 4: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)MV-4-11 (Leukemia, FLT3-ITD+)
BFM-A01 TBDTBDTBD
BFM-A02 TBDTBDTBD
BFM-A03 TBDTBDTBD
BFM-E01 TBDTBDTBD
BFM-E02 TBDTBDTBD
Sorafenib (Control)[7] 5.89.70.005
SU11652 (Alternative)[8] Not specifiedNot specified0.0015

TBD: To Be Determined

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

RTK_Pathway Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, VEGFR) Growth_Factor->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Kinase_Inhibitor Kinase Inhibitor (e.g., BFM derivatives) Kinase_Inhibitor->RTK Binds to ATP pocket Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Promotes

References

A Comparative Guide to the Strategic Use of 4-Bromo-3-fluoro-2-methylbenzoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern pharmaceutical development, the choice of starting materials is a critical decision point that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth cost-benefit analysis of 4-Bromo-3-fluoro-2-methylbenzoic acid , a highly functionalized building block, focusing on its strategic application in the synthesis of high-value active pharmaceutical ingredients (APIs). Through a detailed case study on the synthesis of the PARP inhibitor Niraparib, we will objectively compare its performance against viable synthetic alternatives. This analysis weighs factors such as starting material cost, step economy, reaction efficiency, safety, and purification demands, offering field-proven insights to guide researchers in making informed strategic decisions.

Introduction to this compound: A Multifunctional Building Block

This compound (CAS No. 1349716-97-7) is a polysubstituted aromatic carboxylic acid whose value lies in the specific arrangement and nature of its functional groups.[1] Each substituent serves a distinct and crucial role, making it a powerful tool for complex molecule construction.

Physicochemical Properties
CAS Number 1349716-97-7
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.04 g/mol
Appearance Typically a white to off-white solid
Purity Commercially available with ≥95% purity
The Strategic Value of Substituent Effects

The utility of this reagent is not merely incidental; it is a product of deliberate chemical design. The causality behind its effectiveness in synthesis stems from the interplay of its four key functional regions:

  • The Bromine Atom: Positioned at C4, the bromine atom is the workhorse for modern cross-coupling chemistry. It serves as an excellent leaving group for palladium-catalyzed reactions such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the facile and controlled formation of new carbon-carbon or carbon-nitrogen bonds.[2] This is the primary site for connecting the benzoic acid core to other complex fragments of a target molecule.

  • The Fluorine Atom: The ortho-fluorine (at C3) is a bioisosteric replacement for hydrogen that can profoundly influence a drug molecule's properties. Its high electronegativity can modulate the acidity of the carboxylic acid, influence binding interactions with protein targets, and, crucially, enhance metabolic stability by blocking potential sites of oxidative metabolism.

  • The Methyl Group: The ortho-methyl group (at C2) provides steric bulk, which can influence the conformation of the molecule. More importantly, it electronically activates the ring, which can impact the kinetics of subsequent cross-coupling reactions.

  • The Carboxylic Acid Group: This functional group is a versatile handle for forming amide or ester linkages. In the context of many API syntheses, it is often the precursor to a primary carboxamide, a common pharmacophore.

High-Value Application Case Study: Synthesis of Niraparib

Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[3] Its synthesis provides an ideal case study for evaluating the utility of this compound. Several patented routes utilize this or structurally similar building blocks to construct the core of the Niraparib molecule.

The general synthetic strategy involves coupling the substituted benzoic acid moiety with a piperidine-containing fragment, followed by the formation of the indazole ring system and final amidation.

Workflow: Niraparib Synthesis via C-N Cross-Coupling

The following workflow illustrates a key step where this compound (or its ester derivative) is coupled with an indazole intermediate via a Buchwald-Hartwig amination.

G A This compound (or methyl ester) C Coupled Intermediate A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Buchwald-Hartwig Amination B 2H-Indazole-7-carboxamide B->C D Final API Fragment (e.g., Niraparib precursor) C->D Further Synthetic Steps

Caption: Key Buchwald-Hartwig coupling step in a potential Niraparib synthesis.

Exemplary Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for the C-N coupling of aryl bromides.[2][4][5][6] Optimization is typically required for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert argon atmosphere, combine the methyl ester of this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (e.g., 2H-indazole-7-carboxamide) (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) with a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Comparative Analysis of Synthetic Alternatives

The strategic value of this compound can only be understood by comparing it to alternative synthetic routes.

Alternative A: The Nitro-Reduction/Cyclization Route

Several patents describe a route to the indazole-carboxamide core of Niraparib that begins with a simpler, less functionalized benzoic acid derivative, such as 3-Methyl-2-nitrobenzoic acid .[3]

Workflow: Synthesis Starting from 3-Methyl-2-nitrobenzoic acid This pathway involves more steps, including reduction of the nitro group, diazotization, and cyclization to form the indazole ring before coupling.[3][7]

G cluster_0 Indazole Formation cluster_1 Coupling A 3-Methyl-2-nitrobenzoic acid B Esterification (e.g., MeOH, H⁺) A->B C Methyl 3-methyl-2-nitrobenzoate B->C D Nitro Reduction (e.g., Fe, AcOH) C->D E Amino Intermediate D->E F Diazotization & Cyclization E->F G Indazole Intermediate F->G I Coupled Product G->I C-N Coupling H Aryl Halide Fragment (e.g., (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate) H->I

Caption: Multi-step synthesis of Niraparib core from a nitro-benzoic acid precursor.

  • Analysis: This approach uses a significantly cheaper starting material.[8][9] However, it adds several synthetic steps (esterification, reduction, diazotization, cyclization) before the key coupling reaction. Each of these steps introduces the potential for yield loss and requires additional reagents, solvents, and purification cycles. The use of reagents like sodium nitrite for diazotization also introduces specific safety and handling considerations.

Alternative B: The Boronic Acid/Ester (Suzuki Coupling) Route

A more modern and convergent approach involves using a boronic acid or a more stable boronate ester derivative, such as 3-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . This allows for a Suzuki-Miyaura coupling, which is often highly efficient and tolerant of a wide range of functional groups.[10]

Workflow: Synthesis via Suzuki-Miyaura Coupling This strategy builds the key bi-aryl bond directly, offering high convergency.

G A Benzoic Acid Boronate Ester C Coupled Bi-aryl Product A->C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Suzuki-Miyaura Coupling B Aryl Halide Fragment B->C D Final API Fragment C->D Further Synthetic Steps G node_end node_end start Primary Goal? cost Is Cost the #1 Driver? start->cost speed Is Speed/Convergency a Priority? cost->speed No route2 Use Route 2: 3-Methyl-2-nitrobenzoic acid cost->route2 Yes scale Is Scalability >1kg Required? speed->scale Yes route3 Use Route 3: Boronate Ester speed->route3 No route1 Use Route 1: 4-Bromo-..-benzoic acid scale->route1 No scale->route2 Yes

References

A Guide to the Spectroscopic Characterization of 4-Bromo-3-fluoro-2-methylbenzoic acid and its Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the versatile chemical building block, 4-Bromo-3-fluoro-2-methylbenzoic acid, and its key precursor, 1-bromo-2-fluoro-3-methylbenzene. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral transformations that occur during synthesis, offering a robust framework for reaction monitoring, quality control, and structural verification.

Introduction: The Utility of a Multifunctional Scaffold

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of bromine, fluorine, methyl, and carboxylic acid groups provides multiple reaction handles for derivatization. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the fluorine atom can modulate physicochemical properties like lipophilicity, and the carboxylic acid group allows for amide bond formation or other modifications.[1] Understanding the spectroscopic signatures of this molecule and its precursors is paramount for ensuring synthetic success and purity of the final product.

Synthetic Pathway: From Aryl Halide to Benzoic Acid

A common and effective method for the synthesis of this compound is the carboxylation of a Grignard reagent. This process involves the formation of an organomagnesium intermediate from the corresponding aryl halide, followed by its reaction with carbon dioxide.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 1-Bromo-2-fluoro-3-methylbenzene B Grignard Reagent A:e->B:w  1. Mg, THF   C This compound B:e->C:w  2. CO2  3. H3O+ workup  

Caption: Synthetic workflow for this compound.

Part 1: Spectroscopic Analysis of the Precursor: 1-Bromo-2-fluoro-3-methylbenzene

The starting material, 1-bromo-2-fluoro-3-methylbenzene, is a substituted toluene derivative. Its spectroscopic features are characteristic of a halogenated aromatic compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals corresponding to the aromatic protons and the methyl group.

  • Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the benzene ring will appear in this region. Due to coupling with each other and with the fluorine atom, they will present as a complex multiplet.

  • Methyl Protons (δ ~2.3 ppm): The methyl group protons will appear as a singlet, slightly downfield due to the influence of the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display seven distinct signals, one for each unique carbon environment.

  • Aromatic Carbons (δ 115-140 ppm): The six aromatic carbons will resonate in this range. The carbon directly bonded to fluorine will show a large coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.

  • Methyl Carbon (δ ~15-20 ppm): The methyl carbon will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by vibrations of the aromatic ring and the carbon-halogen bonds.

  • Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.[2]

  • Aromatic C=C Bending: A series of sharp peaks between 1450-1600 cm⁻¹.[3]

  • C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

  • C-Br Stretch: Found in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for confirming the presence of bromine.

  • Molecular Ion (M⁺): Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2). For C₇H₆BrF, these peaks would be at m/z 188 and 190.[4][5]

  • Fragmentation: A common fragmentation pathway is the loss of the bromine radical, which would result in a fragment ion at m/z 109.

Part 2: Spectroscopic Analysis of the Product: this compound

The conversion of the precursor to the final product introduces a carboxylic acid group, which dramatically alters the spectroscopic landscape.

¹H NMR Spectroscopy

The addition of the -COOH group introduces a new, highly characteristic signal and shifts the existing ones.

  • Carboxylic Acid Proton (δ 10-13 ppm): This is the most diagnostic signal. The acidic proton appears as a very broad singlet far downfield. Its chemical shift can be concentration-dependent.

  • Aromatic Protons (δ 7.5-8.0 ppm): The two remaining aromatic protons will be shifted downfield due to the electron-withdrawing effect of the carboxylic acid group. They will likely appear as doublets, showing coupling to each other and to the fluorine atom.

  • Methyl Protons (δ ~2.5 ppm): The methyl group protons will also experience a slight downfield shift and remain a singlet.

¹³C NMR Spectroscopy

The carbon spectrum is marked by the appearance of the carbonyl carbon.

  • Carboxyl Carbon (δ ~165-175 ppm): The carbon of the -COOH group appears significantly downfield, a clear indicator of successful carboxylation.

  • Aromatic Carbons (δ 120-165 ppm): The signals for the aromatic carbons will shift due to the new substituent. The carbon attached to the fluorine atom will remain a doublet with a large coupling constant.

  • Methyl Carbon (δ ~20 ppm): The methyl carbon signal will be largely unaffected.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is dominated by the hydroxyl and carbonyl groups.[6][7]

  • O-H Stretch (Carboxylic Acid): An extremely broad absorption from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretching region. This broadness is due to strong hydrogen bonding.[6][8]

  • C-H Stretch: Aromatic and aliphatic C-H stretches may appear as smaller, sharper peaks superimposed on the broad O-H band around 3000 cm⁻¹.[2]

  • C=O Stretch (Carbonyl): A very strong, sharp absorption between 1710-1680 cm⁻¹ for an aromatic acid.[3][6][7]

  • C-O Stretch & O-H Bend: These appear in the 1320-1210 cm⁻¹ and ~920 cm⁻¹ regions, respectively.[6]

Mass Spectrometry (MS)

The mass spectrum will reflect the increased molecular weight and new fragmentation possibilities.

  • Molecular Ion (M⁺): The molecular ion peak will again be an isotopic doublet (M⁺ and M+2) at m/z 232 and 234, corresponding to the formula C₈H₆BrFO₂.[1]

  • Key Fragmentation: A prominent fragmentation pattern for benzoic acids is the loss of the carboxyl group (-COOH, 45 Da), leading to fragment ions at m/z 187 and 189.[1] Another possibility is the loss of a hydroxyl radical (-OH, 17 Da).

Comparative Spectroscopic Data Summary

Spectroscopic Feature1-Bromo-2-fluoro-3-methylbenzene (Precursor)This compound (Product)Rationale for Change
¹H NMR
-COOH ProtonAbsent~10-13 ppm (broad singlet)Addition of the carboxylic acid group.
Aromatic Protons~7.0-7.5 ppm (multiplet)~7.5-8.0 ppm (doublets)Electron-withdrawing effect of -COOH causes a downfield shift.
-CH₃ Protons~2.3 ppm (singlet)~2.5 ppm (singlet)Minor downfield shift due to proximity to the new -COOH group.
¹³C NMR
-COOH CarbonAbsent~165-175 ppmAddition of the carboxylic acid group.
Aromatic Carbons~115-140 ppm~120-165 ppmShifts due to the electronic effect of the -COOH substituent.
IR (cm⁻¹)
O-H StretchAbsent3300-2500 (very broad)Characteristic stretch of a hydrogen-bonded carboxylic acid.
C=O StretchAbsent1710-1680 (strong, sharp)Carbonyl stretch of the new carboxylic acid group.
MS (m/z)
Molecular Ion (M⁺)188 / 190232 / 234Mass increase from the addition of a COOH group and loss of H.
Major FragmentLoss of -Br (~109)Loss of -COOH (187 / 189)Carboxylic acids readily lose the -COOH group upon ionization.

Experimental Protocols

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes a standard Grignard reaction. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.[9] The halogen-magnesium exchange is initiated, followed by nucleophilic attack on carbon dioxide (used in excess as dry ice) to form a magnesium carboxylate salt, which is then protonated during the acidic workup.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification node_prep 1. Assemble flame-dried glassware under N2. 2. Add Mg turnings and a crystal of I2. 3. Prepare anhydrous THF solution of aryl bromide. node_react 4. Add a small amount of aryl bromide solution to initiate. 5. Add remaining solution dropwise. 6. Reflux to ensure complete formation of Grignard reagent. 7. Cool and pour over crushed dry ice. node_prep->node_react node_workup 8. Allow to warm to room temp. 9. Quench with aq. HCl. 10. Extract with ethyl acetate. 11. Dry organic layer and evaporate solvent. 12. Purify by recrystallization. node_react->node_workup

Caption: Step-by-step synthesis and work-up procedure.

Step-by-Step Methodology:

  • Preparation: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

  • Initiation: Prepare a solution of 1-bromo-2-fluoro-3-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and bubbling.[9]

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to reflux for 1-2 hours.

  • Carboxylation: Cool the reaction mixture to 0 °C and pour it slowly over an excess of crushed dry ice (solid CO₂) with vigorous stirring.

  • Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Spectroscopic Analysis

Causality: Standard sample preparation and acquisition parameters are used to ensure data quality and reproducibility. Deuterated solvents are used for NMR to avoid large solvent signals, and TMS is the standard reference.[10]

  • NMR Spectroscopy:

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.[10]

  • IR Spectroscopy:

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis.

    • Acquire the spectrum over a suitable m/z range (e.g., 50-300 amu).

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-3-fluoro-2-methylbenzoic acid, grounding every recommendation in established safety standards and scientific principles.

The improper disposal of chemical waste can lead to severe environmental damage, regulatory fines, and significant safety hazards within the laboratory.[1] This document is designed to provide you, the researcher, with a clear and logical framework for handling this specific compound, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Identification and Risk Assessment

Based on these analogs, the compound should be handled as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Tract Irritation : May cause irritation to the respiratory system if inhaled as a dust.[2][3][6]

  • Harmful if Swallowed : May be harmful if ingested.[2][7]

Thermal decomposition can release hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[4][5] Therefore, it is critical to avoid exposing this chemical to high heat or incompatible materials.

Table 1: Summary of Hazard Profile (Inferred)

Hazard Category Description Primary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed. Ingestion
Skin Corrosion/Irritation Causes skin irritation. Skin Contact
Eye Damage/Irritation Causes serious eye irritation. Eye Contact

| STOT (Single Exposure) | May cause respiratory irritation. | Inhalation (of dust) |

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure you are wearing the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes the necessary protective equipment.[8][9]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile rubber.[10] Always consult the glove manufacturer's compatibility chart.

  • Eye/Face Protection : Use chemical splash goggles that meet ANSI standards.[10] If there is a significant splash risk, a face shield should be used in addition to goggles.

  • Skin and Body Protection : A fully buttoned laboratory coat is required.[10][11] Ensure you are wearing long pants and closed-toe shoes.

  • Respiratory Protection : All handling of the solid compound that could generate dust, and all preparation of waste, should be conducted inside a certified chemical fume hood to minimize inhalation risk.[10][12]

Waste Characterization and Segregation: A Critical Step

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for correctly identifying and classifying their hazardous waste.[1][13] this compound must be disposed of as hazardous waste.

Key Classification: This compound is a halogenated organic solid .

The presence of bromine and fluorine atoms on the benzene ring places it definitively in the "halogenated" category.[12][14] This is the most critical piece of information for proper segregation. Halogenated and non-halogenated waste streams must never be mixed.[12] Halogenated waste requires high-temperature incineration under specific conditions to prevent the formation of highly toxic dioxins and furans. Mixing it with non-halogenated solvents unnecessarily increases the volume of waste that requires this more complex and costly disposal method.[12]

WasteSegregation Start Chemical Waste Generated (this compound) IsOrganic Is it an Organic Compound? Start->IsOrganic IsHalogenated Does it contain F, Cl, Br, or I? IsOrganic->IsHalogenated Yes AqueousWaste Aqueous Waste (Acids, Bases, Inorganics) IsOrganic->AqueousWaste No NonHalogenated Non-Halogenated Organic Waste IsHalogenated->NonHalogenated No Halogenated Halogenated Organic Waste Container IsHalogenated->Halogenated Yes

Caption: Waste segregation decision workflow for laboratory chemicals.

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure safe and compliant disposal. All waste must be accumulated in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation and under the control of laboratory personnel.[15][16]

Step 1: Container Selection

Select a waste container that is compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-top lid is appropriate.[15][17] The container must be in good condition, free of leaks or damage.[15] Never use metal containers for halogenated waste, as slow degradation can produce acidic byproducts that corrode the metal.[10]

Step 2: Waste Collection
  • Solid Waste : Carefully transfer residual this compound powder into the designated halogenated solid waste container. Avoid generating dust by performing this transfer in a chemical fume hood.[2][11]

  • Contaminated Materials : Any items grossly contaminated with the compound, such as weigh boats, gloves, or absorbent pads used for cleaning small spills, must also be placed in this container.

  • Do Not Overfill : Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[15][16]

Step 3: Labeling

Proper labeling is mandated by the EPA and OSHA and is critical for safety.[13] As soon as the first particle of waste enters the container, it must be labeled with a "Hazardous Waste" tag.[12][13]

The label must include:

  • The words "Hazardous Waste" .[13]

  • The full chemical name : "this compound". Do not use abbreviations or chemical formulas.[13] For mixtures, every component must be listed.

  • Hazard Identification : Check the appropriate hazard boxes (e.g., Irritant, Toxic).[13]

  • Generator Information : Your name, Principal Investigator (PI), and laboratory location (building and room number).[13]

Step 4: Storage

Store the sealed and labeled waste container in your designated SAA.[15]

  • Segregation : Ensure the container is stored with other compatible halogenated organic wastes. Keep it physically separated from incompatible materials, especially bases, reactive metals, and strong oxidizing agents, using secondary containment if necessary.[10][14][18]

  • Closure : The container must be kept tightly closed at all times except when waste is being added.[10][11][17]

  • Inspection : SAA containers should be inspected weekly for any signs of leakage or deterioration.[15]

Step 5: Arranging for Pickup

Once the container is full (or has been in accumulation for the maximum time allowed by your institution, often six to twelve months), arrange for its removal by your institution's Environmental Health and Safety (EHS) department.[13][15] Follow your specific institutional procedure, which typically involves submitting an online or paper request form.[13] Do not dispose of this chemical down the drain or in the regular trash.[1][13]

Spill Management

Even with careful handling, spills can occur.

  • Small Spills : For a small spill of solid material (that can be cleaned up in under 10 minutes), trained personnel may proceed.[10] Ensure you are wearing your full PPE. Gently sweep or vacuum the material up and place it into the hazardous waste container.[2][3] Avoid any actions that could generate dust.[11] Clean the area with an appropriate solvent and place the cleaning materials in the waste container.

  • Large Spills : In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately for cleanup.[12]

By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship. This protocol, grounded in authoritative regulations and scientific best practices, provides the necessary framework to manage this compound waste confidently and responsibly.

References

Comprehensive Handling Guide: Personal Protective Equipment for 4-Bromo-3-fluoro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safe Laboratory Operations

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-2-methylbenzoic acid (CAS No. 1349716-97-7) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs for structurally related compounds, including other brominated, fluorinated, and methylated benzoic acid derivatives.[1][2][3][4] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for the safe handling, storage, and disposal of this compound, building a foundation of safety and trust in your laboratory operations.

Hazard Assessment & Risk Profile

Understanding the "why" behind a safety protocol is the bedrock of a secure lab environment. This compound is a solid, crystalline powder.[5] Based on data from analogous compounds, it should be treated as a hazardous substance with the following primary risks:

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[3][4][6]

  • Serious Eye Irritation (Category 2): The compound is expected to be a significant eye irritant.[1][2][3][6] Airborne dust presents a substantial risk to the eyes.

  • Respiratory System Irritation (Category 3): As a fine powder, the inhalation of dust can cause irritation to the respiratory tract.[1][3][4][6]

  • Harmful if Swallowed: Some related structures are classified as toxic or harmful upon ingestion.[2]

The primary routes of accidental exposure are through the inhalation of dust and direct contact with the skin and eyes. Therefore, our safety strategy must focus on minimizing dust generation and employing a robust barrier through appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection AreaRequired PPEKey Considerations & Rationale
Eye & Face Protection ANSI Z87.1-compliant chemical safety goggles.Rationale: Protects against airborne dust and accidental splashes. A face shield worn over safety goggles is strongly recommended when handling larger quantities (>10g) or when there is a significant risk of dust generation.[7][8][9]
Skin & Body Protection • Chemical-resistant lab coat.• Chemical-resistant gloves (e.g., disposable nitrile).• Fully enclosed shoes.Rationale: A buttoned lab coat protects the skin and personal clothing from contamination.[8] Nitrile gloves provide an effective barrier for incidental contact; they should be inspected before use and changed immediately upon contamination.[8][9] Closed-toe shoes made of a non-porous material are mandatory to protect against spills.[7]
Respiratory Protection Work within a certified chemical fume hood.Rationale: This is the primary engineering control to prevent respiratory exposure. All weighing and transfer operations must be conducted in a fume hood to capture dust at the source.[8][10] If a fume hood is not available or if exposure monitoring indicates levels approaching occupational limits, a NIOSH-approved respirator is required.[8]

Standard Operating Procedure (SOP) for Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring reproducible, safe science.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Designated Area: Designate a specific area for handling the compound, exclusively within a chemical fume hood.[8][10]

    • Verify Ventilation: Ensure the chemical fume hood is functioning correctly (check airflow monitor) before beginning any work.

    • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and labeled waste containers before bringing the chemical into the hood.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, starting with the lab coat, then safety goggles, and finally gloves.

  • Handling the Compound:

    • Minimize Dust: Handle the container and transfer the solid gently to avoid creating airborne dust.[1] Do not crush or grind the material outside of a contained system.

    • Portioning: When weighing, use a tared weigh boat or paper inside the fume hood. Close the primary container immediately after removing the desired amount.

    • No-Touch Principle: Never handle laboratory equipment (pens, notebooks, keyboards) with gloved hands that have been inside the fume hood.

  • Post-Handling & Decontamination:

    • Surface Cleaning: Decontaminate spatulas and the work surface within the fume hood after use.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no contamination was visible.[3]

Emergency Response: Spill Management Plan

All personnel must be trained on how to respond to a chemical spill. For a small, solid spill of this compound, follow these steps.

Protocol for Small Solid Spill Cleanup
  • Isolate and Alert: Immediately alert others in the vicinity. Isolate the spill area to prevent foot traffic from spreading the powder.[11]

  • Don PPE: If not already wearing it, don all PPE as described in Section 2, including safety goggles, a lab coat, and nitrile gloves.

  • Contain and Clean:

    • Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[12]

    • Carefully sweep the solid material into a dustpan or onto a stiff piece of cardboard using soft brushes. Avoid aggressive sweeping that could generate dust.[1][3]

  • Neutralize Residue:

    • For the remaining residue, prepare a 5% solution of sodium bicarbonate (a mild base).

    • Gently apply the bicarbonate solution to the spill area to neutralize the acidic compound.[11][13][14]

  • Final Cleanup:

    • Absorb the neutralized slurry with an inert absorbent material like vermiculite or spill pillows.[12][13]

    • Wipe the area clean with soap and water.[11]

  • Dispose:

    • Place all contaminated materials (paper towels, absorbent, gloves) into a clearly labeled hazardous waste container for proper disposal.[14]

Spill_Response_Workflow A Spill Detected (Solid Acid) B Alert Personnel & Isolate Area A->B C Don Full PPE (Goggles, Coat, Gloves) B->C D Gently Cover with Damp Towel (Minimize Dust) C->D E Sweep Up Solid Material D->E F Apply Mild Base (e.g., 5% Sodium Bicarbonate) E->F G Absorb Neutralized Residue F->G H Collect All Contaminated Materials in Waste Bag G->H I Decontaminate Area with Soap & Water H->I J Dispose of Waste via EH&S Protocols I->J

Caption: Workflow for Solid Acid Spill Response.

Waste Disposal Plan

Proper disposal is a critical and regulated component of the chemical lifecycle.

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels, spill cleanup debris) must be placed in a dedicated, clearly labeled hazardous waste container.[8][14]

  • Chemical Waste: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not empty into drains or mix with incompatible waste streams.[10]

  • Regulatory Compliance: All waste must be managed and disposed of in accordance with all applicable federal, state, and local environmental regulations.[10] Contact your institution's Environmental Health & Safety (EH&S) department for specific procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluoro-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluoro-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.